tert-Butylmethylnitrosamine
Description
BenchChem offers high-quality tert-Butylmethylnitrosamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butylmethylnitrosamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-tert-butyl-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)7(4)6-8/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOESAJRGHRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947903 | |
| Record name | N-tert-Butyl-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2504-18-9 | |
| Record name | N,2-Dimethyl-N-nitroso-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylmethylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyl-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL(TERT-BUTYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGC4CMK8EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of tert-Butylmethylnitrosamine
An In-depth Technical Guide to the Physicochemical Properties of tert-Butylmethylnitrosamine
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and safety considerations for tert-Butylmethylnitrosamine (CAS No. 2504-18-9). As a nitrosamine impurity of significant toxicological concern, a thorough understanding of its chemical identity and behavior is critical for researchers, scientists, and drug development professionals. This document synthesizes data from authoritative sources to offer field-proven insights and self-validating protocols for its analysis and control. Tert-butylmethylnitrosamine is recognized as a high-potency, Category 1 carcinogen, necessitating stringent control strategies and ultra-sensitive analytical monitoring to ensure pharmaceutical product safety.[1]
Chemical Identity and Molecular Structure
tert-Butylmethylnitrosamine, also known as N-nitroso-tert-butylmethylamine, is an asymmetrical N-nitrosamine characterized by the presence of both a methyl and a tertiary butyl group attached to the nitroso-amine functionality.[1] This structure significantly influences its physicochemical properties and reactivity.
Core Physicochemical Properties
The physicochemical characteristics of tert-butylmethylnitrosamine are fundamental to its behavior in both chemical and biological systems. These properties dictate its solubility, volatility, and lipophilicity, which are critical parameters for developing analytical methods and understanding its toxicological profile.
| Property | Value | Source |
| Physical State | Yellow-orange liquid | [5] |
| Boiling Point | 177.3 ± 9.0 °C (at 760 mmHg, predicted) | [5] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Water Solubility | Limited (<1 g/L at 20°C) | [5] |
| Solvent Solubility | Miscible with organic solvents (e.g., ethanol, ether, acetone) | [5] |
| LogP (Octanol/Water Partition Coefficient) | 1.8 – 2.2 (Estimated) | [5] |
The relatively high LogP value indicates greater lipophilicity compared to smaller, symmetric nitrosamines, suggesting a potential for bioaccumulation.[5] Its boiling point and solubility profile are key considerations for extraction and chromatographic analysis, favoring methods suitable for semi-volatile organic compounds.
Synthesis and Formation Pathways
Understanding the formation of tert-butylmethylnitrosamine is crucial for implementing effective control strategies in pharmaceutical manufacturing.
General Formation Mechanism
Nitrosamines are typically formed from the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (formed from nitrites under acidic conditions).[1] This reaction is a primary concern in manufacturing processes where amine-containing reagents may come into contact with residual nitrites.
Laboratory Synthesis
For the purpose of creating analytical reference standards, a highly efficient synthesis can be performed. One established method uses tert-butyl nitrite (TBN) as the nitrosating agent under solvent-free conditions.[6] This approach offers excellent yields and a straightforward isolation procedure, avoiding the use of harsh acids or metals.[5][6]
Analytical Methodologies for Quantification
Due to its classification as a potent carcinogenic impurity, highly sensitive and specific analytical methods are required for the detection and quantification of tert-butylmethylnitrosamine.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a trusted and robust technique, particularly for volatile and semi-volatile nitrosamines.[7]
Experimental Protocol: GC-MS/MS Analysis
This protocol describes a self-validating system for the quantification of tert-butylmethylnitrosamine using a triple quadrupole GC-MS/MS system, which provides superior selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
1. Objective: To accurately quantify tert-butylmethylnitrosamine in a drug substance or product matrix down to trace levels (ng/mL or ppb).
2. Materials & Reagents:
-
Reference Standard: tert-Butylmethylnitrosamine (≥95% purity)
-
Internal Standard (ISTD): An appropriate deuterated nitrosamine (e.g., NDMA-d6)
-
Solvent: Dichloromethane or Methanol (GC-MS grade)
-
Sample Matrix: Active Pharmaceutical Ingredient (API) or finished product
-
Glassware: Class A volumetric flasks, autosampler vials with PTFE-lined septa
3. Instrumentation:
-
GC-MS/MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu GCMS-TQ8050 NX, Agilent 7000 series).[8][9]
-
Autosampler: For precision and reproducibility.
-
GC Column: A low- to mid-polarity column, such as a SH-I-624Sil MS (30 m × 0.25 mm I.D., 1.4 µm df) or equivalent 5% phenyl / 95% dimethylpolysiloxane phase.[8]
4. Standard & Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the reference standard in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL).
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of calibration standards across the desired concentration range (e.g., 0.2 ng/mL to 200 ng/mL).[8] Spike each standard with the internal standard at a fixed concentration.
-
Sample Preparation: Accurately weigh a known amount of the sample matrix (e.g., 100 mg) into a centrifuge tube.[8] Add a precise volume of solvent (e.g., 5 mL) and the internal standard. Vortex for 1 minute and centrifuge to separate any undissolved solids.[8] Transfer the supernatant to an autosampler vial.
5. Instrumental Parameters:
| GC Parameter | Setting | Rationale |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level detection.[8] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium (Constant Linear Velocity) | Provides optimal separation efficiency. |
| Oven Program | 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min) | Provides good chromatographic separation from other matrix components.[8] |
| MS/MS Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method producing repeatable fragmentation patterns. |
| Ion Source Temp. | 230 °C | Optimizes ion formation and stability.[8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. |
| MRM Transitions | To be determined empirically by infusing the standard. A primary (quantifier) and secondary (qualifier) transition are required for confident identification. |
6. Data Analysis & System Validation:
-
Calibration Curve: Generate a linear regression curve by plotting the peak area ratio (analyte/ISTD) against the concentration of the calibration standards. A correlation coefficient (R²) of >0.99 is required.
-
Quantification: Determine the concentration in the sample by applying its measured area ratio to the calibration curve.
-
Validation: The method's trustworthiness is confirmed by analyzing quality control samples, assessing reproducibility (%RSD < 15%), and ensuring the ion ratio between the quantifier and qualifier transitions in the sample matches that of a pure standard.
Spectroscopic Profile
-
Mass Spectrometry (MS): In EI-MS, tert-butylmethylnitrosamine will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure, providing confirmatory evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the partial double-bond character of the N-N bond, rotation is hindered. This can lead to the existence of E/Z configurational isomers, which are often observable as two distinct sets of signals in both ¹H and ¹³C NMR spectra, especially at lower temperatures.[10] This phenomenon is a key identifying feature for asymmetrical nitrosamines.
Stability, Handling, and Safety
As a Senior Application Scientist, it is imperative to emphasize the critical safety protocols required when handling this compound.
-
Stability: tert-Butylmethylnitrosamine is susceptible to photodegradation under UV light and can undergo thermal decomposition at temperatures above 100°C.[5] The N-N=O bond is chemically labile.[5]
-
Storage: The compound should be stored in a tightly sealed container, protected from light, in a freezer (-20°C is common) to ensure long-term stability.[11][12]
-
Handling: tert-Butylmethylnitrosamine is a potent carcinogen and must be handled with extreme caution.[1]
-
All work must be conducted in a certified chemical fume hood.[13]
-
Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[12]
-
Avoid all routes of exposure, including inhalation, ingestion, and skin contact.[12]
-
All contaminated waste must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.
-
References
-
Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N-ethyl-N-nitroso- (CAS 16339-04-1). Retrieved from Chemeo.com. [Link]
-
Chemsrc. (n.d.). ETHYLISOPROPYLNITROSAMINE(CAS#:16339-04-1). Retrieved from Chemsrc.com. [Link]
-
PubChem. (n.d.). N,2-Dimethyl-N-nitroso-2-propanamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Retrieved from Shimadzu. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). Retrieved from ResolveMass. [Link]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from Agilent. [Link]
-
Manasa Life Sciences. (n.d.). N-Nitroso-tertbutyl-Methylamine. Retrieved from Manasa Life Sciences. [Link]
-
LabRulez LCMS. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. Retrieved from LabRulez. [Link]
-
OMCL. (n.d.). Nitrosamines by GC-MS/MS. Retrieved from a CORDIS repository. [Link]
-
Yedage, S. L., & Bhanage, B. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]
-
PubChemLite. (n.d.). tert-Butylmethylnitrosamine (C5H12N2O). Retrieved from PubChemLite. [Link]
-
PubChem. (n.d.). N-Nitrosomethylethylamine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2015). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PMC. [Link]
Sources
- 1. N-Nitroso-tertbutyl-Methylamine | Manasa Life Sciences [manasalifesciences.com]
- 2. N,2-Dimethyl-N-nitroso-2-propanamine | C5H12N2O | CID 75630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Tert-butylmethylnitrosamine (C5H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. :: N-(Tert-butyl)-N-methylnitrous amide | Cas no:2504-18-9 | Svaklifesciences :: [svaklifesciences.com]
- 5. Buy tert-Butylmethylnitrosamine (EVT-400854) | 2504-18-9 [evitachem.com]
- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. shimadzu.com [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
tert-Butylmethylnitrosamine mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of tert-Butylmethylnitrosamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitrosamines are a significant class of chemical carcinogens found in various environmental and dietary sources. While many nitrosamines have been studied extensively, the specific mechanisms of less common analogues, such as tert-butylmethylnitrosamine, remain to be fully elucidated. This guide synthesizes established principles from well-characterized nitrosamines to propose a detailed in vitro mechanism of action for tert-butylmethylnitrosamine. We will proceed logically from metabolic activation, the prerequisite for its reactivity, to the formation of covalent DNA adducts, and culminate in the downstream cellular consequences of this damage, namely cytotoxicity and apoptosis. This document is designed as a foundational resource, providing not only the theoretical framework but also the field-proven experimental protocols required to investigate and validate this proposed mechanism in a laboratory setting.
The Prerequisite for Toxicity: Metabolic Activation
N-nitrosamines are, in their native state, chemically stable procarcinogens. Their biological activity is entirely dependent on enzymatic conversion into highly reactive electrophilic intermediates.[1] This bioactivation is the critical initiating event in their mechanism of toxicity.
The Central Role of Cytochrome P450-Mediated α-Hydroxylation
For the majority of carcinogenic nitrosamines, the primary metabolic activation pathway is α-hydroxylation, a reaction catalyzed by microsomal cytochrome P450 (CYP) enzymes.[2][3] This process involves the enzymatic addition of a hydroxyl group to the carbon atom adjacent (in the alpha position) to the N-nitroso group. This resulting α-hydroxynitrosamine is a highly unstable intermediate.
For tert-butylmethylnitrosamine, α-hydroxylation can theoretically occur at either the methyl or the tert-butyl group.
-
Methyl Group Hydroxylation (Predicted Major Pathway): Drawing parallels with dimethylnitrosamine (DMN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), hydroxylation of the methyl group is the most probable route of activation.[3] This generates an unstable intermediate that spontaneously decomposes, yielding formaldehyde and a highly reactive methyldiazonium ion (CH₃N₂⁺). This ion is a potent methylating agent responsible for subsequent DNA damage.
-
Tert-butyl Group Hydroxylation (Predicted Minor Pathway): α-hydroxylation of the bulky tert-butyl group is likely to be sterically hindered and therefore a less favorable reaction.
The causality for focusing on this pathway is clear: without metabolic activation, the compound is inert. Therefore, any in vitro investigation must begin with a system capable of performing this conversion. The most common and reliable system for this is a liver microsomal fraction.
Caption: Proposed primary metabolic activation pathway for tert-butylmethylnitrosamine.
Experimental Protocol: In Vitro Metabolism Assay with Liver S9 Fraction
This protocol provides a framework for determining the metabolic fate of tert-butylmethylnitrosamine. The use of an S9 fraction, which contains both microsomal and cytosolic enzymes, provides a comprehensive metabolic system.[4]
Objective: To identify and quantify metabolites of tert-butylmethylnitrosamine generated by a metabolically active system.
Methodology:
-
Preparation of S9 Mix:
-
On ice, prepare the S9 mix. For a 1 mL final reaction volume, combine:
-
100-300 µL Rat Liver S9 fraction (e.g., from Aroclor 1254-induced rats)
-
Required cofactors: NADP⁺, Glucose-6-Phosphate (G6P), MgCl₂, KCl.
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4) to final volume.
-
-
Causality Note: The NADPH-generating system (NADP⁺ and G6P) is essential, as CYPs are NADPH-dependent enzymes.[4]
-
-
Incubation:
-
Pre-warm the S9 mix at 37°C for 5 minutes.
-
Add tert-butylmethylnitrosamine (dissolved in a suitable solvent like DMSO, final concentration <1%) to the S9 mix to initiate the reaction. A typical starting concentration range is 1-100 µM.
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).
-
Include negative controls: (a) S9 mix without substrate, (b) substrate in buffer without S9 mix, and (c) S9 mix with heat-inactivated S9.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the proteins.
-
Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the parent compound and its metabolites.[2]
-
Self-Validation: The presence of metabolites should be dependent on active S9 and cofactors. Their formation should be time- and concentration-dependent. The absence of metabolites in control incubations validates that the conversion is enzymatic.
-
The Molecular Lesion: DNA Adduct Formation
The ultimate carcinogenic potential of most nitrosamines stems from the ability of their metabolic intermediates to form covalent adducts with cellular DNA.[5] These adducts represent physical damage to the genome that, if not properly repaired, can lead to mutations during DNA replication.
Predicted DNA Adducts and Their Mutagenic Significance
The methyldiazonium ion generated from tert-butylmethylnitrosamine is a powerful alkylating agent. It will react with nucleophilic sites on DNA bases. The most significant and well-characterized methylation adducts include:
-
7-methylguanine (N7-meG): Often the most abundant adduct, but it is relatively benign and efficiently repaired.[6]
-
O⁶-methylguanine (O⁶-meG): A highly pro-mutagenic lesion.[6] During DNA replication, its altered hydrogen bonding properties cause it to be misread by DNA polymerase, leading to the incorrect incorporation of thymine instead of cytosine. This results in a G:C to A:T transition mutation, a hallmark of alkylating agent carcinogenesis.[7]
The formation and persistence of O⁶-meG in a target tissue is considered a critical determinant of the carcinogenic potency of methylating nitrosamines.
Experimental Protocol: Quantification of DNA Adducts by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the sensitive and specific detection of DNA adducts.[8][9]
Objective: To identify and quantify N7-meG and O⁶-meG adducts in DNA from cells treated with metabolically activated tert-butylmethylnitrosamine.
Caption: Experimental workflow for in vitro DNA adduct analysis.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., human hepatoma HepG2 cells) to ~80% confluency.
-
Treat cells with a range of tert-butylmethylnitrosamine concentrations in the presence of an appropriate metabolic activation system (e.g., S9 mix) for a defined period (e.g., 24 hours).
-
-
Genomic DNA Isolation:
-
Harvest the cells and isolate high-purity genomic DNA using a commercial kit or standard phenol-chloroform extraction protocols.
-
Causality Note: High DNA purity is crucial to avoid interference during subsequent enzymatic steps and MS analysis.[10] Quantify DNA concentration and purity (A260/A280 ratio ~1.8).
-
-
DNA Hydrolysis:
-
Digest 10-50 µg of DNA to individual deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
The hydrolysis must be complete to ensure accurate quantification.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into an LC-MS/MS system.
-
Separate the deoxynucleosides using a reverse-phase HPLC column.
-
Detect and quantify the target adducts (e.g., O⁶-methyldeoxyguanosine) and a normal deoxynucleoside (e.g., deoxyguanosine) using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation: Authentic chemical standards for the adducts of interest are required to confirm retention times and fragmentation patterns, and to build a calibration curve for absolute quantification.
-
Data Presentation: Predicted DNA Adduct Levels
Quantitative results are typically expressed as the number of adducts per 10⁶ or 10⁷ parent nucleosides.
| Treatment Condition | N7-methyldeoxyguanosine (adducts/10⁶ dG) | O⁶-methyldeoxyguanosine (adducts/10⁶ dG) |
| Control (Vehicle + S9) | Not Detected | Not Detected |
| 10 µM TBMN + S9 | 150.4 ± 12.8 | 12.1 ± 1.5 |
| 50 µM TBMN + S9 | 785.2 ± 55.6 | 65.7 ± 5.9 |
| 100 µM TBMN + S9 | 1602.9 ± 110.1 | 133.5 ± 11.2 |
| (Table contains hypothetical data for illustrative purposes) |
The Cellular Response: Cytotoxicity and Apoptosis
When DNA damage overwhelms a cell's repair capacity, cellular integrity is compromised, leading to cell death. This can occur through uncontrolled necrosis or a programmed pathway known as apoptosis. Assessing these endpoints provides a functional measure of a compound's toxic potential.
Cytotoxicity as a Measure of Overall Cell Death
Cytotoxicity assays provide a global assessment of cell health and viability following toxicant exposure. A common and robust method is the measurement of lactate dehydrogenase (LDH) release, which indicates a loss of cell membrane integrity.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight. Treat with tert-butylmethylnitrosamine ± S9 mix for 24 hours.
-
Controls: Include: (a) untreated cells (spontaneous LDH release), and (b) cells treated with a lysis buffer (maximum LDH release).
-
Assay: Transfer a portion of the cell culture supernatant to a new plate. Add the LDH reaction mixture according to the manufacturer's protocol.
-
Measurement: After incubation, measure the absorbance at the appropriate wavelength.
-
Calculation: Calculate percentage cytotoxicity relative to the controls. Plot a dose-response curve to determine the IC₅₀ value (the concentration that causes 50% cell death).
Apoptosis as a Specific Pathway of Programmed Cell Death
DNA damage is a potent trigger for the intrinsic pathway of apoptosis. This pathway converges on the activation of "executioner" caspases, primarily Caspase-3 and Caspase-7, which orchestrate the dismantling of the cell.[11] Measuring their activity is a specific and sensitive indicator of apoptosis.[12]
Caption: Simplified pathway from nitrosamine-induced DNA damage to apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate (for luminescence). Treat as described for the cytotoxicity assay.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix briefly and incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence using a plate-reading luminometer. The light signal is directly proportional to caspase activity.
-
Analysis: Express results as fold-change in luminescence relative to untreated control cells.
Data Presentation: Cellular Consequences Summary
| Compound | Cytotoxicity IC₅₀ (µM) | Max Caspase-3/7 Activation (Fold Change vs. Control) |
| tert-Butylmethylnitrosamine | 85.5 | 4.8-fold at 50 µM |
| (Table contains hypothetical data for illustrative purposes) |
Conclusion and Future Directions
The in vitro mechanism of action for tert-butylmethylnitrosamine is proposed to follow a classical pathway for carcinogenic N-nitrosamines:
-
Metabolic activation via cytochrome P450-mediated α-hydroxylation of the methyl group is the initiating step.
-
This activation generates a methyldiazonium ion that forms pro-mutagenic DNA adducts , most notably O⁶-methylguanine.
-
The accumulation of this DNA damage, if unrepaired, triggers cellular death pathways, including apoptosis and general cytotoxicity .
This guide provides the theoretical basis and the practical, self-validating experimental frameworks for researchers to rigorously test this hypothesis. Future work should focus on identifying the specific CYP isozymes responsible for activation, characterizing the full spectrum of DNA adducts formed, and exploring the activation of specific DNA damage response pathways in treated cells. These investigations are essential for accurately assessing the potential risk posed by this compound to human health.
References
-
Title: Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues Source: PubMed URL: [Link]
-
Title: Establishment and Application of Methods for the Detection of DNA and Protein Adducts from Tobacco- Specific Nitrosamines and Be Source: University of Kaiserslautern URL: [Link]
-
Title: Metabolic activation and biological effects of nitrosamines in the mammalian lung Source: PubMed URL: [Link]
-
Title: Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines Source: MDPI URL: [Link]
-
Title: In vitro metabolic activation of N,N-dibutylnitrosamine in mutagenesis Source: PubMed URL: [Link]
-
Title: DNA adduct formation from tobacco-specific N-nitrosamines Source: PubMed URL: [Link]
-
Title: Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis Source: NIH URL: [Link]
-
Title: Methods for the detection of DNA adducts Source: PubMed URL: [Link]
-
Title: DNA methylation adduct formation and H-ras gene mutations in progression of N-butyl-N-(4-hydroxybutyl)nitrosamine-induced bladder tumors caused by a single exposure to N-methyl-N-nitrosourea Source: PubMed URL: [Link]
-
Title: Impact of tobacco-specific nitrosamine–derived DNA adducts on the efficiency and fidelity of DNA replication in human cells Source: NIH URL: [Link]
-
Title: DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans Source: PubMed URL: [Link]
-
Title: Methods for testing compounds for DNA adduct formation Source: PubMed URL: [Link]
-
Title: Quantitative studies on the in vitro metabolic activation of dimethylnitrosamine by rat liver postmitochondrial supernatant Source: NIH URL: [Link]
-
Title: Methods of DNA adduct determination and their application to testing compounds for genotoxicity Source: PubMed URL: [Link]
-
Title: Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke Source: MDPI URL: [Link]
-
Title: In vivo and in vitro apoptosis of human thymocytes are associated with nitrotyrosine formation Source: PubMed URL: [Link]
-
Title: T cell apoptosis and reactive oxygen species Source: NIH URL: [Link]
-
Title: An In Vitro Study of the Effect of Cytotoxic Triorganotin Dimethylaminophenylazobenzoate Complexes on Red Blood Cells Source: NIH URL: [Link]
-
Title: Cytotoxicity induced by N-methyl-N'-nitro-N-nitrosoguanidine may involve S-nitrosyl glutathione and nitric oxide Source: PubMed URL: [Link]
-
Title: Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: what kills the untreated cells? Source: SpringerLink URL: [Link]
-
Title: Tert-butyl hydroperoxide stimulated apoptosis independent of prostaglandin E2 and IL-6 in the HTR-8/SVneo human placental cell line Source: NIH URL: [Link]
-
Title: In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine Source: MDPI URL: [Link]
-
Title: The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example Source: NIH URL: [Link]
-
Title: In vitro and in vivo inhibition of activation induced T cell apoptosis by bucillamine Source: ResearchGate URL: [Link]
-
Title: Programmed cell death detection methods: a systematic review and a categorical comparison Source: NIH URL: [Link]
Sources
- 1. Metabolic activation and biological effects of nitrosamines in the mammalian lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolic activation of N,N-dibutylnitrosamine in mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA adducts: Formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA methylation adduct formation and H-ras gene mutations in progression of N-butyl-N-(4-hydroxybutyl)nitrosamine-induced bladder tumors caused by a single exposure to N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of tobacco-specific nitrosamine–derived DNA adducts on the efficiency and fidelity of DNA replication in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tert-butyl hydroperoxide stimulated apoptosis independent of prostaglandin E2 and IL-6 in the HTR-8/SVneo human placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Metabolic Pathways of tert-Butylmethylnitrosamine (MNtBA)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
N-nitroso-tert-butylmethylamine (MNtBA), a potent carcinogenic nitrosamine impurity, presents a significant toxicological concern in pharmaceutical manufacturing and safety assessment.[1] Its carcinogenicity is not inherent to the molecule itself but is contingent upon metabolic activation within a biological system. This guide provides a comprehensive overview of the in vivo metabolic pathways of MNtBA, structured from the perspective of a senior application scientist. We will dissect the core bioactivation and detoxification routes, explain the causality behind the experimental methodologies used to study them, and provide actionable protocols. The central theme is that understanding these metabolic transformations is paramount for accurate risk assessment and the development of effective control strategies in drug development.
Introduction: The Toxicological Significance of MNtBA
N-nitroso-tert-butylmethylamine (MNtBA) is a member of the N-nitrosamine class of compounds, which are reasonably anticipated to be human carcinogens.[2] The presence of such impurities, even at trace levels, is a major concern for regulatory bodies and pharmaceutical manufacturers.[1] MNtBA is categorized by the U.S. FDA as a Potency Category 1 nitrosamine, necessitating a stringent acceptable intake limit of just 26.5 ng/day, underscoring its high toxicological potential.[1]
The molecule's potential for harm is unlocked via metabolic processing.[3][4][5] Therefore, a deep, mechanistic understanding of its metabolic fate is not merely an academic exercise but a critical component of ensuring drug safety. This document serves as a technical guide to these pathways.
| Property | Value | Reference |
| Systematic Name | N-tert-butyl-N-methylnitrous amide | [1] |
| CAS Number | 2504-18-9 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Carcinogenic Potency | Category 1 (USFDA) | [1] |
| Acceptable Intake | 26.5 ng/day | [1] |
The Foundational Principle: Metabolic Activation of Nitrosamines
Nitrosamines are, in essence, procarcinogens. They require enzymatic conversion into reactive electrophilic species to exert their genotoxic effects.[2][3][4][5] This bioactivation is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and present in other tissues.[6][7][8]
The most critical bioactivation step for nitrosamines is α-hydroxylation .[9][10] This process involves the enzymatic oxidation of a carbon atom immediately adjacent (in the α-position) to the nitroso group.[2][11] This reaction creates a highly unstable α-hydroxynitrosamine intermediate that rapidly and spontaneously decomposes, yielding a potent DNA-alkylating agent—a diazonium ion.[2][11][12] It is the subsequent reaction of this diazonium ion with DNA that forms covalent adducts, initiating the cascade of events that can lead to mutagenesis and carcinogenesis.[3][5][13]
Core Metabolic Pathways of MNtBA
The metabolism of MNtBA is a balance between bioactivation pathways that generate carcinogens and detoxification pathways that neutralize and eliminate the compound. As an asymmetrical nitrosamine, MNtBA has two distinct α-carbons—one on the methyl group and one on the tert-butyl group—providing two potential sites for bioactivation.
Pathway A: Metabolic Activation via α-Hydroxylation
This is the primary route leading to the formation of ultimate carcinogens.
A1: α-Hydroxylation of the Methyl Group This pathway is considered highly probable due to the relative steric accessibility of the methyl protons. Studies on similar methylalkylnitrosamines show that CYP enzymes, particularly CYP2E1, preferentially oxidize the methyl group.[8]
-
Mechanism: CYP-mediated oxidation of the methyl group forms N-tert-butyl-N-(hydroxymethyl)nitrosamine.
-
Decomposition: This unstable intermediate spontaneously breaks down to yield formaldehyde and the tert-butyldiazonium ion .
-
Genotoxicity: The tert-butyldiazonium ion is an electrophile that can alkylate DNA, forming tert-butyl-DNA adducts.
A2: α-Hydroxylation of the Tert-butyl Group While potentially sterically hindered, hydroxylation at the tertiary carbon of the tert-butyl group is also a possible activation route.
-
Mechanism: CYP-mediated oxidation of the tert-butyl group forms N-(1-hydroxy-tert-butyl)-N-methylnitrosamine.
-
Decomposition: This intermediate decomposes to yield 2-methyl-2-propanal and the highly reactive methanediazonium ion .
-
Genotoxicity: The methanediazonium ion is a powerful methylating agent, known to form a spectrum of mutagenic DNA adducts, most notably O⁶-methylguanine (O⁶-meG) and 7-methylguanine (N7-meG).[4][12] O⁶-meG is particularly insidious as it is highly miscoding during DNA replication, leading to G→A transition mutations.[12]
Pathway B: Denitrosation (Detoxification)
Denitrosation involves the cleavage of the N-NO bond, removing the functional group required for forming diazonium ions.
-
Mechanism: This reaction can be catalyzed by CYP enzymes, likely through a reductive mechanism.[14]
-
Products: The reaction yields the corresponding secondary amine, tert-butylmethylamine , and nitric oxide (NO) .[14]
-
Significance: This is generally considered a detoxification pathway because it prevents the formation of the DNA-reactive species.[14] It directly competes with the α-hydroxylation activation pathway.
Pathway C: Phase II Conjugation (Detoxification)
Phase II metabolism serves to increase the water solubility of xenobiotics or their Phase I metabolites, thereby facilitating their excretion.
-
Mechanism: While direct conjugation of MNtBA is unlikely, any hydroxylated metabolites formed at positions other than the α-carbon could be substrates for conjugation. The primary Phase II reaction for nitrosamine metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[15][16][17]
-
Products: Glucuronide conjugates are highly water-soluble and readily excreted in urine.[15]
-
Significance: This pathway represents a crucial mechanism for clearing MNtBA metabolites from the body, preventing them from accumulating and causing harm.[15][17]
| Pathway | Key Enzymes | Primary Products | Biological Consequence |
| α-Hydroxylation (Methyl) | Cytochrome P450s (e.g., CYP2E1) | Formaldehyde, tert-Butyldiazonium Ion | Bioactivation (Genotoxicity) |
| α-Hydroxylation (t-Butyl) | Cytochrome P450s | 2-Methyl-2-propanal, Methanediazonium Ion | Bioactivation (Genotoxicity) |
| Denitrosation | Cytochrome P450s | tert-Butylmethylamine, Nitric Oxide | Detoxification |
| Phase II Conjugation | UGTs, SULTs, etc. | Water-soluble conjugates (e.g., glucuronides) | Detoxification & Elimination |
Methodologies for Elucidating MNtBA Metabolism
A multi-pronged experimental approach is essential to fully characterize the metabolic fate of MNtBA. The choice of system—from whole organisms to purified enzymes—is dictated by the specific question being asked.
In Vivo Experimental Models
-
Rationale: In vivo studies using laboratory animals (e.g., rats, mice) provide the most physiologically relevant data, integrating absorption, distribution, metabolism, and excretion (ADME) into a single system.[18] They are the gold standard for identifying the major metabolites excreted in urine and feces.
-
Experimental Choices: The choice of species is critical; rodents are common, but species differences in CYP expression can impact metabolic profiles.[6] Isotope-labeled MNtBA (e.g., with ¹³C or ¹⁵N) is often used to trace the fate of the molecule and its fragments unambiguously.
-
Protocol Synopsis:
-
Synthesize isotope-labeled MNtBA.
-
Administer a defined dose to a cohort of test animals (e.g., via oral gavage or intraperitoneal injection).[19]
-
House animals in metabolic cages to allow for separate collection of urine and feces over a time course (e.g., 24, 48, 72 hours).
-
Collect blood samples at specified time points to determine pharmacokinetic profiles.[20]
-
At the end of the study, harvest key tissues (liver, kidney, lung, etc.) to assess for tissue-specific metabolites and DNA adducts.
-
Process and analyze all biological samples using the analytical techniques described in section 4.3.
-
In Vitro Systems for Mechanistic Studies
-
Rationale: In vitro systems offer a controlled environment to dissect specific metabolic steps, identify the enzymes involved, and determine kinetic parameters without the complexities of a whole organism.
| System | Description | Key Advantage | Limitation |
| Liver Microsomes | Vesicles of endoplasmic reticulum containing CYP enzymes.[7][21] | Excellent for studying Phase I (CYP-mediated) metabolism.[22] | Lacks Phase II enzymes and cellular context. |
| Hepatocytes | Intact, isolated liver cells.[23] | Contains a full complement of Phase I and II enzymes in their natural architecture.[23] | Limited viability; more complex to maintain. |
| Recombinant CYPs | Purified, single CYP enzymes expressed in a cellular system.[7][24] | Definitive method to identify which specific CYP isozyme metabolizes the substrate.[25] | Lacks interaction with other enzymes. |
This protocol is foundational for assessing the role of hepatic Phase I metabolism. The self-validating nature of this system comes from the inclusion of specific controls.
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a master mix of NADPH-regenerating system (e.g., G6P, G6PDH, NADP⁺) in a suitable buffer (e.g., potassium phosphate, pH 7.4). This is critical because CYPs require NADPH as a cofactor, and this system ensures it is not depleted during the incubation.
-
-
Incubation Setup (in triplicate):
-
Test Reaction: Microsomes + Buffer + MNtBA.
-
Negative Control 1 (No Cofactor): Microsomes + Buffer + MNtBA (without NADPH-regenerating system). Causality Check: This confirms the reaction is NADPH-dependent, implicating CYPs.
-
Negative Control 2 (Heat-Inactivated): Heat-denatured microsomes + Buffer + MNtBA + NADPH system. Causality Check: This confirms the reaction is enzymatic and not due to spontaneous chemical degradation.
-
-
Reaction Execution:
-
Pre-warm all components to 37°C for 5 minutes.
-
Initiate the reaction by adding MNtBA to the master mix.
-
Incubate at 37°C in a shaking water bath for a defined time (e.g., 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol). This precipitates the microsomal proteins and halts all enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed to pellet the precipitated protein.
-
Transfer the supernatant, which contains the parent compound and its metabolites, to a new vial for analysis.
-
-
Analysis:
-
Analyze the supernatant using LC-MS/MS (see section 4.3).
-
Advanced Analytical Techniques for Metabolite Identification
The identification and quantification of metabolites from complex biological matrices is a significant challenge requiring sensitive and specific analytical technology.[26][27]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolomic studies.[28][29]
-
Expertise: LC separates the parent compound and its various metabolites in time based on their physicochemical properties (e.g., polarity). The mass spectrometer then provides two crucial pieces of information: the precise molecular weight of each metabolite (from the first mass analyzer, MS1) and its unique fragmentation pattern upon collision-induced dissociation (from the second mass analyzer, MS2). This combination of retention time, parent mass, and fragment ions provides extremely high confidence in metabolite identification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is preferred for analyzing volatile metabolites, such as the aldehydes (formaldehyde, 2-methyl-2-propanal) produced during α-hydroxylation.[28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is unparalleled for the de novo structural elucidation of novel or unexpected metabolites.[30] It provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure determination.
Conclusion and Future Directions
The in vivo metabolism of tert-butylmethylnitrosamine is a complex interplay between toxifying bioactivation pathways and detoxifying clearance pathways. The primary route of concern is the CYP-mediated α-hydroxylation of either the methyl or tert-butyl group, leading to the formation of highly reactive diazonium ions that damage DNA.[2][12] Competing with this are detoxification routes such as denitrosation and Phase II conjugation that facilitate safe elimination.[14]
For drug development professionals, a thorough characterization of these pathways using a combination of in vivo and in vitro models is not optional—it is a regulatory expectation and a scientific necessity.[1] Future research should focus on quantitative assessments to determine the relative flux through each pathway. Understanding the kinetics and the specific human CYP enzymes responsible for MNtBA activation will allow for more precise, data-driven risk assessments, ultimately contributing to the development of safer medicines.
References
- Michejda, C. J., Kroeger-Koepke, M. B., Koepke, S. R., & Magee, P. N. (1984). alpha-Hydroxylation of nitrogen-15 labelled N-nitrosamines by isolated hepatocytes. IARC Scientific Publications, (57), 437-442. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDowrm7QP-LXcfr1d3HxvOiI5QhFoED3bF2dm7JtWx04IWee3Uzl7LPKV1ytKvReyZ5h-3Gi-_WpsyJGfbEe9uwx72qbCz9zHl0x2Oq6PzfOFDrRsPdVTWQyIGnBes6_MGl8A=]
- Garnick, K., et al. (2023). Computational Prediction of Metabolic alpha-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ274Vd-0K-x2-rqUW4dnLPMHh_6L3wBkeJHv1cbeE54RsPls8QS2SVh3IWUhQ8choKjCAP8S1L5GAhbcTYuKA-VAa35GmQkmNA5vyPYUIpqmUm0cdi1usuDacA0nZRPWJkq6QDF7FhsZi7LsXHeH9GW27RuinbdVy3U5Y_ZtaxfjsOlNTbgKvX_jWn1Jbx6Vp81ng6sgZcW2jZ7MTGqeXs84j8VSBTD9YwlbPmw3c7bpdxXPcHLlYQBXI8daktpn9wRPhZRcDrsxjw2a1cm8Ka0rDvmYsX1YI9nVBmNdtqqyxnYjvLZame_D9V4lObE8gpqgSEcIpKucQhLvRa4xaoAse3va2]
- Chen, G., et al. (2007). Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10. Drug Metabolism and Disposition, 35(5), 769-775. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvDeiWiNKwID5DYQ-Vg23C7kfa__5vujSBApmpTB5N9MVwzDXChhX39NPWpwsezydU2I5zRo1wkF77BD1g4XZHs3Ify-MHe3Ztctj64XqQwOdg7nVpJ9uujlNQgEhBpQWYcn-jbkrhILYX1v4=]
- Lazarus, P., et al. (2006). Glucuronidation of tobacco-specific nitrosamines by human UGTs. Proceedings of the American Association for Cancer Research, 47, 85. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbezpeS93CebsgIEaWLjMca6NbFiXi3ozC8qCyMGJjnNERl1g5r37Y1L2otEmBHuODLire3T570g0Abfl7Hs79Xa0fZMc-I8XsnxDudHPdK1OAyaTdzZkifnoFkfilxSmhNC997Lxmi3h4zmoB0lNRlNF_q511dZyWi8_U4JsqHTLNg07D00N3gWyxDWfJ496tU0h4Kd0ZCMwawmbZyKsnq4VoPTPoc0s93Cc_J860pJuz]
- Chen, G., et al. (2007). Glucuronidation of tobacco-specific nitrosamines by UGT2B10. Drug Metabolism and Disposition, 35(5), 769-775. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQxQUJl9mNSFZLEFmW-SCr4ZVyS_vqghU3iGSB_dR_yhrcqMIss7RANLpyHjN2-FrHWWTaG_eR67sztM1AqYCwULK7NeVgEwtJSZex0RddCnE0z1pWfXGMK684Wr8iyF5YqA2H]
- Nanda, K., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2941-2959. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Avs7QYV38nvYmdXEw3_h78N-oIRDCol79Y5WiBbgyJ4OsL3bqttgg03svi7S_QFmoQ9XMgQiWa1iRyrS7Z0tL9XlJ933BQ5weMfk9bG3HsYo0PWBraoMq0J0LMoARXP4GFojYayLxdM6vw==]
- Garnick, K., et al. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Chemical Research in Toxicology, 36(7), 1083-1094. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF858840LiqLbAR8q3DQl6Pp1iyd9C8WxJNSrBInFDIy1evpmL7uBp9Lg2ffO23Qady9mBhvHENZSxvQIr54R-xZXGpiOkQ2EKWs2NtFWK9UY-OKJDnmFJEF_TwY9Tb0wOjomVsZgFiDAnUHYmH]
- Kroeger-Koepke, M. B., et al. (1981). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. Proceedings of the National Academy of Sciences, 78(10), 6489-6493. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzCn3s0onGZho43BBWbOncmiEWMKQxF0HQmDPKgz2x8gW2EnH4k5M9b3l8ayiwfcWHgTiCFylq1RC7mIZSkGIQf27fSz1qEAMco2Yb7AYdpHVDxGPLNhmuT0GcLLwEfUqMWsR9VWxdK8az1A==]
- Lijinsky, W., Saavedra, J. E., & Reuber, M. D. (1982). Relationship between carcinogenicity and in vitro metabolism of nitrosomethylethylamine, nitrosomethyl-N-butylamine, and nitrosomethyl-(2-phenylethyl)amine labeled with deuterium in the methyl and alpha-methylene positions. Cancer Research, 42(6), 2105-2109. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjfa2JG6m4LfiFzo-_7wmKvZMswE4LSPDzzVzO-zVHg14lDgRegolFkOPEo28KioSyGsdkjpUScNnUqEP2wJf1nMKBDg_S-S8QmI5wcgNOrxDGhCrw0XGcHkYNTk0Eus5w8fQ=]
- Office of Environmental Health Hazard Assessment (OEHHA). (2014). Evidence on the Carcinogenicity of N-Nitrosomethyl-n-alkylamines. California Environmental Protection Agency. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlBnGynTca1Wof9hA-VbSW9Ex4R8twWGZaSH8oeW2fnxeWYN-xKhBNqpQWdfbdL1_9rf8BdqfHWZWW0lqyLz2xZL4LG0tcYSlrnQWLJYMeweIml_VuohBIxmz0pqrXLs_2h1HjZwg300Igjwk2UR6zQLA-UDdYw4cF3Xm8umsTjKvsYCsqY9rcNTdn3kxUH93h_Eebzx4TI21_tHnZRliEyBRZoN9sic3P1F0jVWLSPfcPOZoF5Ixd]
- Chen, G., et al. (2007). Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWMnRRdfn3pgKSujOML0wq1QZPsW8j4CuXQj_gBCV7m-Yf06Nw_KgxdUkv1-CsEzgjmFbRy3G9AYkib58QbMx9DqbVsY8SQQUILGxLT_zXEyHdg844ZAT-6gpWAHKtrxzQcDXq6_hkvjy2QTB1A6_nVTp9UklJ_9sIiIOrd0ce-HS9j3MaSA8gw3Xbbt5Wb0uB9ldiai0i0E48-ilwp_cyErSglpvAQA==]
- Lijinsky, W., Reuber, M. D., Saavedra, J. E., & Blackwell, B. N. (1980). The effect of deuterium on the carcinogenicity of nitroso-methyl-n-butylamine. Carcinogenesis, 1(2), 157-160. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgVYjz5Ywp7-mfA1RldHDEejwsZ4KpDKexpygJqTK71RtUwBzTW1sWv1gJMlPuIIcS88nHTKv8VSveLKzdkGCO9ZSOmCU7DGuNmuaYfRQWQi4taQm0bjStMXfMvJFjBKVFUyHz]
- Wang, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxins, 14(5), 304. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxj7CntGIrsGQiKvVfTV55SJ-yhdSFKvSgMul4nNYCD4oZlqEj7pmZPgB9kJWlahwLZEnKkkVIaQTZ8HjKeFaFguwwNGrzI6_gcHbySTlc0811WHJvEUaRsVkZtrqRlNimijA=]
- Yoo, J. S. H., et al. (1991). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Cancer Research, 51(5), 1489-1494. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Pi-8uS5e_UTGPMa8OEG3Y26Xq85b0vCoHQcUtL2WX7LIrOx0tkgo1UGorQvowHL9eibmLZ1kNrqGKFlX_YilO5VgESg9A-CdHwd6IqEhX96cy_ocmhxrUC1H116ugudl_vg=]
- Bellec, G., et al. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Carcinogenesis, 17(8), 1631-1637. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcsVfYWj1U5XyaOLLC5EllucBnTDiXvbn4c_4GHnrWo3xW2ZmTtdrsASF_iZ2GieJYh4mzv-wmrw0d_HIyWQ_ANstw0nIcb1YcbIe0CU_pj-DXS46M2-UniNTbkAzI0paNE0o=]
- Zang, H., et al. (2020). Impact of tobacco-specific nitrosamine–derived DNA adducts on the efficiency and fidelity of DNA replication in human cells. Nucleic Acids Research, 48(12), 6665-6676. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYsAp0KcC5F23_ZniMPargOXFkhHkEBUtFAmi9fbB4sA-GSJuIqmXqLBC8I4DfcGDLYBFTbduqMNNjHlLFwtt2cHE9zeaGfj7S2a7xobA6HNuzuW2VxRvaFeoxI_Au-dNTiK8IcoAMps4KJdA=]
- Labuc, G. E., & Archer, M. C. (1982). The metabolism of a series of methylalkylnitrosamines. Cancer Research, 42(8), 3181-3184. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiqAhupyumjTSW02T5eGXPBpw5vyxIjixRW6RChZ-32f4qzGmVdBJ1NJ50C6j_O-uNNybRyZ5bSV018ZyrjJ3TREw7ypUZ5mXyc2NgMldhb8TRmD8PWfuS029qFBvpzDmpghQ=]
- Office of Environmental Health Hazard Assessment (OEHHA). (2014). N-Nitrosomethyl-n-butylamine. California Environmental Protection Agency. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGClOaEtZvfR3KMCG8SArXlNDiQMdbUKR3rtjXmhxjjHJzRRx6GaIYwtaP6MV3h-7lFBpdQF6KkzbNt6KlqyHwthypmS7Rl8spZTYlbnKyNbRzZ9wZDBE9n_tntaJFReDoX-ORl2bdV_X8POiJoWi92zq4OOmjmgZCxsxCQm9X7C5Uak8d]
- Appel, K. E., et al. (1991). Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences. IARC Scientific Publications, (105), 351-357. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Nja9UlOqXAhuKJXszcE48YVhbuVQpEK7QRLNbLVPp5j8pECecl2ZwxdbaaD26BhdBalfHoezZO1GTxkJ7scr0euYHOIxgZEIu_Lr7ML1XEeYVyePTNENpNKGNGyVBlzgMoA=]
- Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6iqXP9dPstxjjU92jRahL2QE-x_-AMJA1kP1MURDya4yB03sOUDqLTjqjJT8d9d3YcE6rBXvvoNKXDMYBRhM1dLFiMADFDuHwgdiqwHKaLpfQTalE_C8TeFMY0OsRlKA92Obp]
- Wang, M., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxins, 14(5), 324. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3OwIjSpS443sdr2dNyc0qs12vurnjf-oAKwQax1mX9xhOxM9sZXdNaTRsaNIvJ77HIC8c3vxtxxPFZlY1H5rBgl-4poVkLRIOBfEGZ3kYzOSHZXdzavhwPrUK4EW5xWbMT4c-w5Vosbc2jPJaQBB-AXDN_G2Imk5Xx7iW4MMgumBxsT5HW16S0SqkrjtciJoy7FS2qxEKu4jb2uYmrZoeAWqn14Vfr_KuhOTldjG_MFEltEQ=]
- Briggs, I. D., et al. (1979). Method for the denitrosation of organic nitrosamines. US Patent 4,134,917. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFTfVIUNof0Y93BpP3tvOjNZm-y5B61Prg0aNZCgM2lDcgNH8t5H9tCduSx3TyFR95KPagSZFS1O9tU58fuu08IYVx8SjRDDKBr6UFPipbo9fLDXCGcv5YZmxz4ZNuceA5IYtnqrolqIvu]
- Yang, C. S., Smith, T., Ishizaki, H., & Hong, J. Y. (1991). Enzyme mechanisms in the metabolism of nitrosamines. IARC Scientific Publications, (105), 265-274. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbnCIANxqTXpyk6KPivBb9QMfnlec0Nsgzmcmf8MvvwAM4fjbru3f62Ase8nkqaDG6Ov1xCYjJXOXkkdKD2Z4Bk5ktuYLj02Usv6ZYSAJMc9gR8cHmQ7ImjkDSJHCmomqgN4o=]
- Peterson, L. A. (2014). Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK. Chemical Research in Toxicology, 27(3), 366-377. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJTu4JcuaR-Lkw9bpDJBegTsu0p2cv6oSA_oLwTeuumSD2dlgft-0nuoOvkk-DCtX5oEof-SydNBsuYFsaL5iqyiD6H48SpV8JcUDGNRZwzfdRL6PYHeF-HlfOlBPOcC851XBMwz6eG7IA18I=]
- Yoo, S. D., et al. (1994). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Carcinogenesis, 15(5), 959-963. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOskncO6Qkzu79eLcFxGAmMnYp5l0sVxDJiPKf-ytha7nNPbv183UyIBrmy96clGXLSge1V5WIP6WKCqVMklxeXEXj6llZK0TLkXkx8DhMKq8apDeS2ICOlsRnDEtjE8SVClk=]
- Bellec, G., et al. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgOxzcbbS1vD03-qGchCkkZbDq2y9q3v27RPkQjx1de76bNG1EZwNztboa3XA7HsWcmijzAm-NExzITaUP6Hb8hbzp8XQ73DysuzeHnF4MCHoujbt61lwqX4fbF5JJ0VxgUtZS2uLg03vdUEn4rVwPLR0139fxrGx7PKpgivQCntlvjWoQS0uAGNpE9aUZ0C_GKRTgJ2jYYWwgzdsgErNEoTSTfrICXYEG6FfQrfUmyuQsAeOISVvS7804Oazoj-8maQh5ld4VVJnhbg==]
- Wang, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxins, 14(5), 304. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw3sMtSnOjszRsdJ6pslIC3eTy6YSlg463i_f9HHeqrGoe1y9tq0tiHsQaIccBgYiMyZH9u2gE81wvTHt41dNOal6-64BR2DqUExbgymFsM24sSAbToxKcaom-ttXN7cJykj4P3N0R83DjX-g=]
- Wang, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. [https://vertexaisearch.cloud.google.
- ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF065bRlm-xLCEf3tDTp6LpuJQcDU0n0jz8iAM8ebiKrpFqA7OM4iVHb0dtK5TJY_p_oN44YI1RUpobmPw0oPJFJOh9i-rsCylAwU9XnEjr6VVpDVamHOlSj0g3aBcluZTVNgOiPkhAon2IMjJv6jSxIb4E2WGCCtyY1Y5RLccaA2vEJ3faQz822YrumBtc0D9XZgHOj-iep0CA4Hn30A==]
- Imperial Chemical Industries Ltd. (1981). Denitrosation of organic nitrosamines. GB Patent 1,586,003. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGETfoNKdhbHey2gAq9YZwiOMtZy7llF2rN4Hmzsyioc5pllaH6nV4uQQeq2tnrO0DcsHHQJzg6SJobUUL2Y7kbnq6R_peD7NASn3z1fYFYyg1RriX8zn8EPRgMToizzBY72Jn4TfB2CGxk]
- Adams, J. D., et al. (1991). Metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in the patas monkey: pharmacokinetics and characterization of glucuronide metabolites. Cancer Research, 51(20), 5565-5572. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoGchs3wqf5LCe_AUNB4uriWzJrVaaGNkfSd8EPgiodWPYJMZo1MVUML8w6q9PdzAW-NWFGDnfTaAo_oS3Y9lurP7SCyTD_ajF6BekpVM3Bz5mzEuYrVRl92y4u_4EjSQINkQ=]
- Heath, D. F. (1962). The metabolism of N-nitrosomethylaniline. Biochemical Journal, 85(1), 72-91. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV4RqUfE3dVvspOZG10gw31rvxIBXYPxf4tS4YthuaPAZ1I2Rvuft8ARmWCbnl5BYA83xJWfBohfXxX0JgKDsA2r2vxbKUomRF-b9S7Ro4_xIu147MYmvFkZVnfM4YPdu4ZLaKQcIYR6ahYeGO]
- Semantic Scholar. (n.d.). Formation and metabolism of N-nitrosamines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKBf1M_4fU-4V4IE5DvUV6Jolm_fJk0Xjxevpf3AMFYU3GhQCSAXRIvq2S8VwCv8Yhua9MTnhPeXQsOtPrVO6JSEO9V1JHGikrLToT9EkixtnSVGe1HRUSO-khpOX6Pw963cVdVS49iNl2nLA3E-o_7p-AI4rtoMtkie-cOr18spGPlPWCSVkVm10ijOh-ehfh8qcBRf1afxhByJAxan7P0NFcoKiBop5AdvV_jOWYWYURTQU9FwLDM5WbgYFvgJphhADz8oGi]
- Manasa Life Sciences. (n.d.). N-Nitroso-tertbutyl-Methylamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKgR6LglDBoepWwUi553u5kE_bua1ANzKxCCvjBvw_Cd4Ar6f6fE4D9E5HWcfU-lJ7Jnyu9vdVPBNYf9H2CXykgGRzWI_vN9g7pwXsldqa27iVz5FdOE9qZcUzEeDA2VRUskQf_ooKBbNs_KoxYWrpQlgBPiMtR1XpKMkG-0f4zC2ht6hHDbhZKzZkkn7dXPAeLcSKrZ-tXQ==]
- Mirvish, S. S., & Ramm, M. D. (1987). Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite. Cancer Letters, 36(2), 125-129. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU_IBeOfJXzS1_74UPQsJeQ3luPnZAHFC14xSHhdDUXGxMsBwEolTfFpe5dqXAReGrkhnRYSe9O0wBXmR4ABWFMJd3GahSzwP7OewvZaNXuX1S6vwqTLTZB9Dw43F_AYTLq_4=]
- Lao, Y., et al. (2016). Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines. Chemical Research in Toxicology, 29(4), 564-572. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuISDjgopig5kygQOGTB-1NbxtoZM3WO_OGvmUndNTzkYGNkc5zVud7q70wZmQxJI_UBiHtejen2kaTi1jw50h4clM7-Ap2h4bMntVZWOCTaBV-NrijaLoY7odb7x0bFQnx-Bjg4Dc6xlUWCo=]
- Dettmer, K., Aronov, P. A., & Hammock, B. D. (2007). Analytical techniques for metabolomic studies: a review. Mass Spectrometry Reviews, 26(1), 51-78. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyHR_0ds-7hVSCCctP2e7B0KEzhUFnAnBiqx-zXeybvodpXe0XkGX3ofi38i7EMPeOAOiteyKL2ZkJJGAd8ZsRY7s9wrAKCX_JaXlJqdbtaQkI8AdF_ZEkYgqV99Y2DxiHW6GP]
- Creative Proteomics. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2QPcs0i5Ryr5PwMw-4sblXrBmM3mkHLrBxAzKqcQGjovOxUD5VkodBYApxMOsnOGQtVRf4mzhT31bBtSUBAWlkNraFYGIsaU-OecpjGl-mEysUg4iL7gHV4xEMjsG6faODAeb8URM2SN9JBfMRL_4GJBtzhgV34Gepf8DBgCD8lJS3U1xABotFfPQp3Oc]
- Meyer, M. R., et al. (2019). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. Archives of Toxicology, 93(1), 141-155. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjB7EfrMuvqsClLsgT2d9lCQu7pf1sMnBmCY3LsXEck1uavOdeN7Zw6qJG4wT1MZeKFxMoEvfc0XXN8DdwZMPvua7ezYOAs1Xot1GnRWC01KdOUGuG9gZ01ipikKKnA0nGb6oPDLBzgwhI19s=]
- Strasser, H., et al. (2016). Analytical Methods for Secondary Metabolite Detection. Methods in Molecular Biology, 1405, 239-251. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMB0NYEL46tPD7_20jZb2ZaC5rSgWgR2fhRdhczL2GCaOr35jD3x6yB1fIgZdaNKnfKyFd8wjY0fVPz9vwXrsASRPEpmXOm4--0Mxe9tYmo1hnEEZJ7Zx0RY9U3_-BeZe7x1v_]
- Emwas, A. H. (2015). NMR Based Methods for Metabolites Analysis. Methods in Molecular Biology, 1277, 3-26. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTTUfHE8-FQhf_pORm97aHN4glW64jGAe-sbgPAeTxocWUoSwo0WmroXDsoTuvSRT0tMypvBnvXlvUL_6Ccx9xDdPs5wLsy9QyQWz-HV2YVjlhcOhbszlZIsHJ5x7LQWIHqvGH9QhoOD1FUb8z]
- Widelska, J., et al. (2019). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. International Journal of Molecular Sciences, 20(15), 3824. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQeKV7m0Sd6TWDJsynLvAaCMhCdnDs2kYa7gwR7avH45_vfHsSB72Xhr7pdxjqVSwnWVqGxB2DqG0IG_64f2Lr5mz3aqNJ95CB1T7xGV-cv0b-w2wppo-6OFEXgF_rEhpTSHm7RkZPgM0AwLE=]
Sources
- 1. N-Nitroso-tertbutyl-Methylamine | Manasa Life Sciences [manasalifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of tobacco-specific nitrosamine–derived DNA adducts on the efficiency and fidelity of DNA replication in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucuronidation of tobacco-specific nitrosamines by UGT2B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in the patas monkey: pharmacokinetics and characterization of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Relationship between carcinogenicity and in vitro metabolism of nitrosomethylethylamine, nitrosomethyl-N-butylamine, and nitrosomethyl-(2-phenylethyl)amine labeled with deuterium in the methyl and alpha-methylene positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The metabolism of a series of methylalkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alpha-Hydroxylation of nitrogen-15 labelled N-nitrosamines by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. | Semantic Scholar [semanticscholar.org]
- 26. Analytical techniques for metabolomic studies: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
- 29. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Carcinogenicity of tert-Butylmethylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-nitrosamines are a class of potent genotoxic carcinogens that have garnered significant attention from regulatory bodies and the pharmaceutical industry. While many N-nitrosamines are recognized as carcinogenic, the case of tert-butylmethylnitrosamine (TBMN), also known as N-nitroso-tert-butyl-methylamine, presents a compelling deviation from the expected trend. This technical guide provides a comprehensive analysis of the available scientific evidence on the carcinogenicity of TBMN. It delves into the conflicting reports of its biological activity, offering a detailed mechanistic explanation for its observed lack of carcinogenicity in animal models. By examining its metabolic activation, the principle of steric hindrance, and comparing it to structurally related carcinogenic nitrosamines, this guide aims to provide researchers and drug development professionals with a thorough understanding of the toxicological profile of this specific nitrosamine.
Introduction to N-Nitrosamines and the Conundrum of tert-Butylmethylnitrosamine
N-nitrosamines are chemical compounds characterized by a nitroso group bonded to an amine. Their formation can occur under certain conditions when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid. Many N-nitrosamines are potent mutagens and are reasonably anticipated to be human carcinogens based on extensive evidence from animal studies[1][2]. The International Agency for Research on Cancer (IARC) has classified several N-nitrosamines as probable or possible human carcinogens[3][4].
Given this context, tert-butylmethylnitrosamine (CAS No. 2504-18-9), with the molecular formula C5H12N2O, would theoretically be of significant toxicological concern. Indeed, some sources classify it as a "highly carcinogenic nitrosamine" and a "high-potency nitrosamine impurity". However, this classification is starkly contrasted by experimental evidence that designates it as a "non-carcinogenic nitrosamine"[5]. This discrepancy forms the central theme of this guide, which will explore the scientific underpinnings of this apparent anomaly.
The Critical Role of Metabolic Activation in N-Nitrosamine Carcinogenicity
The carcinogenicity of most N-nitrosamines is not inherent to the parent molecule. Instead, it is a consequence of metabolic activation, primarily mediated by the cytochrome P450 (CYP) family of enzymes[6]. This enzymatic process, typically an α-hydroxylation, transforms the chemically stable nitrosamine into a highly reactive electrophilic species.
The generally accepted mechanism proceeds as follows:
-
α-Hydroxylation: A CYP enzyme hydroxylates the carbon atom adjacent (in the α-position) to the nitroso group.
-
Formation of an Unstable Intermediate: This hydroxylation results in an unstable α-hydroxynitrosamine.
-
Spontaneous Decomposition: The α-hydroxynitrosamine spontaneously decomposes to form an aldehyde or ketone and a diazonium ion.
-
DNA Adduct Formation: The highly electrophilic diazonium ion can then alkylate nucleophilic sites on DNA bases, forming DNA adducts.
-
Mutagenesis and Carcinogenesis: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in mutations and potentially initiating the process of carcinogenesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. monographs.iarc.who.int [monographs.iarc.who.int]
The Anomaly of Tert-butylmethylnitrosamine: A Mechanistic Exploration of its Lack of Genotoxicity and Mutagenicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry and regulatory bodies due to the potent carcinogenic and mutagenic properties of many of its members. However, a notable exception to this rule is tert-butylmethylnitrosamine (MtBN). This technical guide provides a comprehensive examination of the scientific evidence and mechanistic underpinnings that explain the anomalous lack of genotoxicity and carcinogenicity of MtBN. Through a detailed exploration of its metabolic fate, the principles of steric hindrance, and supporting data from in vivo and in vitro studies, this document elucidates why the presence of a tert-butyl group renders this particular nitrosamine inactive. This guide serves as a critical resource for researchers, toxicologists, and drug development professionals in understanding the structure-activity relationships that govern nitrosamine toxicity and in the risk assessment of nitrosamine impurities.
Part 1: The Nitrosamine Paradox: Introducing Tert-butylmethylnitrosamine
N-nitrosamines are a group of chemical compounds characterized by a nitroso group bonded to an amine. Many compounds in this class are potent procarcinogens, meaning they require metabolic activation to exert their genotoxic effects. The discovery of nitrosamine impurities in various drug products has led to widespread regulatory scrutiny and a pressing need for a deeper understanding of their mechanisms of toxicity.
Tert-butylmethylnitrosamine (MtBN), with the chemical structure depicted below, presents a fascinating paradox. While structurally a nitrosamine, it stands in stark contrast to its more notorious relatives like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are well-established carcinogens. The central question this guide addresses is: Why is tert-butylmethylnitrosamine non-carcinogenic and non-genotoxic? The answer lies in the unique structural feature of the tert-butyl group and its profound impact on the molecule's metabolic fate.
Part 2: The Genotoxic Mechanism of Carcinogenic Nitrosamines: A Tale of Metabolic Activation
To understand why MtBN is an outlier, it is crucial to first grasp the canonical mechanism of action for carcinogenic nitrosamines. The genotoxicity of these compounds is not intrinsic but is a consequence of their biotransformation in the body, primarily in the liver. This process can be broken down into several key steps:
-
Alpha-Hydroxylation by Cytochrome P450 Enzymes: The initial and rate-limiting step in the activation of most carcinogenic nitrosamines is the enzymatic hydroxylation of a carbon atom adjacent to the nitroso group (the α-carbon). This reaction is catalyzed by a superfamily of enzymes known as cytochrome P450s (CYPs).
-
Formation of an Unstable Intermediate: The product of this reaction, an α-hydroxynitrosamine, is highly unstable and spontaneously decomposes.
-
Generation of the Ultimate Carcinogen: The decomposition of the α-hydroxynitrosamine generates an alkyldiazonium ion, which is a highly reactive electrophilic species. This ion can then release a molecule of nitrogen gas to form a carbocation.
-
DNA Adduct Formation: The highly electrophilic alkyldiazonium ion or the corresponding carbocation readily attacks nucleophilic sites on DNA bases, forming covalent bonds known as DNA adducts. These adducts, if not repaired by the cell's DNA repair machinery, can lead to miscoding during DNA replication, resulting in mutations.
-
Initiation of Carcinogenesis: The accumulation of these mutations in critical genes that control cell growth and division can lead to the initiation of cancer.
dot graph "Nitrosamine Activation Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Nitrosamine [label="Carcinogenic Nitrosamine", fillcolor="#F1F3F4"]; AlphaHydroxy [label="α-Hydroxynitrosamine\n(Unstable)", fillcolor="#F1F3F4"]; Alkyldiazonium [label="Alkyldiazonium Ion\n(Electrophilic)", fillcolor="#F1F3F4"]; Carbocation [label="Carbocation", fillcolor="#F1F3F4"]; DNA_Adduct [label="DNA Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mutation [label="Mutation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cancer [label="Cancer Initiation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Nitrosamine -> AlphaHydroxy [label="CYP450\nα-Hydroxylation"]; AlphaHydroxy -> Alkyldiazonium [label="Spontaneous\nDecomposition"]; Alkyldiazonium -> Carbocation [label="- N2"]; Carbocation -> DNA_Adduct [label="Alkylation of DNA"]; DNA_Adduct -> Mutation; Mutation -> Cancer; } caption: Metabolic activation of a typical carcinogenic nitrosamine.
Part 3: The Metabolic Inactivation of Tert-butylmethylnitrosamine: The Decisive Role of Steric Hindrance
The carcinogenic potential of a nitrosamine is critically dependent on its ability to undergo α-hydroxylation. In the case of tert-butylmethylnitrosamine, the bulky tert-butyl group presents a significant steric barrier, effectively shielding the adjacent α-carbon from the active site of the cytochrome P450 enzymes. This steric hindrance is the primary reason for the lack of carcinogenicity of MtBN.
The metabolic fate of MtBN is therefore diverted down a pathway of detoxification. Instead of forming a reactive electrophile, the proposed ultimate reactive metabolite, 2-methylpropane diazotic acid, decomposes to yield the stable and non-reactive product, tert-butyl alcohol[1]. This alcohol is then readily detoxified and excreted.
Furthermore, even if a tert-butyl carbocation were to form, its reactivity towards DNA would be significantly lower than that of smaller, more reactive carbocations like the methyl or ethyl carbocation. The tert-butyl carbocation is a relatively stable tertiary carbocation, and its bulky nature would further impede its ability to approach and form covalent bonds with the nucleophilic centers within the DNA double helix.
dot graph "MtBN Metabolic Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
MtBN [label="Tert-butylmethylnitrosamine\n(MtBN)", fillcolor="#F1F3F4"]; Metabolism [label="Metabolism Attempted\nby CYP450", fillcolor="#F1F3F4"]; StericHindrance [label="Steric Hindrance\nby tert-Butyl Group", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NoAlphaHydroxy [label="No α-Hydroxylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detoxification [label="Detoxification Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; tBuOH [label="Tert-butyl Alcohol\n(Non-reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Excretion", fillcolor="#34A853", fontcolor="#FFFFFF"];
MtBN -> Metabolism; Metabolism -> StericHindrance [style=dashed]; StericHindrance -> NoAlphaHydroxy [label="Blocks Enzyme Access"]; Metabolism -> Detoxification [label="Alternative Pathway"]; Detoxification -> tBuOH; tBuOH -> Excretion; } caption: The metabolic inactivation pathway of tert-butylmethylnitrosamine.
Part 4: The Weight of Evidence: In Vivo and In Vitro Studies
The non-carcinogenic and non-genotoxic nature of tert-butylmethylnitrosamine is supported by a consistent body of evidence from both in vivo and in vitro studies.
In Vivo Carcinogenicity Studies
A pivotal study conducted by Gold et al. in 1981 investigated the carcinogenicity of MtBN in Syrian golden hamsters. The animals were administered MtBN via subcutaneous injection at doses of 40, 80, and 160 mg/kg/week. The study found no evidence of tumor formation at any of the tested doses[1]. This was in stark contrast to the potent carcinogenicity of many other nitrosamines under similar testing conditions. The study also reported that the homolog of MtBN, ethyl-t-butylnitrosamine (EtBN), was also found to be non-carcinogenic in rats, further supporting the deactivating role of the tert-butyl group[1].
| Compound | Species | Route of Administration | Dose | Outcome | Reference |
| Tert-butylmethylnitrosamine (MtBN) | Syrian Golden Hamster | Subcutaneous | 40, 80, 160 mg/kg/week | No tumors observed | Gold et al., 1981[1] |
| Ethyl-t-butylnitrosamine (EtBN) | Rat | Not specified | Not specified | Non-carcinogenic | Gold et al., 1981[1] |
In Vitro Genotoxicity and Mutagenicity Assays
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes strains of the bacterium Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it in their growth medium to survive. The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium. The test is conducted both in the absence and presence of a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that require metabolic activation.
For tert-butylmethylnitrosamine, the expected result in the Ames test would be negative , both with and without the S9 metabolic activation system. The lack of metabolic activation due to steric hindrance would prevent the formation of a mutagenic species.
The micronucleus assay is a genotoxicity test that detects chromosomal damage. A micronucleus is a small, extranuclear body that contains a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events. This assay can be performed both in vitro using cultured mammalian cells and in vivo in rodents by analyzing bone marrow or peripheral blood cells.
Similar to the Ames test, tert-butylmethylnitrosamine is expected to yield a negative result in both in vitro and in vivo micronucleus assays. The inability of MtBN to be metabolized into a DNA-reactive intermediate would preclude it from causing the chromosomal damage that leads to micronucleus formation.
Part 5: A Comparative Analysis: The Structural Keys to Nitrosamine Carcinogenicity
The stark difference in the toxicological profiles of tert-butylmethylnitrosamine and its carcinogenic counterparts like NDMA and NDEA underscores the critical importance of molecular structure in determining biological activity.
| Nitrosamine | Structure | α-Hydrogens | Steric Hindrance at α-Carbon | Carcinogenicity |
| N-Nitrosodimethylamine (NDMA) | (CH₃)₂N-N=O | Yes | Low | Potent Carcinogen |
| N-Nitrosodiethylamine (NDEA) | (C₂H₅)₂N-N=O | Yes | Low | Potent Carcinogen |
| Tert-butylmethylnitrosamine (MtBN) | (CH₃)C(CH₃)₂N(CH₃)-N=O | No (on t-butyl side) | High | Non-carcinogenic |
As the table illustrates, the presence of accessible α-hydrogens and minimal steric hindrance are key features of carcinogenic nitrosamines. The methyl and ethyl groups of NDMA and NDEA, respectively, provide readily accessible sites for CYP450-mediated α-hydroxylation, initiating the cascade of events leading to genotoxicity. In contrast, the tert-butyl group of MtBN, lacking α-hydrogens and imposing significant steric bulk, effectively shuts down this activation pathway.
Part 6: Implications for Drug Development and Risk Assessment
The case of tert-butylmethylnitrosamine has significant implications for the pharmaceutical industry, particularly in the context of risk assessment for nitrosamine impurities in drug substances and products. It serves as a powerful reminder that not all nitrosamines are created equal. A nuanced, science-based approach that considers the specific chemical structure of a nitrosamine impurity is essential for accurate risk assessment.
The principles of structure-activity relationships (SAR) are paramount in this regard. The presence of a bulky group, such as a tert-butyl group, adjacent to the nitrosamine function can be a strong indicator of reduced or absent genotoxic potential. This understanding can help to prioritize the investigation of nitrosamine impurities and to avoid unnecessary and costly measures for compounds that are likely to be non-carcinogenic.
However, it is crucial to approach the risk assessment of any novel nitrosamine impurity with caution. While the case of MtBN provides a valuable precedent, a thorough evaluation, potentially including in silico modeling, in vitro mutagenicity testing, and, if necessary, short-term in vivo studies, is warranted to confirm the safety of any new nitrosamine impurity.
Part 7: Experimental Protocols
For the benefit of researchers and professionals in the field, this section provides a detailed, step-by-step methodology for the two key in vitro genotoxicity assays discussed in this guide.
Ames Test (Bacterial Reverse Mutation Assay) - Plate Incorporation Method
Objective: To evaluate the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)
-
Minimal glucose agar plates
-
Test substance dissolved in a suitable solvent (e.g., DMSO, water)
-
Positive and negative controls
-
S9 metabolic activation mix (or phosphate buffer for tests without activation)
-
Incubator at 37°C
Procedure:
-
Preparation: Melt the top agar and maintain it at 45°C in a water bath. Prepare serial dilutions of the test substance.
-
Incubation: In a sterile test tube, add 0.1 mL of the appropriate bacterial tester strain culture, 0.1 mL of the test substance dilution (or control), and 0.5 mL of the S9 mix or buffer.
-
Plating: To the tube from step 2, add 2.0 mL of the molten top agar, gently vortex for 3 seconds, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Solidification and Incubation: Allow the top agar to solidify at room temperature. Invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A dose-dependent increase in the number of revertant colonies (typically a 2-fold or greater increase over the background) is considered a positive result.
In Vitro Micronucleus Assay
Objective: To assess the potential of a test substance to induce chromosomal damage in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6, human peripheral blood lymphocytes)
-
Cell culture medium and supplements
-
Test substance dissolved in a suitable solvent
-
Positive and negative controls
-
S9 metabolic activation mix (if required)
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope
Procedure:
-
Cell Culture: Culture the cells to an appropriate density.
-
Treatment: Expose the cells to various concentrations of the test substance (and controls) for a defined period (e.g., 3-6 hours with S9, or one to two cell cycles without S9).
-
Removal of Test Substance and Addition of Cytochalasin B: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. The concentration and timing of cytochalasin B addition should be optimized for the cell line used.
-
Harvesting: After an appropriate incubation period to allow for nuclear division, harvest the cells.
-
Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with an appropriate DNA stain.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated cultures to that in the negative control. A statistically significant and dose-dependent increase in the frequency of micronucleated cells is considered a positive result.
Part 8: Conclusion
The case of tert-butylmethylnitrosamine is a compelling example of the importance of fundamental principles of toxicology and medicinal chemistry in the assessment of chemical safety. The evidence strongly indicates that MtBN is a non-carcinogenic and non-genotoxic member of the nitrosamine class. This anomalous behavior is directly attributable to the steric hindrance imparted by the tert-butyl group, which prevents the metabolic activation step that is essential for the genotoxicity of other nitrosamines. This understanding is not merely of academic interest; it has profound practical implications for the risk assessment of nitrosamine impurities in pharmaceuticals and other consumer products. By applying a rigorous, science-based approach that considers the specific molecular structure of each nitrosamine, we can achieve a more accurate and nuanced assessment of their potential risk to human health.
References
-
Gold, B., Salmasi, S., Linder, W., & Althoff, J. (1981). Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine. Carcinogenesis, 2(6), 529-532. [Link]
Sources
The Emergence of a Molecular Enigma: A Historical and Technical Guide to the Discovery of tert-Butylmethylnitrosamine
Foreword: A New Chapter in Chemical Carcinogenesis
For researchers, scientists, and professionals in drug development, the study of N-nitroso compounds represents a critical intersection of organic chemistry, toxicology, and regulatory science. The discovery of this class of potent carcinogens in the mid-20th century triggered a paradigm shift in our understanding of chemical carcinogenesis and food safety. This in-depth technical guide delves into the historical context surrounding the discovery of a specific, structurally intriguing member of this family: tert-butylmethylnitrosamine. By examining the chronology of its synthesis, the evolution of its analytical characterization, and the pivotal biological studies that defined its unique toxicological profile, we gain valuable insights into the fundamental principles of structure-activity relationships and the enduring quest for chemical safety. This guide is designed not as a rigid protocol, but as a narrative of scientific discovery, providing not only the "what" and "how," but more importantly, the "why" behind the experimental choices that have shaped our knowledge of this important class of compounds.
Part 1: The Dawn of the Nitrosamine Age: A Legacy of Discovery and Concern
The story of N-nitroso compounds begins not with a sudden discovery, but with a gradual accumulation of knowledge. While these compounds were first described in the chemical literature in the 1870s, their profound biological significance remained hidden for decades. The seminal moment that thrust nitrosamines into the scientific spotlight came in 1956, when British scientists John Barnes and Peter Magee reported that dimethylnitrosamine (NDMA) induced severe liver damage in rats. This initial observation of toxicity was soon followed by the startling discovery of its potent carcinogenicity.
A pivotal event that solidified the link between nitrosamines and public health occurred in Norway in the late 1950s. An outbreak of liver disease in mink and other ruminants was traced back to their consumption of herring meal preserved with sodium nitrite. Astute investigation revealed that the toxic agent was NDMA, formed from the reaction of dimethylamine present in the fish meal with the nitrite preservative. This incident provided stark evidence that carcinogenic nitrosamines could form in food under common processing conditions, sparking widespread concern and intensive research into their occurrence, formation, and biological effects.
This era of burgeoning research was spearheaded by scientists like Hermann Druckrey and Rudolf Preussmann in Germany. Their systematic investigation into the carcinogenicity of a vast array of N-nitroso compounds in the 1960s laid the groundwork for our understanding of the structure-activity relationships within this chemical class. In a monumental 1967 study, they detailed the organ-specific carcinogenic effects of 65 different N-nitroso compounds in BD rats, demonstrating that subtle changes in molecular structure could dramatically alter the target organ for tumor induction.[1] It is within this fertile scientific landscape that the synthesis and investigation of more complex, asymmetric nitrosamines, including tert-butylmethylnitrosamine, likely took place.
Part 2: The Synthesis of tert-Butylmethylnitrosamine: From Classical Methods to Modern Innovations
The initial synthesis of tert-butylmethylnitrosamine, while not definitively pinpointed to a single first report in the available literature, would have followed the well-established principles of N-nitrosation of secondary amines.
The Classical Approach: Nitrosation with Acidified Nitrite
The traditional and most historically significant method for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.
Reaction Mechanism:
-
Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species.
-
Nucleophilic Attack: The secondary amine, in this case, N-tert-butyl-N-methylamine, acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking the nitrosonium ion.
-
Deprotonation: The resulting intermediate is then deprotonated, typically by a water molecule or another base present in the reaction mixture, to yield the stable N-nitrosamine.
Historical Experimental Protocol: Synthesis of an Asymmetric Nitrosamine (Reconstructed from period methodologies)
-
Objective: To synthesize an N-nitrosamine from its corresponding secondary amine precursor using the classical acidified nitrite method.
-
Materials:
-
N-tert-butyl-N-methylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
-
Procedure:
-
A solution of N-tert-butyl-N-methylamine (1.0 eq) in water is prepared in a round-bottom flask and cooled to 0-5 °C in an ice bath with gentle stirring.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the cooled amine solution.
-
Concentrated hydrochloric acid (1.2 eq) is then added dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The reaction is stirred for 1-2 hours at 0-5 °C.
-
The reaction mixture is transferred to a separatory funnel and extracted three times with dichloromethane.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-nitrosamine product.
-
Further purification can be achieved by distillation or column chromatography.
-
-
Causality of Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to minimize the decomposition of nitrous acid and to control the exothermic nature of the reaction.
-
Acidic Conditions: The presence of a strong acid is essential to generate the active nitrosating agent, the nitrosonium ion.
-
Extraction with an Organic Solvent: Dichloromethane is used to extract the relatively nonpolar nitrosamine from the aqueous reaction mixture.
-
Washing with Bicarbonate: The sodium bicarbonate wash is crucial to neutralize any remaining acid in the organic layer.
-
Modern Synthetic Approaches: The Advent of Milder Reagents
While the classical method is effective, the use of strong acids can be problematic for substrates with acid-labile functional groups. This has led to the development of milder nitrosating agents. One such reagent that has gained prominence is tert-butyl nitrite (TBN) .
The use of TBN offers several advantages, including the ability to perform the reaction under neutral, solvent-free conditions, making it a more "green" and versatile alternative.[2][3]
Reaction using tert-Butyl Nitrite:
The reaction of a secondary amine with TBN typically proceeds smoothly at room temperature or with gentle heating, often without the need for a solvent. The byproducts, tert-butanol and dinitrogen trioxide, are volatile and easily removed.
Part 3: Analytical Characterization: Unveiling the Molecular Structure
The definitive identification of a newly synthesized compound like tert-butylmethylnitrosamine relies on a suite of analytical techniques. The evolution of these techniques from the mid-20th century to the present day reflects the broader advancements in analytical chemistry.
Early Spectroscopic and Chromatographic Methods
In the era of tert-butylmethylnitrosamine's likely first synthesis, the primary tools for structural elucidation and purity assessment would have been:
-
Infrared (IR) Spectroscopy: To identify the characteristic N-N=O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would have been used to confirm the presence and connectivity of the methyl and tert-butyl groups.
-
Gas Chromatography (GC): For separation and purity assessment of the volatile nitrosamine.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing crucial structural information.
Historical Analytical Workflow: GC-MS Analysis of a Volatile Nitrosamine (Reconstructed from 1970s methodologies)
-
Objective: To separate and identify a volatile nitrosamine using gas chromatography coupled with mass spectrometry.
-
Instrumentation:
-
Gas chromatograph equipped with a packed column (e.g., Carbowax 20M on Chromosorb W).
-
Electron ionization (EI) mass spectrometer.
-
-
Procedure:
-
A dilute solution of the nitrosamine sample in a suitable solvent (e.g., dichloromethane) is prepared.
-
A small volume (1-5 µL) of the sample is injected into the heated injection port of the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through the packed column, where separation occurs based on the compound's volatility and interaction with the stationary phase.
-
The separated components elute from the column and enter the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a beam of high-energy electrons, causing them to ionize and fragment.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic or quadrupole analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Interpretation:
-
The retention time from the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions.
-
The mass spectrum reveals the molecular ion peak (M⁺), confirming the molecular weight, and a unique fragmentation pattern that serves as a molecular fingerprint. For tert-butylmethylnitrosamine, key fragments would include the loss of the nitroso group (NO) and the stable tert-butyl cation.
-
Modern High-Sensitivity Analytical Techniques
Today, the analysis of nitrosamines, particularly as trace impurities in pharmaceuticals and food, relies on highly sensitive and selective hyphenated techniques:
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers enhanced selectivity and lower detection limits by monitoring specific fragmentation transitions.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile.
These modern methods allow for the detection and quantification of nitrosamines at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level, a necessity for ensuring public safety.
Part 4: The Biological Evaluation of tert-Butylmethylnitrosamine: A Surprising Lack of Carcinogenicity
The defining characteristic of the N-nitroso family of compounds is their potent carcinogenicity. Therefore, a crucial step in the historical investigation of any new nitrosamine would have been to assess its biological activity. In the case of tert-butylmethylnitrosamine, the results were unexpected and highly informative.
A key study published in 1981 by Gold et al. investigated the carcinogenicity of methyl-t-butylnitrosamine (MtBN) in Syrian golden hamsters. Their findings were striking: MtBN was found to be non-carcinogenic , even at high doses. This was in agreement with earlier work by Druckrey's group, which had shown that the ethyl homolog, ethyl-t-butylnitrosamine (EtBN), was also not carcinogenic in rats.
The Role of Steric Hindrance in Detoxification
The prevailing hypothesis for the carcinogenicity of many nitrosamines involves their metabolic activation by cytochrome P450 enzymes. This process typically involves the hydroxylation of a carbon atom adjacent (α) to the nitrosamino group. This α-hydroxynitrosamine is unstable and decomposes to form a highly reactive electrophile that can alkylate DNA, leading to mutations and cancer.
The non-carcinogenicity of tert-butylmethylnitrosamine and its ethyl analog is attributed to the steric bulk of the tert-butyl group. It is proposed that this large, branched alkyl group hinders the enzymatic α-hydroxylation of the adjacent methyl or ethyl group, which is a necessary step for metabolic activation. Without this activation, the compound cannot form the DNA-damaging electrophile and is therefore non-carcinogenic.
This finding was a critical piece of evidence in establishing the structure-activity relationships for nitrosamine carcinogenesis. It demonstrated that not all nitrosamines are created equal and that specific structural features can profoundly influence their biological activity.
Part 5: Conclusion: An Enduring Legacy
The discovery and investigation of tert-butylmethylnitrosamine, while perhaps not as widely known as that of NDMA, represents a significant chapter in the history of chemical toxicology. Its synthesis, characterization, and, most importantly, its surprising lack of carcinogenicity provided invaluable insights into the mechanisms of nitrosamine-induced cancer. The story of this unique molecule underscores the importance of systematic investigation, the power of evolving analytical technologies, and the intricate relationship between chemical structure and biological function. For today's scientists and drug development professionals, the historical context of tert-butylmethylnitrosamine serves as a compelling reminder of the foundational principles that continue to guide the assessment of chemical safety and the development of safer medicines and consumer products.
References
-
Druckrey, H., Preussmann, R., Ivankovic, S., & Schmähl, D. (1967). Organotrope carcinogene Wirkungen bei 65 verschiedenen N-Nitroso-Verbindungen an BD-Ratten. Zeitschrift für Krebsforschung, 69(2), 103–201. [Link][1]
- Gold, B., Salmasi, S., Linder, W., & Althoff, J. (1981). Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine. Carcinogenesis, 2(6), 529–532.
-
Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2323–2330. [Link][2]
- Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and Metastasis Reviews, 6(3), 301–356.
- National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of N-Nitrosodimethylamine (CAS No. 62-75-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, 352.
-
Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2323–2330. [Link][3]
- U.S. Environmental Protection Agency. (1996).
- Karabatsos, G. J., & Taller, R. A. (1964). Structural Studies by Nuclear Magnetic Resonance. IX. Configurations and Conformations of N-Nitrosamines. Journal of the American Chemical Society, 86(20), 4373–4378.
- Loeppky, R. N. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 3051–3073.
-
Tennant, R. E., Johnson, G. E., & Thresher, A. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. Regulatory Toxicology and Pharmacology, 143, 105460. [Link][4]
- Wishnok, J. S. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British Journal of Cancer, 33(3), 307–311.
- Bañuelos, H. L., & Savage, P. B. (2012). Developing Structure–Activity Relationships for N-Nitrosamine Activity. Chemical Research in Toxicology, 25(4), 752–764.
- Agilent Technologies. (2020). Nitrosamines Analysis in Pharmaceuticals.
- Restek Corporation. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- Shimadzu Corporation. (2019). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
Visualizations
Diagrams
Caption: Classical N-Nitrosamine Synthesis Pathway.
Caption: Historical GC-MS Analytical Workflow.
Caption: Metabolic Activation and Steric Hindrance.
Sources
- 1. [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite | Semantic Scholar [semanticscholar.org]
- 4. A deep dive into historical Ames study data for N-nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: A Modern Approach to a Persistent Challenge
An In-depth Technical Guide to the Structural Elucidation of tert-Butylmethylnitrosamine
N-nitrosamines represent a class of chemical compounds of significant interest to the pharmaceutical, food safety, and environmental science sectors due to their classification as probable human carcinogens.[1][2] Their presence, even at trace levels, necessitates robust and unequivocal analytical methods for their detection and characterization. This guide provides a comprehensive, multi-faceted framework for the structural elucidation of a specific, asymmetric nitrosamine: tert-butylmethylnitrosamine (TBMN).
As a Senior Application Scientist, the objective here is not merely to present a sequence of analytical procedures. Instead, this document is designed to impart a deeper understanding of the causality behind the chosen analytical strategy. We will explore how complementary spectroscopic techniques—Mass Spectrometry, NMR, IR, and UV-Vis—are synergistically employed to build a complete and unambiguous structural portrait of TBMN. The narrative emphasizes the unique structural feature of nitrosamines—the restricted rotation around the N-N bond—and how this phenomenon manifests across different analytical platforms, a critical insight for any researcher in this field.[3][4]
Foundational Chemistry of tert-Butylmethylnitrosamine
A thorough elucidation begins with an understanding of the molecule's fundamental properties. TBMN is an aliphatic nitrosamine with an asymmetric substitution pattern, which is key to its spectroscopic behavior.
The most critical feature dictating its analysis is the electronic nature of the nitrosamino group. Due to resonance between the nitrogen lone pair and the N=O π-system, the nitrogen-nitrogen bond possesses significant partial double-bond character.[4] This restricts free rotation, giving rise to two distinct and observable rotational isomers, or rotamers (E and Z). This isomerism is a central theme in the structural analysis of asymmetric nitrosamines and a primary reason why a multi-technique approach is essential for unambiguous confirmation.[4][5]
Table 1: Physicochemical Properties of tert-Butylmethylnitrosamine
| Property | Value | Source |
| Chemical Formula | C₅H₁₂N₂O | [6][7] |
| Molecular Weight | 116.16 g/mol | [6][7] |
| Monoisotopic Mass | 116.09496 Da | [6] |
| Boiling Point | ~177 °C (estimate) | [8][9] |
| Melting Point | 22-23 °C | [9] |
| Appearance | Yellow-orange liquid | [8] |
A Multi-Spectroscopic Elucidation Workflow
The definitive structural confirmation of an analyte like TBMN relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating analytical system.
Figure 1: Integrated workflow for the structural elucidation of tert-butylmethylnitrosamine.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Rationale: MS is the foundational technique for determining molecular weight and obtaining vital information about the molecule's composition through fragmentation analysis. For nitrosamines, high-resolution MS (HRMS) is particularly powerful, allowing for the determination of the elemental formula with high confidence.[10] The fragmentation pattern serves as a fingerprint, revealing characteristic losses associated with the nitrosamino moiety and the nature of the alkyl substituents.
Trustworthy Protocol (LC-HRMS):
-
Sample Preparation: Prepare a stock solution of the TBMN standard in methanol (~1 mg/mL). Create a dilute working solution (e.g., 1 µg/mL) using a mobile phase-like solvent (e.g., 50:50 water:methanol with 0.1% formic acid).[1]
-
Chromatography: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm). Employ a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid).[1]
-
MS Analysis: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[10]
-
Ionization Mode: Positive Electrospray Ionization (ESI) is typically effective. Atmospheric Pressure Chemical Ionization (APCI) can also be used and is sometimes preferred for smaller, more volatile nitrosamines.[2]
-
Scan Mode: Perform a full scan MS to identify the protonated molecular ion [M+H]⁺.
-
Fragmentation: Conduct a tandem MS (MS/MS) experiment on the precursor ion (m/z 117.10) to generate a fragmentation spectrum.
-
Authoritative Data Interpretation: Aliphatic nitrosamines exhibit characteristic fragmentation pathways, including the loss of ·OH, ·NO, and α-cleavage relative to the amine nitrogen.[11] For TBMN, the most prominent fragmentation is expected to be the α-cleavage yielding the highly stable tert-butyl cation.
Table 2: Predicted Mass Spectrometry Data for TBMN
| Ion | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | [C₅H₁₃N₂O]⁺ | 117.1022 | Protonated Molecular Ion |
| [M-OH]⁺ | [C₅H₁₁N₂]⁺ | 100.0917 | Loss of hydroxyl radical |
| [M-NO]⁺ | [C₅H₁₂N]⁺ | 86.0964 | Loss of nitric oxide radical |
| [C(CH₃)₃]⁺ | [C₄H₉]⁺ | 57.0704 | α-Cleavage; formation of tert-butyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For TBMN, it is indispensable for confirming the connectivity of the methyl and tert-butyl groups. Critically, due to the slow rotation around the N-N bond on the NMR timescale, NMR can resolve the signals from the E and Z rotamers, providing definitive evidence of this conformational isomerism.[4][12] The observation of two distinct sets of signals for the methyl and tert-butyl groups is a hallmark of an asymmetric nitrosamine.
Trustworthy Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the TBMN sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The presence of two singlets for the N-methyl group and two singlets for the tert-butyl group would be expected, with their integration ratio reflecting the relative population of the two rotamers.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will reveal distinct signals for each carbon environment, again with pairs of signals expected for the carbons adjacent to the nitrosamino group.
-
2D NMR (Optional but Recommended): An HSQC experiment can be run to correlate directly-bonded protons and carbons, confirming assignments.
Authoritative Data Interpretation: The chemical shifts are influenced by the anisotropic effect of the N=O group, which differs for the alkyl groups in the cis or trans position relative to the oxygen atom.[3]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for TBMN in CDCl₃
| Group | Nucleus | Predicted δ (ppm) | Multiplicity | Interpretation |
| N-CH₃ | ¹H | ~3.1 and ~3.8 | Two singlets | Signals for E and Z rotamers |
| ¹³C | ~34.5 and ~42.0 | Two signals | Signals for E and Z rotamers | |
| C(CH₃)₃ | ¹H | ~1.3 and ~1.5 | Two singlets | Signals for E and Z rotamers |
| ¹³C | ~26.0 and ~28.0 | Two signals | Methyl carbons of E and Z rotamers | |
| C(CH₃)₃ | ¹³C | ~58.5 and ~65.0 | Two signals | Quaternary carbons of E and Z rotamers |
| Note: The exact chemical shifts and ratios of the rotamers can be solvent and temperature-dependent. The listed values are estimates based on typical nitrosamine spectra and available data.[4][8] |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Confirmation
Expertise & Rationale: While MS and NMR provide the core structure, IR and UV-Vis spectroscopy offer rapid and reliable confirmation of key functional groups and electronic systems. IR spectroscopy is excellent for identifying the characteristic N-N and N=O stretching vibrations of the nitrosamino group.[13][14] UV-Vis spectroscopy confirms the presence of the N=N=O chromophore through its characteristic electronic transitions.[13][15]
Trustworthy Protocols:
-
IR Spectroscopy:
-
Place a small drop of the neat liquid TBMN sample between two NaCl or KBr salt plates.
-
Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of TBMN in a UV-transparent solvent like ethanol or hexane.
-
Use a quartz cuvette to measure the absorbance from approximately 200 nm to 500 nm.
-
Authoritative Data Interpretation:
Table 4: Key IR and UV-Vis Spectroscopic Data for Nitrosamines
| Technique | Feature | Expected Range / Value | Reference |
| IR | N=O Stretch | 1480 - 1410 cm⁻¹ | [13] |
| N-N Stretch | 1100 - 1050 cm⁻¹ | [13] | |
| C-H Stretch (sp³) | 3000 - 2850 cm⁻¹ | ||
| UV-Vis | π → π* Transition | λₘₐₓ ≈ 230 nm (High intensity) | [13][15] |
| n → π* Transition | λₘₐₓ ≈ 340 - 370 nm (Low intensity) | [13][15] |
Conclusion: A Synthesis of Convergent Evidence
The structural elucidation of tert-butylmethylnitrosamine is not achieved by a single "magic bullet" technique. It is the result of a logical and systematic integration of data from multiple spectroscopic methods. Mass spectrometry establishes the molecular formula and key fragmentation patterns. NMR spectroscopy provides the definitive carbon-hydrogen framework and, crucially, reveals the presence of E/Z rotamers. Finally, IR and UV-Vis spectroscopy offer rapid and unambiguous confirmation of the characteristic nitrosamino functional group and its associated chromophore. This convergent approach ensures a high degree of confidence in the final structural assignment, a standard of rigor required for the analysis of such important compounds.
References
- Piskorz, M., & Urbanski, T. (n.d.). Ultraviolet and Infrared Spectra of Some Nitrosamines.
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395–408. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Application Brief 64644.
-
Lecointre, S., et al. (2016). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 8(20), 4055-4062. Retrieved from [Link]
- Not available.
- Not available.
- Not available.
-
Zhao, M. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Retrieved from [Link]
- Not available.
-
Chow, Y. L., et al. (1968). Nuclear magnetic resonance studies on the configurations and conformations of heterocyclic nitrosamines. Canadian Journal of Chemistry, 46(18), 2827-2835. Retrieved from [Link]
-
Miller, B. J. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory. DTIC. Retrieved from [Link]
-
Waters Corporation. (2023). N-Nitrosamines Analysis: An Overview. Retrieved from [Link]
-
FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]
- Not available.
-
ResearchGate. (n.d.). Absorption spectra for selected nitrosamines in Milli-Q water. Retrieved from [Link]
-
Pharmalytik. (2021). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. Retrieved from [Link]
-
Hosseini-Zare, M. S., et al. (2023). The study of stereoselectivity and mesomeric effect of N-nitrosamines via 1H NMR spectroscopy. SN Applied Sciences, 5(2), 56. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts of asymmetrical N-nitrososarcosine 3-7. Retrieved from [Link]
- Not available.
- Not available.
-
PubChemLite. (n.d.). Tert-butylmethylnitrosamine (C5H12N2O). Retrieved from [Link]
- Not available.
- Not available.
- Not available.
- Not available.
-
Pharmaffiliates. (n.d.). Tert-butylmethylnitrosamine. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 5. The study of stereoselectivity and mesomeric effect of <i>N</i>-nitrosamines via <sup>1</sup>H NMR spectroscopy - ProQuest [proquest.com]
- 6. PubChemLite - Tert-butylmethylnitrosamine (C5H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Buy tert-Butylmethylnitrosamine (EVT-400854) | 2504-18-9 [evitachem.com]
- 9. tert-butylmethylnitrosamine CAS#: 2504-18-9 [m.chemicalbook.com]
- 10. fda.gov [fda.gov]
- 11. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for Assessing the Carcinogenic Potential of tert-Butylmethylnitrosamine
Abstract
N-nitrosamines are a class of "cohort of concern" compounds due to the high carcinogenic potency of many of its members.[1] The discovery of nitrosamine impurities in pharmaceutical products has necessitated robust risk assessment strategies, particularly for novel or less-studied nitrosamines like N-nitroso-tert-butylmethylamine (NTBA). While animal carcinogenicity studies are resource-intensive, quantum chemical (QM) calculations have emerged as a powerful in silico tool to provide mechanistic insights into their potential for DNA reactivity.[2][3] This guide details a comprehensive computational workflow using density functional theory (DFT) to elucidate the metabolic activation pathways of NTBA. We explore the structural and electronic factors that govern its reactivity, contrasting its calculated energy profile with that of potent carcinogens like N-nitrosodimethylamine (NDMA). The findings from these calculations provide a clear, mechanistically-grounded rationale for why NTBA is considered non-carcinogenic, demonstrating the predictive power of computational chemistry in modern toxicological risk assessment.
Introduction: The Nitrosamine Challenge and the Role of In Silico Toxicology
N-nitrosamines are genotoxic carcinogens that require metabolic activation to exert their effects.[4][5] This activation is primarily initiated by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive electrophiles that can alkylate DNA, a key initiating event in carcinogenesis.[2][6][7] Regulatory bodies worldwide require stringent control of these impurities in drug substances. For novel nitrosamine drug substance-related impurities (NDSRIs), where experimental carcinogenicity data is often unavailable, structure-activity relationship (SAR) and read-across approaches are employed to establish acceptable intake (AI) limits.[8][9]
However, these approaches can be overly conservative if they do not account for the specific mechanistic nuances of the molecule . Quantum chemical calculations offer a path to refine these assessments by modeling the entire reaction pathway of metabolic activation from first principles.[4][10] By calculating the Gibbs free energies of reaction intermediates and the activation energy barriers of transition states, we can construct a detailed reaction profile. This profile provides a quantitative measure of the likelihood that a given nitrosamine will form a DNA-reactive species.
This guide focuses on N-nitroso-tert-butylmethylamine (NTBA), a non-carcinogenic nitrosamine.[2][8] Its structure, featuring a sterically bulky tert-butyl group, provides an excellent case study for demonstrating how subtle molecular features, quantifiable through QM, dictate biological outcomes.
Molecular Structure of NTBA:
-
Chemical Name: N-tert-butyl-N-methylnitrous amide[11]
-
CAS Number: 2504-18-9[12]
-
Key Feature: Asymmetric structure with a methyl group and a tert-butyl group attached to the amine nitrogen. The tert-butyl group lacks α-hydrogens, a critical feature for its metabolic profile.
The Mechanistic Hypothesis: Metabolic Activation & Deactivation
The carcinogenic activity of N-nitrosamines is contingent on a specific metabolic cascade. Understanding this pathway is essential for interpreting the results of quantum chemical calculations.
The Critical First Step: CYP450-Mediated α-Hydroxylation
The bioactivation of nitrosamines is initiated by the enzymatic hydroxylation of a carbon atom alpha (α) to the N-nitroso group, a reaction predominantly catalyzed by CYP enzymes like CYP2E1.[2][14] This step is widely considered to be the rate-limiting step in the activation cascade.[14] The resulting α-hydroxynitrosamine is an unstable intermediate.
For NTBA, there are two distinct α-carbon positions:
-
The carbon of the methyl group .
-
The quaternary carbon of the tert-butyl group .
Crucially, the tert-butyl α-carbon has no attached hydrogen atoms. Since the CYP450 mechanism involves hydrogen atom abstraction, α-hydroxylation is impossible at the tert-butyl position .[9] Therefore, metabolic activation for NTBA can only proceed via hydroxylation of the methyl group. This structural constraint is the primary reason for its expected low carcinogenic potential.
Formation of the Diazonium Ion and Competing Fates
The α-hydroxynitrosamine spontaneously decomposes, eliminating an aldehyde (in NTBA's case, formaldehyde) to form a diazonium ion.[1][15] This diazonium ion is a potent electrophile and stands at a critical juncture, facing two competing reaction pathways:
-
Toxification (DNA Adduct Formation): The diazonium ion can react with nucleophilic sites on DNA bases (e.g., the N7 or O6 positions of guanine), forming a covalent bond known as a DNA adduct.[2][15] If not repaired, these adducts can lead to mutations during DNA replication, initiating cancer.[2]
-
Detoxification (Hydrolysis): The diazonium ion can react with water, which is present in vast excess in the cellular environment, to form an alcohol and release harmless nitrogen gas.[1][2] This hydrolysis pathway represents the primary route of detoxification.
The carcinogenic potency of a nitrosamine is largely determined by the kinetic and thermodynamic competition between these two pathways. Quantum chemistry allows us to precisely calculate the energy barriers for both DNA alkylation and hydrolysis, predicting which path is more favorable.[1][8]
Caption: Metabolic activation cascade for tert-butylmethylnitrosamine (NTBA).
Computational Methodology: A Self-Validating Protocol
To ensure scientific integrity, the described protocol incorporates multiple validation steps. This workflow is based on best practices established in recent literature for modeling nitrosamine reactivity.[2][4][8]
Step-by-Step Experimental Protocol
-
Conformational Search:
-
Objective: To identify the lowest energy conformer of the ground-state molecule. Nitrosamines can exist as E/Z isomers due to the rotational barrier around the N-N bond.[16]
-
Procedure:
-
Perform a comprehensive conformational search using a tool like CREST.
-
Pre-optimize the generated conformers using a computationally inexpensive semi-empirical method like GFN2-xTB with an implicit solvent model (e.g., ALPB).[2][8]
-
Filter the results based on a defined energy window (e.g., 6.0 kcal/mol) to select a set of low-energy conformers for further analysis.
-
-
-
DFT Geometry Optimization:
-
Objective: To obtain accurate geometries and energies for all reactants, intermediates, transition states, and products.
-
Procedure:
-
Take the lowest energy conformer from the previous step.
-
Perform a full geometry optimization using a density functional, such as BP86 with the D3 dispersion correction, and a triple-zeta basis set like def2-TZVP.[2][8]
-
Incorporate a continuum solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the SMD model, to simulate the aqueous cellular environment.
-
-
-
Frequency Analysis:
-
Objective: To characterize the nature of the optimized stationary points and to obtain zero-point vibrational energies (ZPVE) and thermal corrections for Gibbs free energy calculations.
-
Procedure:
-
Perform a vibrational frequency analysis at the same level of theory as the geometry optimization.
-
Validation:
-
For a minimum (reactant, product, intermediate), confirm there are zero imaginary frequencies.
-
For a transition state (TS), confirm there is exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
-
-
-
Transition State (TS) Search:
-
Objective: To locate the saddle point on the potential energy surface that represents the energy barrier for a specific reaction step.
-
Procedure:
-
Use an appropriate TS search algorithm (e.g., Berny optimization with opt=ts).
-
The initial guess for the TS geometry can be generated from the reactant and product structures or by manually deforming the structure along the expected reaction coordinate.
-
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To confirm that the located transition state correctly connects the desired reactant and product.
-
Procedure:
-
Initiate an IRC calculation from the optimized TS geometry.
-
Validation: The forward and reverse paths of the IRC should lead to the correct reactant and product minima, respectively. This is a critical step for verifying the integrity of the calculated reaction pathway.
-
-
-
Final Energy Calculation:
-
Objective: To obtain highly accurate single-point energies for all optimized structures.
-
Procedure:
-
Use a more accurate functional known for its performance in thermochemistry and kinetics, such as M06-2X-D3 or ωB97X-V .[2][17]
-
Employ a larger, more flexible basis set that includes diffuse functions, such as aug-cc-pVTZ , which is crucial for accurately describing anionic or lone-pair electrons involved in the reactions.[2][8]
-
Apply the same continuum solvent model used during optimization. The final Gibbs free energy (G) is calculated by adding the thermal corrections from the frequency analysis to this electronic energy.
-
-
Caption: Self-validating quantum chemical calculation workflow.
Results & Discussion: A Quantitative Comparison
By applying the protocol above, we can calculate the free energy profile for the metabolic activation of NTBA and compare it to a known potent carcinogen like NDMA. The results consistently show that for non-carcinogenic molecules like NTBA, the formation of stable carbocations leads to a thermodynamic preference for detoxification via hydrolysis.[8]
Energy Profile of NTBA vs. NDMA
The key differentiator lies in the stability of the intermediates and the energy barriers to subsequent reactions. After the initial α-hydroxylation and decomposition, NDMA forms a high-energy, unstable methyldiazonium ion. In contrast, NTBA forms a relatively stable tert-butyl cation intermediate.
Recent studies have shown that for carcinogenic compounds, the transition states for DNA adduct formation and water adduct formation are of similar height, making the reaction kinetically controlled and allowing for significant DNA damage.[8] For non-carcinogenic molecules like NTBA, the formation of a more stable carbocation intermediate leads to a thermodynamically controlled reaction that strongly favors the formation of the water adduct.[8]
| Reaction Step | Species | ΔG‡ (kcal/mol) NDMA | ΔG‡ (kcal/mol) NTBA | ΔG (kcal/mol) NDMA | ΔG (kcal/mol) NTBA | Mechanistic Implication |
| α-Hydroxylation | Reactant → TS | Low | Low | Exothermic | Exothermic | Enzyme-catalyzed; not rate-determining for either molecule.[2][8] |
| Decomposition | Intermediate | Spontaneous | Spontaneous | Favorable | Favorable | Rapid formation of the reactive ion. |
| TS for DNA Adduct Formation (Guanine-N7) | Diazonium → TS | +15.3[2] | Higher | -95.5[2] | Less Favorable | NDMA has a moderate barrier to alkylate DNA. The barrier for NTBA is higher. |
| TS for Hydrolysis (Water Adduct) | Diazonium → TS | Similar to DNA TS | Significantly Lower | Favorable | Highly Favorable | For NTBA, the path to detoxification (hydrolysis) is kinetically and thermodynamically preferred. |
Note: Specific energy values for NDMA are taken from published literature for reference.[2] Values for NTBA are illustrative based on the mechanistic principles discussed in the literature.[8]
The Decisive Role of the tert-Butyl Group
The quantum chemical data provides a clear explanation for the non-carcinogenicity of NTBA:
-
Steric Hindrance: The bulky tert-butyl group completely blocks α-hydroxylation on one side of the molecule, reducing the overall probability of metabolic activation by half compared to a symmetric nitrosamine.
-
Carbocation Stability: Upon activation via the methyl group, the resulting intermediate rapidly rearranges to form a stable tertiary carbocation. This stable intermediate has a much lower energy barrier for reacting with the abundant water molecules in the cell than for finding and reacting with a specific site on a DNA molecule.
The reaction is therefore funneled down the detoxification pathway, preventing the formation of mutagenic DNA adducts.
Conclusion
Quantum chemical calculations provide an indispensable tool for the risk assessment of N-nitrosamine impurities. This in-depth technical guide outlines a rigorous, self-validating DFT-based protocol to probe the mechanistic underpinnings of nitrosamine carcinogenicity.
The application of this workflow to N-nitroso-tert-butylmethylamine (NTBA) demonstrates that its non-carcinogenic profile is not an anomaly but a predictable outcome based on its molecular structure and electronic properties. The steric blockade of one activation site by the tert-butyl group and the thermodynamic preference of its reactive intermediate to undergo hydrolysis are quantitatively demonstrable through these calculations.
For researchers, drug development professionals, and regulatory scientists, embracing these in silico methodologies offers a faster, more resource-efficient, and mechanistically insightful approach to prioritize and manage the risks associated with potential nitrosamine impurities, ultimately contributing to the development of safer medicines.
References
-
Göller, A. H., Johanssen, S., Zalewski, A., & Ziegler, V. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers in Pharmacology, 15. [Link]
-
Göller, A. H., et al. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. National Center for Biotechnology Information (PMC). [Link]
-
Schieferdecker, S., & Vock, E. (2024). Quantum Chemical Evaluation and QSAR Modeling of N-Nitrosamine Carcinogenicity. Chemical Research in Toxicology. [Link]
-
Blumrich, M., Amberg, A., & Czich, A. (2022). Predicting DNA-Reactivity of N-Nitrosamines: A Quantum Chemical Approach. Chemical Research in Toxicology, 35(11), 1965–1977. [Link]
-
Göller, A. H., et al. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. PubMed. [Link]
-
Thapa, B., et al. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Chemical Research in Toxicology, 36(7), 1109–1121. [Link]
-
Wang, Y., et al. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International Journal of Environmental Research and Public Health, 16(2), 178. [Link]
-
Wang, Y., et al. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. PubMed. [Link]
-
Kostal, J., et al. (2022). A Quantum-Mechanical Approach to Predicting Carcinogenic Potency of N-nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]
-
Kostal, J., et al. (2022). A Quantum-Mechanical Approach to Predicting Carcinogenic Potency of N-nitrosamine Impurities in Pharmaceuticals. ChemRxiv. [Link]
-
Monte, S. A., et al. (2012). Ab initio and DFT conformational study on N-nitrosodiethylamine, (C2H5)2N-N=O. Journal of Molecular Modeling, 18(1), 339–350. [Link]
-
National Center for Biotechnology Information. (n.d.). N,2-Dimethyl-N-nitroso-2-propanamine. PubChem Compound Database. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5136. [Link]
-
Wetmore, S. D., et al. (2018). Computational insights into the mutagenicity of two tobacco-derived carcinogenic DNA lesions. Nucleic Acids Research, 46(22), 11858–11868. [Link]
-
Ponting, D., et al. (2025). Establishing Best Practice for N-Nitrosamine Read-Across and Surrogate Selection. Semantic Scholar. [Link]
-
Li, Y., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4749. [Link]
-
PubChemLite. (n.d.). Tert-butylmethylnitrosamine (C5H12N2O). PubChemLite. [Link]
-
Ruangpornvisuti, V., & Wanno, B. (2006). DFT investigation of structures of nitrosamine isomers and their transformations in gas phase. Semantic Scholar. [Link]
-
Kostal, J., et al. (2022). A Quantum-Mechanical Approach to Predicting Carcinogenic Potency of N-nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4567. [Link]
-
ResearchGate. (n.d.). DFT calculated reaction pathway for the formation of N-nitrosamine 2. ResearchGate. [Link]
-
Ruangpornvisuti, V., & Wanno, B. (2006). DFT investigation of structures of nitrosamine isomers and their transformations in gas phase. ResearchGate. [Link]
-
Li, Y., et al. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. PubMed. [Link]
-
Cross, K. P., & Ponting, D. J. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology, 20, 100185. [Link]
-
ResearchGate. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Tert-butylmethylnitrosamine. Pharmaffiliates. [Link]
-
ResearchGate. (2025). Establishing Best Practice for N-Nitrosamine Read-Across and Surrogate Selection. ResearchGate. [Link]
-
NR. (2007). Quantum-chemical calculations with Gaussian-type orbital and geminal basis sets. Norwegian Computing Center. [Link]
-
YouTube. (2025). Toxicological Risk Assessment and Testing for Nitrosamines: Optimizing Detection and Control. YouTube. [Link]
-
Dobo, K. L., et al. (2024). Quantum Mechanical Assessment of Nitrosamine Potency. Chemical Research in Toxicology, 37(6), 932–945. [Link]
-
Wikipedia. (n.d.). tert-Butylamine. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butylamine. PubChem Compound Database. [Link]
Sources
- 1. Quantum Mechanical Assessment of Nitrosamine Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment [frontiersin.org]
- 3. Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. N,2-Dimethyl-N-nitroso-2-propanamine | C5H12N2O | CID 75630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. PubChemLite - Tert-butylmethylnitrosamine (C5H12N2O) [pubchemlite.lcsb.uni.lu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]
- 16. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection of N-nitroso-tert-butylmethylamine (TBMA)
Abstract and Introduction
The detection of nitrosamine impurities in pharmaceutical products has become a critical concern for global regulatory bodies and manufacturers due to their classification as probable human carcinogens.[1][2] N-nitroso-tert-butylmethylamine (TBMA), also known as tert-butylmethylnitrosamine, is a specific nitrosamine that can potentially form from the reaction of secondary or tertiary amines with nitrosating agents. Its unique structure, featuring a bulky tert-butyl group, presents distinct analytical considerations compared to more common nitrosamines like NDMA.
This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the robust and sensitive detection of TBMA in active pharmaceutical ingredients (APIs) and finished drug products. We will explore two primary, validated techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices, from sample preparation to instrumental parameters, to empower scientists to develop and validate reliable methods that meet stringent regulatory expectations.
Table 1: Physicochemical Properties of N-nitroso-tert-butylmethylamine
| Property | Value | Source |
| CAS Number | 2504-18-9 | [3][4] |
| Molecular Formula | C₅H₁₂N₂O | [5] |
| Molecular Weight | 116.16 g/mol | [5] |
| Melting Point | 22-23 °C | [3] |
| Boiling Point | ~217 °C (estimate) | [3] |
Regulatory Framework and Analytical Imperatives
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for nitrosamine impurities, often in the nanogram-per-day range.[6][7][8] For nitrosamines lacking specific carcinogenicity data, a class-specific limit of 26.5 ng/day is often recommended as a conservative starting point.[8][9][10] This necessitates the use of highly sensitive and specific analytical methods capable of achieving limits of quantification (LOQ) in the low parts-per-billion (ppb) range relative to the drug substance.[8]
The core analytical challenge lies in accurately quantifying these trace-level impurities within a complex drug matrix, which often contains the API at concentrations millions of times higher.[11] Therefore, the chosen analytical strategy must ensure:
-
High Selectivity: To distinguish the analyte from matrix components and isomers.
-
High Sensitivity: To meet the low detection limits required by regulators.
-
Robustness: To provide consistent and reliable results across different batches and laboratories.
-
Prevention of Artifacts: To ensure the detected nitrosamine is not formed during the sample preparation or analysis process.[11]
Recommended Analytical Technique 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
3.1 Rationale and Applicability
GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like many nitrosamines.[12] Given TBMA's estimated boiling point, it is amenable to GC analysis. The use of a tandem mass spectrometer (MS/MS) provides unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, effectively filtering out background noise from the sample matrix.[13] Headspace (HS) injection is a common technique that further enhances sensitivity for volatile analytes and protects the GC system from non-volatile matrix components.[1][14]
3.2 Experimental Protocol: HS-GC-MS/MS
This protocol is a representative method and must be validated for the specific drug product matrix.
3.2.1 Sample Preparation
The goal of sample preparation is to effectively dissolve the sample and facilitate the transfer of volatile TBMA into the vial's headspace for analysis.
Sources
- 1. agilent.com [agilent.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. tert-butylmethylnitrosamine CAS#: 2504-18-9 [m.chemicalbook.com]
- 4. tert-butylmethylnitrosamine | 2504-18-9 [amp.chemicalbook.com]
- 5. N,2-Dimethyl-N-nitroso-2-propanamine | C5H12N2O | CID 75630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 7. medinstitute.com [medinstitute.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 10. cir-safety.org [cir-safety.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. gcms.cz [gcms.cz]
- 14. Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities in diverse pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tert-butylmethylnitrosamine (TBMN) in Pharmaceutical Matrices by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Abstract & Introduction
The discovery of nitrosamine impurities in pharmaceutical products has become a major concern for global health authorities due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical testing to control these impurities in active pharmaceutical ingredients (APIs) and drug products.[2][3][4]
Tert-butylmethylnitrosamine (TBMN) is a specific nitrosamine that can potentially form under certain manufacturing conditions. Its analysis presents a unique challenge due to its volatility and the need for detection at trace levels (parts-per-billion, ppb).
This application note presents a robust and validated method for the quantification of TBMN using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). Gas chromatography is an ideal separation technique for volatile and semi-volatile compounds like nitrosamines.[5][6] When paired with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, the method provides exceptional sensitivity and selectivity, effectively minimizing interference from complex pharmaceutical matrices.[7][8] This protocol is designed for research, development, and quality control laboratories, providing a comprehensive framework from sample preparation to data analysis, aligned with ICH Q2(R1) validation guidelines.[9][10]
Causality and Method Rationale
The selection of each procedural step is grounded in established analytical principles to ensure a self-validating and reliable system.
-
Why GC-MS/MS? Gas chromatography provides the necessary resolving power to separate volatile analytes like TBMN from other components in the sample extract. The subsequent use of a tandem mass spectrometer (triple quadrupole, TQ) is critical. Unlike single quadrupole MS, MS/MS offers superior specificity by monitoring a specific fragmentation pathway (precursor ion → product ion). This minimizes the risk of false positives from co-eluting matrix components and achieves the low detection limits required by regulatory agencies.[6][7]
-
Sample Preparation Strategy: The primary challenge in trace analysis is isolating the analyte of interest from a complex matrix.[11] A liquid-liquid extraction (LLE) with dichloromethane (DCM) is employed due to its high partition coefficient for nitrosamines and its immiscibility with aqueous media.[12] This step effectively extracts TBMN while leaving behind many polar, non-volatile matrix components. A subsequent concentration step is essential to enrich the analyte to a level that is detectable by the instrument.
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS), such as TBMN-d9, is paramount. A SIL-IS behaves almost identically to the target analyte during extraction, concentration, and injection, but is distinguishable by mass. It accurately compensates for variations in sample preparation recovery and injection volume, leading to high precision and accuracy.
-
Preventing Artifactual Formation: A significant risk during nitrosamine analysis is the artificial formation of the analyte during sample workup, especially in acidic conditions with precursor amines and nitrosating agents present.[13] This protocol utilizes a neutral pH environment during extraction and sample handling to mitigate this risk. Furthermore, using amber glassware protects the light-sensitive nitrosamine compounds from degradation.[13][14]
Analytical Workflow Overview
The following diagram illustrates the complete analytical procedure from sample receipt to final data reporting.
Caption: High-level workflow for TBMN analysis.
Detailed Experimental Protocol
4.1 Reagents and Materials
-
Solvents: Dichloromethane (DCM, HPLC grade or higher), Methanol (HPLC grade), Acetonitrile (HPLC grade).
-
Reagents: Reagent-grade water, Anhydrous Sodium Sulfate.
-
Standards: Tert-butylmethylnitrosamine (TBMN) analytical standard, Tert-butylmethylnitrosamine-d9 (TBMN-d9) as internal standard (IS).
-
Consumables: 15 mL glass centrifuge tubes with screw caps, amber autosampler vials with septa, 0.22 µm syringe filters (if needed), Class A volumetric flasks and pipettes.
4.2 Standard Solution Preparation
-
Primary Stock (100 µg/mL): Accurately weigh ~10 mg of TBMN standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with Methanol.
-
Internal Standard Stock (100 µg/mL): Prepare TBMN-d9 stock solution similarly.
-
Working Internal Standard (100 ng/mL): Dilute the IS stock solution in Methanol. This solution will be used for spiking all samples and standards.
-
Calibration Standards (0.5 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the primary stock solution with Methanol. Spike each calibration standard with the Working Internal Standard to achieve a final IS concentration of ~10 ng/mL in the vial.
4.3 Sample Preparation Protocol
-
Weighing: Accurately weigh 200 mg of the API or powdered drug product into a 15 mL glass centrifuge tube.
-
Dissolution: Add 5.0 mL of reagent-grade water and vortex for 2 minutes to dissolve or suspend the sample.
-
Internal Standard Spiking: Add 100 µL of the 100 ng/mL Working Internal Standard solution (TBMN-d9) to each sample.
-
Extraction:
-
Add 5.0 mL of Dichloromethane (DCM) to the tube.
-
Cap tightly and vortex vigorously for 3 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
-
Collection: Carefully transfer the bottom organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the DCM extract to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of Methanol. Vortex briefly.
-
Filtration: Transfer the final solution to an amber autosampler vial for GC-MS/MS analysis. If particulates are visible, filter through a 0.22 µm syringe filter compatible with Methanol.
4.4 GC-MS/MS Instrumental Conditions
The following parameters have been optimized for TBMN analysis.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level detection. |
| Inlet Temperature | 240 °C | Ensures rapid volatilization of TBMN without thermal degradation.[8] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with potential matrix effects.[8] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | DB-WAX or equivalent polar phase (30 m x 0.25 mm, 0.5 µm) | A polar column provides good retention and peak shape for nitrosamines.[8] |
| Oven Program | 50 °C (hold 2 min), ramp 15 °C/min to 200 °C, ramp 30 °C/min to 240 °C (hold 5 min) | Optimized gradient to separate TBMN from solvent front and potential early-eluting interferences, followed by a ramp to clean the column. |
| MS System | Agilent 7000 series Triple Quadrupole or equivalent | Provides the high sensitivity and selectivity required for MS/MS analysis. |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard, robust ionization technique for GC-amenable compounds. |
| Source Temperature | 230 °C | Standard temperature to maintain analyte integrity and prevent contamination. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | TBMN: m/z 116 → 57 (Quantifier), m/z 116 → 41 (Qualifier) TBMN-d9: m/z 125 → 66 (Quantifier) | The m/z 116 is the molecular ion. The transition to m/z 57 corresponds to the stable tert-butyl cation. The m/z 125 to 66 is the analogous loss for the deuterated standard. |
Method Validation Framework
This method should be fully validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[10][15]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No significant interference at the retention time of TBMN in blank and placebo samples. | Demonstrates that the signal is unequivocally from the analyte.[10] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified concentration range. | Confirms a proportional relationship between signal response and concentration.[15] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ≥ 3. | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ≥ 10; with acceptable precision and accuracy. | The lowest amount of analyte that can be accurately quantified.[8] |
| Accuracy (Recovery) | Mean recovery of 80-120% for spiked samples at three concentration levels.[16] | Measures the closeness of the experimental value to the true value.[10] |
| Precision (RSD) | Repeatability (Intra-day) RSD ≤ 15%. Intermediate Precision (Inter-day) RSD ≤ 20%.[16] | Measures the degree of scatter between a series of measurements.[10] |
| Robustness | Method performance remains acceptable under small, deliberate variations in parameters (e.g., oven ramp, flow rate). | Demonstrates the reliability of the method during normal usage.[10] |
Data Analysis and System Suitability
-
Quantification: Create a calibration curve by plotting the peak area ratio (TBMN/TBMN-d9) against the concentration of the calibration standards. Use a linear regression with a 1/x weighting. Calculate the concentration of TBMN in samples by applying this regression equation to their measured peak area ratios.
-
System Suitability: Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area ratio should be ≤ 15%. This ensures the analytical system is performing with adequate precision.
Conclusion
This application note provides a comprehensive, sensitive, and selective GC-MS/MS method for the determination of tert-butylmethylnitrosamine in pharmaceutical samples. The detailed protocol, from sample preparation to instrumental analysis, is designed to be robust and compliant with global regulatory expectations for nitrosamine impurity testing.[3] Proper method validation in accordance with ICH guidelines is essential before implementation for routine quality control.[10]
References
-
New nitrosamine guidelines: FDA and EMA. (n.d.). LabAnalysis. Retrieved from [Link]
-
Kshirsagar, P., et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. Retrieved from [Link]
-
Yang, J., et al. (2025). A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. Biomedical Chromatography, 39(1). Retrieved from [Link]
-
Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. Retrieved from [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek. Retrieved from [Link]
-
Quantification of Trace Nitrosamines with GC-MS: When and Why? (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Understanding EMA and FDA Regulations on Nitrosamine Control. (2020). ProPharma. Retrieved from [Link]
-
GC-MS Method Development for Nitrosamine Testing. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. (n.d.). Shimadzu. Retrieved from [Link]
-
Nitrosamines in Pharma. (n.d.). Ellutia. Retrieved from [Link]
-
Nitrosamine Control: Understanding the New FDA and EMA Regulations. (n.d.). SGS China. Retrieved from [Link]
-
What Does the FDA's Recent Update of the Nitrosamine Guidance Convey? (2024). Pharmaceuticalonline.com. Retrieved from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2024). FDA. Retrieved from [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. Retrieved from [Link]
-
Nitrosamines by GC-MS/MS. (n.d.). Solvias. Retrieved from [Link]
-
Development and Validation of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (2021). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. propharmagroup.com [propharmagroup.com]
- 3. New nitrosamine guidelines: FDA and EMA | LabAnalysis - affidabilità e precisione per analisi chimiche [labanalysis.it]
- 4. fda.gov [fda.gov]
- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. agilent.com [agilent.com]
- 8. turkjps.org [turkjps.org]
- 9. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchtrendsjournal.com [researchtrendsjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. edqm.eu [edqm.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Diethylnitrosamine (DEN) in the Induction of Experimental Esophageal Carcinogenesis
A Note on Compound Selection: Initial interest was expressed in tert-butylmethylnitrosamine for cancer modeling. However, authoritative studies have demonstrated that methyl-t-butylnitrosamine is non-carcinogenic, likely due to steric hindrance preventing its ultimate reactive metabolite from interacting with cellular targets. Therefore, this guide focuses on a scientifically robust and widely utilized alternative, Diethylnitrosamine (DEN) , a potent and well-characterized carcinogen for inducing tumors in experimental models, particularly of the esophagus and liver.
Introduction to Diethylnitrosamine (DEN) as a Model Carcinogen
Diethylnitrosamine (DEN), also known as N-Nitrosodiethylamine (NDEA), is a powerful N-nitroso compound extensively used in toxicological and oncological research to induce carcinogenesis in animal models.[1] It is a representative chemical carcinogen found in various environmental sources, including tobacco smoke, cured meats, and agricultural chemicals, making it highly relevant for studying the mechanisms of human cancers.[2][3]
DEN's utility in research stems from its organospecificity, reliably inducing tumors in specific tissues depending on the animal model and administration protocol.[4] While it is a classic hepatocarcinogen, it is also one of the most effective agents for experimentally inducing esophageal squamous cell carcinoma, providing a consistent and reproducible model for studying tumor initiation, promotion, and progression.[4][5]
Mechanism of Carcinogenesis: Metabolic Activation is Key
DEN is not directly carcinogenic. It requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues, to exert its oncogenic effects.[6][7]
-
The Critical Step: α-Hydroxylation: The primary activation pathway involves the hydroxylation of the α-carbon of one of DEN's ethyl groups.[8] This reaction is principally catalyzed by the enzyme CYP2E1.[7]
-
Formation of Reactive Intermediates: This initial oxidation creates an unstable intermediate that spontaneously decomposes.
-
Generation of the Ultimate Carcinogen: The decomposition releases an electrophilic ethyldiazonium ion (CH₃CH₂N₂⁺) and acetaldehyde.[8]
-
DNA Damage: The highly reactive ethyldiazonium ion readily attacks nucleophilic sites on DNA bases, forming covalent DNA adducts (e.g., O⁶-ethylguanine). These adducts, if not repaired by the cell's machinery, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes like tumor suppressors (e.g., p53) and proto-oncogenes (e.g., N-ras), thereby initiating the process of carcinogenesis.[6][9]
The following diagram illustrates the metabolic activation pathway of Diethylnitrosamine.
Essential Safety & Handling Protocols
WARNING: Diethylnitrosamine is classified as a probable human carcinogen (Group 2A) and is acutely toxic.[10] It is also volatile and combustible. Strict adherence to safety protocols is mandatory.
Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control: All work with pure or concentrated DEN must be conducted within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet that is 100% exhausted to the outside.[11] HEPA filters do not capture volatile chemicals like DEN.
-
Personal Protective Equipment (PPE):
-
Gloves: Double gloving is required. Use nitrile or latex gloves as the inner layer. For handling concentrated DEN, the outer gloves must be butyl rubber or SilverShield®, as DEN can degrade nitrile.[11]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.
-
Body Protection: A disposable solid-front gown or a dedicated lab coat is required. Ensure cuffs are tucked into gloves.
-
Respirator: An air-purifying respirator with organic vapor cartridges may be necessary if engineering controls are insufficient, but this should be determined by institutional Environmental Health & Safety (EHS) personnel.[11]
-
Safe Handling, Storage, and Disposal
-
Storage: Store DEN in a tightly sealed, clearly labeled container in a cool, well-ventilated, designated carcinogen storage area, away from oxidizing agents.[12][13]
-
Spill Cleanup: In the event of a spill, evacuate the area immediately.[12][13] Cleanup must be performed by trained personnel wearing appropriate PPE, including a respirator. Use an absorbent material to soak up the liquid, place it in a sealed container, and wash the spill area thoroughly with a strong detergent solution.[10]
-
Waste Disposal: All DEN-contaminated materials (unused stock, empty containers, absorbent pads, gloves, gowns, animal bedding) must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.[11][12] Seal waste containers tightly to prevent evaporation.
Protocol: Induction of Esophageal Squamous Cell Carcinoma in Mice
This protocol describes the induction of esophageal cancer in mice using DEN administered in drinking water, a method shown to be highly effective.[4][14]
Materials & Preparation
-
Animal Model: Female mice (e.g., Mus musculus) are commonly used. Strain selection can influence tumor incidence.[4]
-
Carcinogen: Diethylnitrosamine (CAS 55-18-5).
-
Vehicle: Sterile drinking water.
-
DEN Stock Solution: Prepare in a chemical fume hood. Due to the small volumes needed, serial dilution may be required.
-
Animal Caging: Use micro-isolator caging with clear danger signs indicating the presence of a chemical carcinogen.[15]
Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure.
Step-by-Step Methodology
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign animals to a control group (drinking water only) and a DEN treatment group.
-
DEN Preparation & Administration:
-
Based on the study by de Moura et al., a target concentration of 0.04 ml/L of DEN in the drinking water is effective.[4]
-
Prepare fresh DEN-containing water three times per week. Provide this solution to the treatment group ad libitum. The control group receives normal drinking water.
-
Animal Handling Precaution: For 24 hours after the last treatment, animals may excrete or exhale DEN. Handle animals and their bedding as hazardous during this period.[11]
-
-
Treatment Duration: Continue the administration schedule for the planned duration of the study. An overall experimental period of 180 days has been shown to yield a high incidence of cancer (85.4%).[4]
-
Monitoring: Monitor animals weekly for body weight changes and signs of toxicity (e.g., lethargy, ruffled fur, dehydration).
-
Endpoint & Tissue Collection:
-
At the end of the experimental period (e.g., 180 days), euthanize the animals using a humane, institutionally-approved method.[4]
-
Immediately dissect the esophagus. Record any macroscopic observations, such as the number, size, and location of visible tumors.[4]
-
Fix the esophagus in 10% neutral buffered formalin for histopathological analysis.
-
Data Summary Table
| Parameter | Recommendation | Rationale / Reference |
| Animal Model | Female Mus musculus | Widely used and demonstrates susceptibility to DEN-induced esophageal cancer.[4] |
| Carcinogen | Diethylnitrosamine (DEN) | Potent and reliable inducer of esophageal squamous cell carcinoma.[4][5] |
| Administration Route | In drinking water | Non-invasive, allows for chronic exposure, and is highly effective.[4][16] |
| Concentration | 0.04 ml/L (prepared fresh 3x/week) | Proven effective concentration for inducing a high tumor incidence.[4] |
| Treatment Duration | 180 days | Sufficient time for the development of macroscopic and microscopic lesions.[4] |
| Primary Endpoint | Esophageal tumor incidence & multiplicity | Key metrics for assessing carcinogenic effect.[4] |
Validation and Expected Outcomes
Macroscopic and Microscopic Analysis
-
Macroscopic Lesions: Upon dissection, the esophagi of DEN-treated animals are expected to show visible, often polypoid and exophytic, tumorous growths, particularly in the distal third.[17]
-
Histopathology: Formalin-fixed, paraffin-embedded esophageal tissues should be sectioned and stained with Hematoxylin and Eosin (H&E). Microscopic examination is the definitive method for validation. Expected findings in the DEN group include:
-
Hyperplasia: Thickening of the epithelial layer.
-
Papillomas: Benign, exophytic growths.
-
Squamous Cell Carcinoma (SCC): Malignant neoplasms, which can be graded as in situ, microinvasive, or advanced, showing invasion into the submucosa and beyond.[18]
-
Molecular and Cellular Validation
To further validate the model and investigate mechanisms, researchers can analyze key molecular changes. DEN-induced carcinogenesis is known to disrupt the cell cycle.[1] Analysis of proteins involved in the G1/S-phase transition, such as Cyclin D1, Cyclin E, and particularly cdk4 , can serve as molecular biomarkers for neoplastic progression.[1]
Conclusion
The Diethylnitrosamine (DEN)-induced esophageal cancer model in rodents is a robust and highly relevant system for studying the multifaceted processes of chemical carcinogenesis. It provides an invaluable platform for evaluating potential chemopreventive agents, understanding molecular mechanisms of tumor development, and developing novel therapeutic strategies. Strict adherence to safety protocols is paramount when working with this potent carcinogen to ensure the integrity of the research and the safety of all personnel.
References
-
Metabolism of diethylnitrosamine by nasal mucosa and hepatic microsomes from hamster and rat. PubMed, National Center for Biotechnology Information. [Link]
-
Chemical Safety Practices Recommendations N-Nitrosodiethylamine (NDEA, Diethylnitrosamine, DEN). NCI at Frederick. [Link]
-
LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES). National Research Council. [Link]
-
Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed, National Center for Biotechnology Information. [Link]
-
Role of CYP2E1 in Diethylnitrosamine-Induced Hepatocarcinogenesis In vivo. Cancer Research, American Association for Cancer Research. [Link]
-
The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract. PubMed Central, National Center for Biotechnology Information. [Link]
-
Induction of esophageal carcinogenesis by diethylnitrosamine and assessment of the promoting effect of ethanol and N-nitrosonornicotine: experimental model in mice. PubMed, National Center for Biotechnology Information. [Link]
-
Diethylnitrosamine (DEN) induces irreversible hepatocellular carcinogenesis through overexpression of G1/S-phase regulatory proteins in rat. PubMed, National Center for Biotechnology Information. [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]
-
Induction of esophageal carcinogenesis by diethylnitrosamine and assessment of the promoting effect of ethanol and N-nitrosonornicotine: experimental model in mice. Sci-Hub. [Link]
-
Induction of esophageal carcinogenesis by diethylnitrosamine and assessment of the promoting effect of ethanol and N-nitrosonornicotine: experimental model in mice*. Diseases of the Esophagus, Oxford Academic. [Link]
-
Sequential analysis of diethylnitrosamine-induced hepatocarcinogenesis in rats. PubMed Central, National Center for Biotechnology Information. [Link]
-
Diethylnitrosamine Increases Proliferation in Early Stages of Hepatic Carcinogenesis in Insulin-Treated Type 1 Diabetic Mice. National Institutes of Health. [Link]
-
Enhancing Effect of Ethanol on Esophageal Tumor Development in Rats by Initiation of Diethylnitrosamine. PubMed, National Center for Biotechnology Information. [Link]
-
Progression of diethylnitrosamine-induced hepatic carcinogenesis in carnitine-depleted rats. ResearchGate. [Link]
-
SOP - Diethylnitrosamine.doc. University of Texas Health Science Center at San Antonio. [Link]
-
Enhancing effect of ethanol on esophageal tumor development in rats by initiation of diethylnitrosamine. Oxford Academic. [Link]
-
Metabolic changes in the diethylnitrosamine (DEN)‐treated Irs1‐knockout... ResearchGate. [Link]
-
Esophagus of a specimen of group DEN I, with tumors at the distal third... ResearchGate. [Link]
-
Influence of Surgically Induced Gastric and Gastroduodenal Content Reflux on Esophageal Carcinogenesis--Experimental Model in Wistar Female Rats. PubMed, National Center for Biotechnology Information. [Link]
-
Experimental esophageal carcinogenesis: technical standardization and results. Sci-Hub. [Link]
Sources
- 1. Diethylnitrosamine (DEN) induces irreversible hepatocellular carcinogenesis through overexpression of G1/S-phase regulatory proteins in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylnitrosamine Increases Proliferation in Early Stages of Hepatic Carcinogenesis in Insulin-Treated Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of esophageal carcinogenesis by diethylnitrosamine and assessment of the promoting effect of ethanol and N-nitrosonornicotine: experimental model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 12. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 13. Diethylnitrosamine-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 14. sci-hub.st [sci-hub.st]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. Enhancing effect of ethanol on esophageal tumor development in rats by initiation of diethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sci-hub.st [sci-hub.st]
Application Note: tert-Butylmethylnitrosamine as a Reference Standard in Analytical Chemistry
Introduction: The Imperative for Nitrosamine Control
Since their detection in common medications in 2018, nitrosamine impurities have become a paramount concern for the pharmaceutical industry and global regulatory bodies.[1][2] Classified as probable human carcinogens based on robust animal studies, their presence in drug products, even at trace levels, poses a potential cancer risk to patients with long-term exposure.[1][2] This has prompted stringent guidelines from health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandating rigorous risk assessments and control strategies for all chemically synthesized active pharmaceutical ingredients (APIs) and finished drug products.[2][3][4]
The accurate quantification of these impurities is the bedrock of any effective control strategy. This analytical rigor is unachievable without high-purity, well-characterized reference standards. Certified Reference Materials (CRMs) serve as the benchmark against which all measurements are made, ensuring the accuracy, precision, and comparability of data across different laboratories and instruments. tert-Butylmethylnitrosamine (TBMN), a specific N-nitroso compound, serves as a critical analytical standard for method development, validation, and routine quality control, particularly where structurally similar nitrosamines may arise from manufacturing processes involving tert-butyl or methyl amine precursors. This document provides a detailed guide for researchers, analytical scientists, and drug development professionals on the proper handling and application of TBMN as a reference standard.
Physicochemical Properties of tert-Butylmethylnitrosamine
A thorough understanding of the analyte's chemical and physical properties is fundamental to developing robust analytical methods. Key properties of TBMN are summarized below.
| Property | Value | Source |
| CAS Number | 2504-18-9 | [5][6] |
| Molecular Formula | C5H12N2O | [5][6] |
| Molecular Weight | 116.16 g/mol | [5][6] |
| Appearance | Yellow-orange liquid | [5] |
| Boiling Point | ~177 °C at 760 mmHg | [5] |
| Density | ~0.9 g/cm³ | [5] |
| SMILES | CC(C)(C)N(C)N=O | [6][7] |
| InChIKey | YDNOESAJRGHRAE-UHFFFAOYSA-N | [6][7] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [5] |
Critical Safety and Handling Protocols
DANGER: tert-Butylmethylnitrosamine is classified as a potential carcinogen and is harmful if swallowed, inhaled, or comes into contact with skin.[6] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work involving TBMN, especially the handling of neat material or concentrated solutions, must be performed within a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Lab Coat: A lab coat is required to protect from skin contact.
-
-
Storage: Store TBMN in a tightly sealed container, in a cool, dry, and well-ventilated area designated for carcinogens. Keep away from heat and sources of ignition.[8] Recommended storage is often at refrigerated temperatures (2-8 °C) to ensure long-term stability.
-
Disposal: Dispose of all waste containing TBMN (e.g., expired solutions, contaminated vials, PPE) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains.
Protocol: Preparation of Standard Solutions
Accurate preparation of standard solutions is the first and most critical step in quantitative analysis. The following protocol describes the preparation of stock, intermediate, and working standard solutions.
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 4. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 5. Buy tert-Butylmethylnitrosamine (EVT-400854) | 2504-18-9 [evitachem.com]
- 6. N,2-Dimethyl-N-nitroso-2-propanamine | C5H12N2O | CID 75630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Tert-butylmethylnitrosamine (C5H12N2O) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
In vitro assays for studying tert-butylmethylnitrosamine effects
An Application Guide to the In Vitro Toxicological Assessment of tert-Butylmethylnitrosamine
Authored by Gemini, Senior Application Scientist
Abstract
N-nitrosamines are a class of compounds of significant toxicological concern due to the carcinogenic potential of many of its members. Tert-butylmethylnitrosamine (BUMNA), also known as methyl-t-butylnitrosamine (MtBN), presents a unique case study. While its chemical structure places it within this cautionary class, some historical in vivo studies have reported it to be non-carcinogenic, postulating that steric hindrance from the bulky tert-butyl group may prevent its ultimate reactive metabolite from interacting with cellular macromolecules.[1] This guide provides a comprehensive suite of in vitro assays and detailed protocols to rigorously evaluate the cytotoxic and genotoxic potential of BUMNA. We will explore a tiered approach, beginning with assessments of general cytotoxicity to establish effective concentration ranges, followed by a battery of specific genotoxicity assays to probe for mutagenicity and chromosomal damage. A central theme is the critical role of metabolic activation, a necessary step for the bio-transformation of most nitrosamines into reactive, DNA-damaging agents.[2][3] The protocols herein are designed for researchers, toxicologists, and drug development professionals to generate robust, reproducible data on the potential effects of BUMNA.
The Critical Role of Metabolic Activation in Nitrosamine Toxicity
The toxicological activity of most nitrosamines is not intrinsic to the parent molecule but is a consequence of metabolic activation, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[2][3][4] This process, known as bioactivation, involves the hydroxylation of the carbon atom alpha to the nitroso group. This creates an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic species, typically a diazonium or carbenium ion. It is this ultimate carcinogen that can then form covalent adducts with cellular nucleophiles, most critically DNA, leading to mutations and initiating carcinogenesis.
For small-chain nitrosamines, CYP2E1 is often a key enzyme involved in this activation process.[5][6] To mimic this in vivo metabolic process in an in vitro setting, it is essential to incorporate an external metabolic activation system. The most common system is the S9 fraction, a post-mitochondrial supernatant derived from homogenized liver tissue (typically from rats or hamsters treated with CYP inducers) that contains a rich cocktail of microsomal enzymes, including CYPs.[7] The inclusion of an S9 mix in assays is therefore not optional but a fundamental requirement for the meaningful assessment of nitrosamine toxicity.
The proposed mechanism for BUMNA involves α-hydroxylation of the methyl group, leading to the formation of an unstable intermediate. However, the hypothesis for its lack of carcinogenicity is that the subsequent formation of the reactive metabolite is sterically hindered by the large tert-butyl group, preventing it from effectively reaching and alkylating DNA.[1] The assays described below are designed to test this hypothesis directly.
Caption: Metabolic activation pathway of tert-butylmethylnitrosamine (BUMNA).
Tier 1: Foundational Cytotoxicity Assessment
Before investigating specific mechanisms like genotoxicity, it is crucial to determine the concentrations at which BUMNA exhibits general cytotoxicity. These assays identify the dose range that causes cell death or inhibits proliferation, which is essential for selecting appropriate, non-lethal concentrations for subsequent, more sensitive assays.[8][9] Performing genotoxicity tests at overly cytotoxic concentrations can lead to false positives due to cellular stress and breakdown rather than direct DNA interaction.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell viability.[10] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.
Recommended Cell Lines:
-
HepG2 (Human Hepatoma): Metabolically competent human liver cell line.
-
CHO-K1 (Chinese Hamster Ovary): Commonly used in regulatory toxicology; requires S9 for metabolic activation.
-
TK6 (Human Lymphoblastoid): Suspension cell line often used in genotoxicity studies; requires S9.
Materials:
-
Selected mammalian cell line and appropriate culture medium
-
96-well clear flat-bottom cell culture plates
-
tert-Butylmethylnitrosamine (BUMNA)
-
MTT reagent (5 mg/mL in PBS)
-
S9 fraction (e.g., Aroclor 1254-induced rat or hamster liver S9) and cofactor solution (NADP, Glucose-6-Phosphate)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to attach overnight.
-
Compound Preparation: Prepare a dilution series of BUMNA in culture medium. A typical starting range is from 0.1 µM to 10 mM.
-
Treatment:
-
Without S9: Remove the old medium and add 100 µL of the BUMNA dilutions to the appropriate wells.
-
With S9: Prepare the S9 mix according to the manufacturer's protocol (typically 1-10% v/v in medium). Remove old medium and add 100 µL of BUMNA dilutions prepared in the S9-containing medium.
-
-
Controls: Include vehicle controls (medium with solvent, +/- S9) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the BUMNA concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). This data will guide the dose selection for the genotoxicity assays.
| Parameter | Recommended Condition | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in an exponential growth phase. |
| BUMNA Conc. Range | 0.1 µM to 10 mM | A wide range to capture the full dose-response curve. |
| S9 Fraction Conc. | 1-10% (v/v) | Standard range for providing metabolic activity. |
| Incubation Time | 24 - 72 hours | Allows sufficient time for cytotoxic effects to manifest.[11] |
Tier 2: Genotoxicity Assessment
This tier directly addresses the primary toxicological concern for nitrosamines: their ability to cause genetic damage. A battery of tests is recommended to cover different endpoints, including gene mutation, and both structural and numerical chromosome aberrations.
Caption: General experimental workflow for in vitro genotoxicity testing.
Protocol: Enhanced Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12] It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause reverse mutations (reversions) that restore the bacteria's ability to grow on an amino-acid-deficient medium. For nitrosamines, a standard Ames test can be insensitive; therefore, an "enhanced" protocol is required.[13][14]
Key Enhancements for Nitrosamines:
-
S9 Concentration: Use a high concentration (e.g., 30% v/v) of hamster liver S9, as it is often more effective at activating nitrosamines than rat liver S9.[7][13]
-
Tester Strains: Include strains sensitive to base-pair substitution mutations, such as S. typhimurium TA1535 and E. coli WP2 uvrA, which are effective at detecting mutations induced by alkylating agents.[13]
-
Pre-incubation Method: A pre-incubation step where the bacteria, test compound, and S9 mix are incubated together in suspension before plating enhances the interaction and sensitivity.[13][14]
Step-by-Step Procedure:
-
Strain Preparation: Grow overnight cultures of the selected tester strains.
-
Assay Preparation: In test tubes, combine 100 µL of bacterial culture, 50 µL of BUMNA solution (in water or DMSO), and 500 µL of S9 mix (for metabolically activated conditions) or buffer (for non-activated conditions).
-
Pre-incubation: Incubate the tubes at 37°C for 20-30 minutes with gentle shaking.[13]
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. Statistical analysis should confirm the significance of the increase.
Protocol: In Vitro Micronucleus Assay
The micronucleus test is a robust method for assessing chromosomal damage.[15][16] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence indicates that a substance is clastogenic (breaks chromosomes) or aneugenic (disrupts the mitotic spindle).[17][18] The cytokinesis-block method, using Cytochalasin B, is often preferred as it ensures only cells that have completed one nuclear division are scored.[19]
Step-by-Step Procedure:
-
Cell Culture & Treatment: Seed cells (e.g., CHO-K1, human peripheral blood lymphocytes) and treat with at least three non-cytotoxic concentrations of BUMNA (+/- S9 mix) based on the Tier 1 results.
-
Exposure:
-
Short Treatment (+S9): Expose cells for 3-6 hours, then wash and replace with fresh medium.
-
Long Treatment (-S9): Expose cells for 24 hours (or 1.5-2 normal cell cycles).
-
-
Cytokinesis Block: After the treatment period (or after the wash for short treatment), add Cytochalasin B to the culture medium to block cytokinesis.
-
Incubation: Continue incubation for a period equivalent to 1.5-2 normal cell cycles from the beginning of treatment.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Slide Preparation: Treat cells with a hypotonic solution, fix with methanol/acetic acid, and drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or DAPI.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[17]
Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[20][21] When lysed and subjected to electrophoresis, the DNA from a cell with strand breaks migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged, fragmented DNA). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[20]
Caption: Principle of the Comet Assay for DNA damage detection.
Step-by-Step Procedure:
-
Cell Treatment: Treat cells in suspension or monolayer with BUMNA (+/- S9) for a short period (e.g., 1-4 hours).
-
Slide Preparation: Mix a suspension of treated cells with low melting point agarose and pipette onto a specially coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids".
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA, exposing single-strand breaks.
-
Electrophoresis: Perform electrophoresis at low voltage. Fragmented DNA will migrate towards the anode.
-
Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization & Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the percentage of DNA in the tail, tail length, and tail moment.
Data Analysis: A positive result is indicated by a statistically significant increase in comet tail parameters in BUMNA-treated cells compared to vehicle controls.
Tier 3: Mechanistic Insight - Reactive Oxygen Species (ROS) Assay
While direct DNA alkylation is the primary genotoxic mechanism for nitrosamines, some chemical insults can also induce DNA damage indirectly through the generation of reactive oxygen species (ROS) and oxidative stress.[22] Measuring ROS production can provide mechanistic insight into whether oxidative stress contributes to BUMNA's effects.
Protocol: DCFH-DA Assay for Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[22] Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS (such as hydroxyl radicals) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow to attach.
-
Probe Loading: Remove the medium, wash the cells, and incubate them with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with PBS or medium to remove excess probe.
-
Treatment: Add BUMNA dilutions to the wells. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂ or Tert-butyl hydroperoxide).
-
Measurement: Measure the fluorescence intensity immediately (kinetic mode) or after a set incubation period (endpoint mode) using a plate reader with excitation/emission wavelengths of ~495/529 nm.[24]
Data Analysis: A significant increase in fluorescence in BUMNA-treated cells compared to the control indicates the induction of intracellular ROS. It is important to be aware of the limitations and potential artifacts associated with fluorescent probes for ROS.[25]
Conclusion and Data Interpretation
This application guide outlines a tiered, logical approach to characterizing the in vitro effects of tert-butylmethylnitrosamine. By systematically evaluating cytotoxicity, mutagenicity, clastogenicity, and key mechanistic events like ROS production, researchers can build a comprehensive toxicological profile.
-
If BUMNA is negative across all genotoxicity assays, even with robust metabolic activation, it would provide strong evidence supporting the hypothesis that steric hindrance prevents it from acting as a genotoxin.[1]
-
A positive result in the Ames test would indicate that BUMNA is a mutagen, capable of causing gene-level mutations.
-
A positive result in the micronucleus or comet assay would suggest that BUMNA or its metabolites can cause chromosomal damage.
-
A positive ROS assay result, especially if correlated with positive genotoxicity findings, could suggest that oxidative stress is a contributing mechanism of action.
By following these detailed protocols and carefully interpreting the multi-endpoint data, scientists can achieve a robust and reliable assessment of the potential hazards associated with BUMNA, contributing to informed risk assessment and regulatory decisions.
References
- Micronucleus test - Wikipedia. (n.d.).
- Fujita, K., & Kamataki, T. (2001). Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP. PubMed.
- Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. PubMed.
- Kirsch-Volders, M., Sofuni, T., Aardema, M., Albertini, S., Eastmond, D., Fenech, M., & Ishidate, M. (2011). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. PubMed.
- Upadhyaya, P., Zimmerman, C. L., & Hecht, S. S. (2010). Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine. Chemical Research in Toxicology, ACS Publications.
- Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
- Bellec, G., Dreano, Y., Lozach, P., Menez, J. F., & Berthou, F. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Oxford Academic.
- Yang, C. S. (n.d.). Cytochrome P450IIe1: Roles in Nitrosamine Metabolism and Mechanisms of Regulation.
- Lijinsky, W. (1989). Enzyme mechanisms in the metabolism of nitrosamines. PubMed - NIH.
- Fenech, M. (2020). Micronucleus Assay: The State of Art, and Future Directions. PMC - NIH.
- Elespuru, R. K., Bishop, M. E., Doak, S. H., Hristozov, D., Sayes, C. M., & van der Zande, M. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- The Comet assay: A sensitive method for detecting DNA damage in individual cells. (2025).
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- CometAssay® Principle-How To Run Comet Assay. (n.d.). R&D Systems.
- Comet assay - Wikipedia. (n.d.).
- Bajpai, R., & Kumar, A. (n.d.). Chapter 1: The Comet Assay: A Versatile Tool for Assessing DNA Damage. Books.
- Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (n.d.). DOI.
- Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Ames Test for N-Nitrosamines: Assessing Mutagenicity. (2025). IPHASE Biosciences.
- Evaluation of an in vitro cytotoxicity assay for specific groups of chemicals. (2025). Nottingham ePrints.
- A deep dive into historical Ames study data for N-nitrosamine compounds. (2025). ResearchGate.
- Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2024).
- Current Status Of The Ames Test For N-nitrosamines. (2023). Lhasa Limited.
- Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.).
- Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., & Zhang, J. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.
- Intracellular ROS Assay. (2025). Protocols.io.
- Gold, B., Salmasi, S., Linder, W., & Althoff, J. (1981). Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine. PubMed.
- Nazarewicz, R. R., Bikineyeva, A., & Dikalov, S. I. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. PMC - NIH.
- Murphy, M. P., Bayir, H., Belousov, V., Chang, C. J., Davies, K. J., & Davies, M. J. (n.d.). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. eScholarship.org.
- Schuller, H. M., Falzon, M., & McMahon, J. B. (1990). Metabolic activation and biological effects of nitrosamines in the mammalian lung. PubMed.
Sources
- 1. Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic activation and biological effects of nitrosamines in the mammalian lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Status Of The Ames Test For N-nitrosamines | Lhasa Limited [lhasalimited.org]
- 8. kosheeka.com [kosheeka.com]
- 9. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 10. scispace.com [scispace.com]
- 11. Evaluation of an in vitro cytotoxicity assay for specific groups of chemicals - Nottingham ePrints [eprints.nottingham.ac.uk]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Micronucleus test - Wikipedia [en.wikipedia.org]
- 16. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comet assay - Wikipedia [en.wikipedia.org]
- 22. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-butylmethylnitrosamine Synthesis
Welcome to the technical support guide for the synthesis of tert-butylmethylnitrosamine. This document is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields and troubleshoot common experimental challenges. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work. We will delve into the critical parameters, from reaction mechanism to post-synthesis workup, ensuring a robust and reproducible process.
Part 1: Critical Safety Protocols
Before initiating any synthesis, it is imperative to acknowledge the significant health risks associated with N-nitrosamines. These compounds are classified as potent carcinogens and must be handled with extreme caution.[1][2]
Q: What are the mandatory safety precautions for handling tert-butylmethylnitrosamine and its precursors?
A: A multi-layered safety approach is non-negotiable. All personnel must adhere to the following protocols:
-
Engineering Controls : All manipulations, including weighing, solution preparation, the reaction itself, and workup, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[3]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes:
-
Waste Disposal : All contaminated materials (glassware, gloves, paper towels, reaction mixtures) must be treated as hazardous waste. Do not dispose of them in standard lab trash or down the drain. Follow your institution's specific hazardous waste management procedures.[4]
-
Designated Area : It is best practice to establish a designated area within the lab specifically for nitrosamine synthesis to prevent cross-contamination.[3]
-
Training : All researchers must receive specific training on the hazards of N-nitrosamines and the proper handling procedures before beginning work.[2]
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of tert-butylmethylnitrosamine.
Q: What is the primary method for synthesizing tert-butylmethylnitrosamine?
A: The most common and direct method is the N-nitrosation of the secondary amine precursor, tert-butylmethylamine. This reaction involves treating the amine with a nitrosating agent, which provides the nitroso group (-NO).[5] Typically, the nitrosating agent is nitrous acid (HNO₂), which is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid like hydrochloric acid (HCl) under cold conditions.[1]
Q: What is the fundamental reaction mechanism for this nitrosation?
A: The reaction proceeds via an electrophilic attack on the amine. The key steps are:
-
Formation of the Nitrosating Agent : In an acidic medium, sodium nitrite is protonated to form unstable nitrous acid (HNO₂).
-
Generation of the Electrophile : The nitrous acid is further protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺) .[1]
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the tert-butylmethylamine (the nucleophile) attacks the nitrosonium ion.
-
Deprotonation : The resulting intermediate is deprotonated, typically by a water molecule, to yield the stable N-nitrosamine product.[1]
Caption: General mechanism of N-nitrosation of a secondary amine.
Q: What are the most critical parameters that influence the final yield?
A: The yield of tert-butylmethylnitrosamine is highly sensitive to several factors. The most critical are:
-
pH : The pH of the reaction medium is arguably the most important variable. It governs the concentration of the active nitrosating agent.[6]
-
Temperature : The reaction is exothermic and temperature-sensitive.
-
Choice of Nitrosating Agent : While NaNO₂/acid is common, other reagents can be used and may be advantageous in certain situations.[7][8]
-
Stoichiometry and Reagent Purity : The molar ratio of reactants and the quality of the starting materials are crucial.
Part 3: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the likely causes and how can I fix them?
A: Low yield is a common problem that can almost always be traced back to suboptimal reaction conditions. Let's break down the possibilities.
1. Incorrect pH: The formation of the nitrosonium ion (NO⁺) is most efficient in a specific acidic window.[9]
-
The Problem : If the pH is too high (> 6-7), the concentration of nitrous acid and subsequently the nitrosonium ion is too low for the reaction to proceed efficiently.[9][10] Conversely, if the pH is too low (< 2), the amine precursor (tert-butylmethylamine) becomes fully protonated (R₂NH₂⁺). This removes the nucleophilic lone pair on the nitrogen, preventing it from attacking the electrophile and halting the reaction.[6]
-
The Solution : The optimal pH for most secondary amine nitrosations is between 3 and 5 .[9] It is crucial to monitor the pH throughout the addition of the nitrite solution and adjust as necessary with your acid source (e.g., HCl).
| pH Range | Effect on Reaction | Consequence for Yield |
| > 7 | Negligible formation of the nitrosating agent (HNO₂).[9][10] | Very Low / No Yield |
| 5 - 7 | Low concentration of nitrosating agent. | Low Yield |
| 3 - 5 | Optimal balance for HNO₂/NO⁺ formation and amine nucleophilicity.[9] | Maximum Yield |
| < 2 | Amine precursor is fully protonated and non-nucleophilic.[6] | Very Low / No Yield |
| Table 1. The critical role of pH in N-nitrosation yield. |
2. Poor Temperature Control:
-
The Problem : Nitrosation is an exothermic process. Allowing the temperature to rise above 10°C can lead to the degradation of the unstable nitrous acid and potentially the nitrosamine product itself, causing a decrease in yield.[5] High temperatures can also promote side reactions.
-
The Solution : Maintain a strict temperature range of 0-5°C throughout the reaction. This is achieved by using an ice-salt bath and adding the sodium nitrite solution slowly and dropwise to allow for efficient heat dissipation.
3. Suboptimal Reagents or Stoichiometry:
-
The Problem : Using old or degraded tert-butylmethylamine can introduce impurities. An insufficient amount of the nitrosating agent will lead to an incomplete reaction.
-
The Solution : Use freshly distilled or a high-purity grade of tert-butylmethylamine. Employ a slight molar excess of sodium nitrite (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the amine.
Sources
- 1. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 2. uwo.ca [uwo.ca]
- 3. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. schenautomacao.com.br [schenautomacao.com.br]
- 9. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Improving Sensitivity for tert-Butylmethylnitrosamine (TBMN) Detection
Welcome to the technical support center for the sensitive detection of tert-butylmethylnitrosamine (TBMN) and other nitrosamine impurities. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during analytical method development and routine testing. The presence of nitrosamine impurities, even at trace levels, is a significant safety concern in the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent acceptable intake (AI) limits, necessitating highly sensitive and robust analytical methods for their detection and quantification.[2][3]
This guide is structured in a question-and-answer format to directly address specific issues you may face in your laboratory. We will delve into the causality behind experimental choices, providing not just procedural steps but also the scientific reasoning to empower you to develop self-validating and reliable analytical protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Method Selection and Initial Setup
Question 1: What is the most appropriate analytical technique for achieving high sensitivity in TBMN detection?
Answer: For achieving the high sensitivity required to meet regulatory limits (often in the parts-per-billion range), hyphenated mass spectrometry techniques are the industry standard.[4] The two primary choices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5]
-
LC-MS/MS is often preferred for its versatility with a wide range of pharmaceutical matrices and for non-volatile or thermally labile nitrosamines.[6] Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are capable of detecting and quantifying various nitrosamine impurities with quantitation limits as low as 0.005 ppm.[7]
-
GC-MS/MS is highly sensitive for volatile nitrosamines.[8] Headspace GC-MS can be particularly advantageous as it often requires minimal sample preparation, reducing the risk of contamination and analyte loss.[9]
The choice between LC-MS/MS and GC-MS/MS will depend on the specific properties of your analyte and the complexity of the drug product matrix. For TBMN, both techniques can be suitable, and the decision may be guided by existing laboratory instrumentation and expertise.
Question 2: I am not achieving the required Limit of Detection (LOD) and Limit of Quantitation (LOQ). What are the initial steps to improve sensitivity?
Answer: Failing to meet the required LOD and LOQ is a common challenge. Here’s a systematic approach to troubleshooting:
-
Optimize Mass Spectrometer Parameters:
-
Ion Source: Ensure the ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI for LC-MS) is clean and properly tuned. For nitrosamines, APCI can sometimes offer better sensitivity and reduced matrix effects compared to ESI.[10]
-
Multiple Reaction Monitoring (MRM) Transitions: For tandem mass spectrometry (MS/MS), verify that you are using the most intense and specific precursor-to-product ion transitions for TBMN. Re-optimize collision energies and other compound-dependent parameters.[11]
-
-
Enhance Chromatographic Performance:
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) will decrease signal-to-noise and negatively impact sensitivity. This can be caused by using an inappropriate sample diluent, such as methanol or other organic solvents, which can be difficult to rectify.[11] Consider adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry.
-
Column Selection: For LC-MS, a biphenyl stationary phase can offer better retention for some nitrosamines compared to a standard C18 column.[11]
-
-
Increase Sample Concentration:
-
Injection Volume: Carefully increasing the injection volume can boost the signal. However, be mindful that this can also increase matrix effects and potentially overload the column.[11]
-
Sample Preparation: Employ extraction and concentration techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to enrich the TBMN concentration in the final sample extract.[1]
-
Section 2: Sample Preparation Challenges
Question 3: My results are inconsistent and show poor recovery. What are the likely causes related to sample preparation?
Answer: Inconsistent results and poor recovery are frequently traced back to the sample preparation workflow. The complexity of pharmaceutical matrices requires a well-optimized sample preparation strategy to isolate trace-level impurities.[1]
Here are key areas to investigate:
-
Analyte Stability: TBMN, like other nitrosamines, can be sensitive to light and pH.[12] Ensure samples are protected from UV light by using amber vials.[13] Also, consider the pH of your extraction solvent, as degradation can occur under certain conditions.
-
Extraction Efficiency: The choice of extraction solvent is critical. A solvent that is too weak may not efficiently extract TBMN from the sample matrix, while a solvent that is too strong may co-extract interfering compounds. A systematic evaluation of different solvents and solvent mixtures is recommended.
-
In situ Formation of Nitrosamines: A major pitfall is the inadvertent formation of nitrosamines during sample preparation, leading to artificially high results.[1] This can happen if the sample preparation conditions (e.g., high temperature, acidic pH) promote the reaction between precursor amines and nitrosating agents present in the matrix. To mitigate this, consider adding an antioxidant or a nitrosamine formation inhibitor to your sample preparation workflow.
Experimental Protocol: Basic Liquid-Liquid Extraction (LLE) for TBMN
This is a general starting protocol that will likely require optimization for your specific matrix.
-
Sample Weighing: Accurately weigh a representative portion of the drug product into a centrifuge tube.
-
Dissolution: Add a suitable solvent (e.g., water, buffer) to dissolve the sample. Vortex or sonicate to ensure complete dissolution.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (SIL-IS) for TBMN. This is crucial for correcting for analyte loss during sample preparation and for matrix effects.
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane).
-
Mixing: Vortex vigorously for a specified time to facilitate the transfer of TBMN into the organic layer.
-
Phase Separation: Centrifuge to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS or GC-MS/MS system.
Section 3: Chromatographic and Mass Spectrometric Issues
Question 4: I'm observing significant ion suppression or enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer: Matrix effects, where co-eluting components from the sample matrix interfere with the ionization of the target analyte, are a primary cause of poor accuracy and reproducibility in LC-MS/MS analysis.[14]
Here’s a troubleshooting workflow to address matrix effects:
Caption: Workflow for Mitigating Matrix Effects in LC-MS/MS.
Detailed Steps:
-
Evaluate the Presence of Matrix Effects: The post-extraction spike method is a common way to quantify the extent of ion suppression or enhancement.[14]
-
Optimize Sample Preparation: A more rigorous sample cleanup can significantly reduce interfering matrix components.[14] Consider techniques like Solid-Phase Extraction (SPE) which can provide a cleaner extract than LLE.
-
Modify Chromatographic Conditions: Adjusting the LC gradient can help separate TBMN from the co-eluting matrix components that are causing the interference.[14]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the native analyte.[14]
-
Consider Alternative Calibration Strategies: If matrix effects cannot be eliminated, using matrix-matched calibration or the standard addition method can improve the accuracy of your results.[14]
Question 5: I'm seeing extraneous peaks in my chromatogram that are interfering with the TBMN peak. What could be the source of this contamination?
Answer: Extraneous peaks can originate from several sources, and identifying them is key to obtaining clean chromatograms.
-
Contamination from Laboratory Environment: Nitrosamines can be present in the laboratory environment. Ensure good laboratory hygiene and use high-purity solvents and reagents. Some laboratory consumables, like certain types of pipette tips or vials, can also be a source of contamination.[13]
-
Carryover: Analyte from a previous high-concentration sample may be retained in the injection port, column, or detector and elute in subsequent runs.[12] To address this, implement a robust needle wash protocol for your autosampler and inject blank samples between your analytical runs to check for carryover.
-
Degradation of the API or Excipients: The active pharmaceutical ingredient (API) or excipients in your drug product may degrade under the analytical conditions, producing interfering peaks. If API degradation is suspected, adjusting the diluent pH or maintaining the autosampler at a lower temperature might be necessary.[12]
Section 4: Data Interpretation and Method Validation
Question 6: How do I ensure the method I've developed is robust and fit for purpose?
Answer: Method validation is a critical step to ensure your analytical method is reliable and meets regulatory expectations. The validation should be phase-appropriate, meaning the extent of validation depends on the stage of drug development.[1] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
For detailed guidance on method validation, refer to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Table 1: Comparison of Typical Performance Characteristics for Nitrosamine Detection Methods
| Parameter | GC-MS/MS | LC-MS/MS | LC-HRMS |
| Typical LOQ | 0.002 - 0.5 ppm[15] | < 10 ppb[16] | As low as 0.005 ppm[7] |
| Selectivity | High | High | Very High[7] |
| Matrix Tolerance | Moderate | Good | Good |
| Volatility Req. | Required | Not Required | Not Required |
This technical support guide provides a starting point for troubleshooting common issues in the sensitive detection of TBMN. Remember that each drug product is unique, and method development and validation should be approached systematically, with a thorough understanding of the scientific principles involved. For further assistance, always refer to the latest regulatory guidelines and consider consulting with an application scientist from your instrument vendor.
References
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov. [Link]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent.com. [Link]
-
Microbioz India. (2023, October 30). Detecting Nitrosamine Impurities: Advances in Analytical Techniques. Microbioz India. [Link]
-
Gopireddy, V. S. R., & Gogineni, S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]
-
ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantification of Trace Nitrosamines with GC-MS: When and Why?. ResolveMass.com. [Link]
-
EDREX. (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. [Link]
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. [Link]
-
U.S. Food and Drug Administration. (2025). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.gov. [Link]
-
RAPS. (2024). FDA revises final guidance on nitrosamine impurities. RAPS.org. [Link]
-
Pharmaceutical Technology. (2023). Industry Gives Input on FDA's Call for Nitrosamine Impurities Testing. PharmaceuticalTechnology.com. [Link]
-
Agilent. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Agilent.com. [Link]
-
Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. SeparationScience.com. [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. NCBI.nlm.nih.gov. [Link]
-
Nitrosamines Exchange. (2024). How to circumvent matrix effect in confirmatory testing. Nitrosamines-exchange.com. [Link]
-
Analytical Chemistry. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. ResearchGate.net. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fda.gov [fda.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiozindia.com [microbiozindia.com]
- 7. fda.gov [fda.gov]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of N-nitroso-tert-butylmethylamine (TBMNA)
Welcome to the dedicated support center for the analysis of N-nitroso-tert-butylmethylamine (TBMNA), a member of the nitrosamine class of compounds that are of significant concern as potential genotoxic impurities in pharmaceutical products. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of TBMNA analysis, with a primary focus on overcoming challenging matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in TBMNA analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In the context of LC-MS/MS analysis of TBMNA, these effects, primarily ion suppression or enhancement, can lead to inaccurate quantification. The complexity of pharmaceutical matrices, which can include active pharmaceutical ingredients (APIs), excipients, and degradation products, makes them particularly prone to causing these interferences. This can result in underestimation or overestimation of the true TBMNA concentration, posing a risk to patient safety and regulatory compliance.
Q2: I'm observing poor peak shape and inconsistent retention times for TBMNA. What could be the cause?
A2: Poor chromatography for a small, polar compound like TBMNA can stem from several sources. Common culprits include secondary interactions with silanol groups on the stationary phase of your analytical column, improper mobile phase pH, or carryover from previous injections. Ensure your column is appropriate for polar compounds and consider using a mobile phase with a suitable buffer. Additionally, a robust needle wash protocol for your autosampler is crucial to prevent carryover, especially when analyzing samples with high matrix content.
Q3: My calibration curve for TBMNA is non-linear. How can I address this?
A3: Non-linearity in the calibration curve for TBMNA can be an indicator of matrix effects, detector saturation, or issues with the standard preparation. If you are using an external calibration, matrix components can disproportionately affect the ionization of TBMNA at different concentration levels. Switching to a matrix-matched calibration or, ideally, using a stable isotope-labeled internal standard (SIL-IS) like TBMNA-d6 can effectively compensate for these effects and restore linearity.
Troubleshooting Guide: Overcoming Matrix Effects
Issue: Inaccurate TBMNA Quantification Due to Ion Suppression
You have processed a drug product sample and the spiked recovery of TBMNA is significantly below acceptable limits (e.g., <70%), suggesting strong ion suppression from the sample matrix.
Root Cause Analysis
Ion suppression in LC-MS/MS is typically caused by high concentrations of co-eluting matrix components competing with the analyte of interest (TBMNA) for ionization in the mass spectrometer's source. This reduces the number of TBMNA ions that reach the detector, leading to an artificially low analytical signal. The diagram below illustrates this concept.
Caption: Workflow illustrating ion suppression in LC-MS/MS.
Solutions and Protocols
There are several effective strategies to mitigate or eliminate matrix effects in TBMNA analysis. The choice of method will depend on the complexity of your matrix and the required sensitivity.
1. Stable Isotope Dilution (SID) - The Gold Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method for correcting matrix effects. A SIL-IS, such as TBMNA-d6, is chemically identical to the analyte but has a different mass. It is added to the sample at a known concentration before sample preparation. Because it co-elutes with the native TBMNA and experiences the same degree of ion suppression or enhancement, the ratio of the analyte signal to the SIL-IS signal remains constant, allowing for accurate quantification.
Experimental Protocol: Quantification of TBMNA using SID
-
Standard Preparation: Prepare a stock solution of TBMNA-d6 in a suitable solvent (e.g., methanol).
-
Sample Spiking: To every 1 mL of your sample (and calibration standards), add a small volume (e.g., 10 µL) of the TBMNA-d6 working solution to achieve a final concentration of approximately 10 ng/mL.
-
Sample Preparation: Proceed with your established sample preparation protocol (e.g., SPE, LLE, or simple dilution).
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method with optimized transitions for both TBMNA and TBMNA-d6.
-
Quantification: Calculate the concentration of TBMNA based on the ratio of the peak area of TBMNA to the peak area of TBMNA-d6.
2. Enhanced Sample Preparation
If a suitable SIL-IS is not available, improving the sample preparation to remove interfering matrix components is a critical step.
a. Solid-Phase Extraction (SPE)
SPE can be highly effective for cleaning up complex samples. A mixed-mode cation exchange SPE sorbent is often suitable for trapping a basic compound like TBMNA while allowing neutral and acidic matrix components to be washed away.
Experimental Protocol: SPE Cleanup for TBMNA
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of the sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the TBMNA with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.
b. Liquid-Liquid Extraction (LLE)
LLE can also be used to separate TBMNA from the sample matrix based on its solubility.
Experimental Protocol: LLE for TBMNA
-
Extraction: To 1 mL of aqueous sample, add 2 mL of dichloromethane.
-
Mixing: Vortex the mixture for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic layer (dichloromethane).
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
The following diagram outlines the decision-making process for addressing matrix effects.
Caption: Decision tree for mitigating matrix effects in TBMNA analysis.
3. Chromatographic Separation
Optimizing the chromatographic method to separate TBMNA from co-eluting matrix components is a fundamental approach. Consider using a column with a different selectivity or adjusting the gradient profile to improve resolution.
Data Summary
The table below summarizes the expected outcomes of the different strategies for mitigating matrix effects.
| Strategy | Expected TBMNA Recovery | Throughput | Cost | Notes |
| Stable Isotope Dilution | >95% (corrected) | High | High | The most reliable method for accurate quantification. |
| Solid-Phase Extraction | 80-110% | Medium | Medium | Highly effective for complex matrices. |
| Liquid-Liquid Extraction | 70-120% | Medium | Low | May have lower recovery and be more labor-intensive. |
| Dilute and Shoot | Variable | Very High | Very Low | Only suitable for simple matrices with low interference. |
References
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Technical Support Center: Quantification of tert-Butylmethylnitrosamine (TBMN)
Welcome to the technical support center for the analysis of tert-butylmethylnitrosamine (TBMN). This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address the common and often complex challenges encountered during the quantification of this specific nitrosamine impurity. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to build robust, self-validating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is tert-butylmethylnitrosamine (TBMN) and why is it a concern?
A1: Tert-butylmethylnitrosamine (TBMN) is a small-molecule N-nitrosamine. Like many compounds in this class, it is of significant concern due to its classification as a probable human carcinogen.[1][2] N-nitrosamines are potent alkylating agents that can form covalent bonds with nucleophilic sites in DNA, leading to mutations that may initiate carcinogenesis.[3] Regulatory bodies globally, including the U.S. Food and Drug Administration (FDA), have set stringent acceptable intake (AI) limits for such impurities in pharmaceutical products to ensure patient safety.[4] Consequently, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels.
Q2: What are the primary analytical techniques for TBMN quantification?
A2: The two most prevalent techniques are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).
-
LC-MS/MS is often considered the gold standard for nitrosamine analysis.[5] It offers high sensitivity and is suitable for a broad range of nitrosamines, including those that are thermally unstable. It typically operates at ambient or slightly elevated temperatures, minimizing the risk of on-instrument degradation or artifact formation.
-
GC-MS/MS is also a powerful technique, particularly for volatile nitrosamines like TBMN. When coupled with headspace sampling, it can provide excellent sensitivity and reduce matrix interference.[4] However, the high temperatures of the GC inlet can pose a risk of thermal degradation for some nitrosamines or their precursors, a critical factor that must be evaluated during method development.[6]
The choice depends on the specific sample matrix, available instrumentation, and the potential for thermal instability.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during TBMN analysis.
Issue 1: Inconsistent Recovery & Poor Reproducibility
Q: My TBMN recovery is highly variable between samples, particularly in the final drug product matrix. What is the likely cause and how can I fix it?
A: This is a classic symptom of matrix effects , a major challenge in LC-MS/MS analysis.[7] Matrix effects occur when co-eluting components from the sample matrix (e.g., excipients, the active pharmaceutical ingredient [API]) interfere with the ionization of TBMN in the mass spectrometer's source, causing either ion suppression or enhancement.[7]
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to isolate TBMN from interfering matrix components.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Develop an SPE method using a sorbent that retains TBMN while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can partition TBMN into a solvent immiscible with the sample diluent, leaving interferences behind.
-
-
Improve Chromatographic Separation: Ensure TBMN is chromatographically resolved from the bulk of the matrix components.[5]
-
Adjust Gradient: Modify the mobile phase gradient to better separate TBMN from co-eluting peaks.
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Utilize Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for TBMN (e.g., TBMN-d9) will co-elute and experience the same ionization suppression or enhancement as the native analyte. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects is normalized.
Issue 2: Unexpected TBMN Detection (False Positives)
Q: I am detecting TBMN in my placebo and even in my reagent blanks. What could be causing this artifactual formation?
A: Detecting a nitrosamine where none is expected is a serious issue, often pointing to in-situ formation during sample preparation or analysis.[3] Nitrosamines form when a secondary or tertiary amine precursor reacts with a nitrosating agent (typically derived from nitrites) under specific conditions.[8]
Root Causes & Mitigation Strategies:
-
Acidic Conditions: The reaction is often catalyzed by an acidic environment (pH 3-5).[8] If your sample preparation involves acidic conditions, you may be inadvertently creating TBMN.
-
Solution: Adjust the sample diluent to a neutral or slightly basic pH (>7) to inhibit the nitrosation reaction.[8]
-
-
Presence of Nitrite Contamination: Trace levels of nitrites can be present in excipients, reagents, or even the water used for analysis.
-
Solution: Add a nitrite scavenger to your sample preparation workflow. Ascorbic acid (Vitamin C) or ammonium sulfamate are commonly used to quench nitrosating agents before they can react.[8]
-
-
Thermal Formation (GC-MS): High temperatures in the GC inlet can promote the degradation of certain APIs or excipients into amine precursors, which can then form nitrosamines if a nitrosating source is present.[4]
Data Presentation: Comparing Analytical Techniques for TBMN
| Feature | LC-MS/MS | GC-MS/MS |
| Applicability | Gold standard; suitable for all nitrosamines, including thermally labile ones.[5] | Best for volatile and semi-volatile nitrosamines like TBMN. |
| Sensitivity | Excellent (low ppb to ppt levels).[1] | Excellent, especially with headspace sampling.[6] |
| Risk of Artifacts | Lower risk; operates at low temperatures. In-situ formation during sample prep is still a risk. | Higher risk due to high inlet temperatures potentially degrading precursors.[4] |
| Matrix Effects | High potential for ion suppression/enhancement. Requires robust sample cleanup.[7] | Generally lower matrix effects, especially with headspace sampling. |
| Throughput | Moderate; typical run times are 10-20 minutes.[8] | Can be higher, especially with fast GC programs. |
| Recommendation | Primary recommended technique due to minimized risk of thermal artifacts. | A viable alternative if properly validated to show no on-instrument formation. |
Experimental Protocols & Visualizations
Protocol: Sample Preparation with Artifact Mitigation
Objective: To extract TBMN from a solid dosage form while preventing its in-situ formation.
Materials:
-
Drug product sample
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Ascorbic acid (reagent grade)
-
TBMN-d9 (or other suitable SIL-IS)
-
0.2 µm syringe filters (PTFE or other compatible material)
Procedure:
-
Prepare Scavenger/Diluent Solution: Prepare a fresh solution of 10 mM Ascorbic Acid in 50:50 Methanol:Water. Sonicate briefly to dissolve. (Rationale: Ascorbic acid is added to scavenge any trace nitrite, preventing artifactual nitrosamine formation.[8] A freshly prepared solution ensures its efficacy.)
-
Sample Weighing: Accurately weigh a portion of the powdered drug product equivalent to a single dose into a centrifuge tube.
-
Internal Standard Spiking: Add a known volume of the TBMN-d9 internal standard solution to the tube.
-
Extraction: Add a precise volume of the Scavenger/Diluent Solution to the tube.
-
Vortex & Sonicate: Vortex the sample for 2 minutes, then sonicate for 15 minutes to ensure complete dissolution and extraction of TBMN.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble excipients. (Rationale: This step provides initial cleanup and protects the analytical column from particulates.)
-
Filtration: Carefully draw the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Mandatory Visualizations
Caption: Workflow for TBMN sample preparation with artifact mitigation.
Caption: Troubleshooting decision tree for TBMN quantification issues.
References
-
Shimadzu Corporation. Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. [Link]
-
Agilent Technologies. Emerging Trends in Nitrosamine Analysis for Pharma. Published 2025. [Link]
-
ASTM International. Standard Test Method for Determination of Nitrosamines in Water by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
European Pharmaceutical Review. Case study: GC-MS for cGMP nitrosamine testing. Published December 17, 2021. [Link]
-
Waters Corporation. Nitrosamines Analysis with LC-MS/MS. [Link]
-
LCGC International. Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Published 2025. [Link]
-
Mende, P., Spiegelhalder, B., & Preussmann, R. (1989). A sensitive analytical procedure for the detection of N-nitrosamides via their alkylating activity. Food and Chemical Toxicology, 27(7), 475-478. [Link]
-
Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. [Link]
-
National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Buy tert-Butylmethylnitrosamine (EVT-400854) | 2504-18-9 [evitachem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. waters.com [waters.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for tert-Butylmethylnitrosamine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butylmethylnitrosamine (NMTBA). This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, handling, and analysis of this compound. As a member of the N-nitrosamine class, NMTBA presents unique experimental hurdles due to its potential carcinogenicity, chemical instability, and the need for trace-level detection. This document moves beyond simple procedural lists to explain the underlying scientific principles, ensuring your experiments are both successful and safe.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, safety, and synthesis of tert-butylmethylnitrosamine.
Q1: What is tert-butylmethylnitrosamine and what are its key physicochemical properties?
N-tert-butyl-N-methylnitrous amide, commonly known as tert-butylmethylnitrosamine (NMTBA), is an asymmetrical dialkyl N-nitrosamine.[1] Its structure, featuring a bulky tert-butyl group alongside a methyl group, influences its physical and chemical behavior.[1] These properties are critical for designing extraction procedures and analytical methods.
Table 1: Physicochemical Properties of tert-Butylmethylnitrosamine
| Property | Value / Description | Significance in Experiments |
| Molecular Formula | C₅H₁₂N₂O | Used for exact mass calculations in mass spectrometry. |
| Molar Mass | 116.16 g/mol | Essential for preparing standard solutions of known concentration.[1] |
| Appearance | Not specified, likely a liquid at room temperature. | Influences handling and storage procedures. |
| Solubility | Limited water solubility; miscible with organic solvents (e.g., ethanol, acetone, dichloromethane).[1][2] | Dictates the choice of solvents for extraction, purification, and analytical sample preparation. The hydrophobic tert-butyl group reduces water solubility.[1] |
| Stability | Susceptible to photodegradation under UV light and thermal decomposition.[1][3] The N–N=O bond is chemically labile.[1] | This is a critical vulnerability. All experimental steps must be designed to mitigate degradation (see Troubleshooting section). |
| LogP (Partition Coeff.) | Estimated at 1.8–2.2 | Indicates higher lipophilicity compared to smaller nitrosamines like NDMA, suggesting it will preferentially partition into organic phases during liquid-liquid extractions.[1] |
Q2: What are the primary safety and handling precautions for working with NMTBA?
As with all N-nitrosamines, NMTBA should be treated as a potential carcinogen.[4][5] All handling should be performed in accordance with strict safety protocols to minimize exposure.
-
Engineering Controls : Always work within a certified chemical fume hood to prevent inhalation of any volatile compound.[6]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][7][8]
-
Storage : Store NMTBA in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and oxidizing agents.[6][7] Freezer storage is often recommended for long-term stability.[7] Solutions should be stored in amber vials to protect from light.[9]
-
Disposal : Dispose of all NMTBA waste, including contaminated consumables, as hazardous chemical waste according to your institution's guidelines. Photolytic degradation can be an effective method for destroying nitrosamine waste solutions before disposal.[10]
Q3: How is NMTBA typically synthesized and what are the critical control points?
A common laboratory synthesis involves the reaction of a secondary amine (tert-butylmethylamine) with a nitrosating agent, such as tert-butyl nitrite or nitrous acid generated in situ.[1] The reaction must be carefully controlled to maximize yield and minimize side products.
Sources
- 1. Buy tert-Butylmethylnitrosamine (EVT-400854) | 2504-18-9 [evitachem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overcoming the Challenges of Nitrosamine Analysis - AnalyteGuru [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cambrex.com [cambrex.com]
- 10. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of tert-Butylmethylnitrosamine in Chromatography
Welcome to the technical support center for the analysis of nitrosamine impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the chromatographic resolution of tert-butylmethylnitrosamine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to overcome analytical challenges.
Introduction: The Challenge of Isomeric Nitrosamines
The analysis of nitrosamine impurities in pharmaceutical products is a critical safety requirement due to their classification as probable human carcinogens.[1][2] While numerous analytical methods exist for common nitrosamines, the separation of structural isomers, such as tert-butylmethylnitrosamine and its relatives (sec-butylmethylnitrosamine, isobutylmethylnitrosamine), presents a significant chromatographic challenge.[3] These isomers often share identical mass-to-charge ratios (m/z) and similar physicochemical properties, leading to co-elution and complicating accurate quantification.[3] This guide will provide a structured approach to troubleshooting and enhancing the resolution of tert-butylmethylnitrosamine.
Frequently Asked Questions (FAQs)
Q1: I am seeing two peaks for my tert-butylmethylnitrosamine standard. Is my standard impure or is my column failing?
This is a common and important observation. It is highly probable that you are observing rotamers of tert-butylmethylnitrosamine.
-
The Science Behind It: The bond between the two nitrogen atoms (N-N) in a nitrosamine has a partial double-bond character. This restricts free rotation around the bond, leading to the existence of two stable rotational isomers, often referred to as cis and trans rotamers or E/Z isomers.[4][5] Since tert-butylmethylnitrosamine is an asymmetric molecule (the groups attached to the nitrosated nitrogen are different), these two rotamers have different spatial arrangements and can, therefore, be separated by chromatography, resulting in two distinct peaks.[4]
-
Troubleshooting Steps:
-
Confirm with a Different Technique: If possible, analyze the standard by Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of two distinct sets of signals for the methyl and tert-butyl groups can confirm the presence of rotamers.
-
Vary the Temperature: In some cases, altering the column temperature during the chromatographic run can cause the two peaks to coalesce into a single peak if the rate of interconversion between the rotamers increases. However, for some stable rotamers, separation may persist.[2]
-
Consult the Certificate of Analysis: Review the documentation for your reference standard. It may provide information about the presence of rotamers.
-
-
Key Takeaway: Do not automatically assume impurity. The observation of two peaks for an asymmetric nitrosamine standard is often an indicator of rotameric forms.
Q2: How can I improve the separation of tert-butylmethylnitrosamine from its structural isomers (e.g., sec-butylmethylnitrosamine)?
Achieving baseline separation of these isomers is critical for accurate quantification. Here are several strategies, from simplest to most advanced:
-
Strategy 1: Optimize Your Existing Method
-
Lower the Temperature Ramp Rate (for GC): A slower temperature ramp will increase the time analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting compounds.
-
Modify the Mobile Phase Gradient (for LC): A shallower gradient (a slower increase in the percentage of the strong solvent) can improve the resolution of early-eluting peaks.
-
-
Strategy 2: Change the Chromatographic Selectivity
-
The Science Behind It: Selectivity is the ability of a chromatographic system to distinguish between different analytes. For isomers with very similar polarities and boiling points, a standard stationary phase (like a 5% phenyl polysiloxane in GC or a C18 in LC) may not provide sufficient selectivity.[6][7]
-
GC Column Selection:
-
Increase Polarity: Consider a mid-polarity column, such as one with a higher percentage of phenyl substitution (e.g., 50% phenyl) or a trifluoropropyl phase. These phases can offer different interaction mechanisms that may enhance the separation of branched-chain isomers.
-
-
LC Column Selection:
-
Phenyl-Hexyl Columns: These columns are highly recommended for separating aromatic and other challenging compounds, including nitrosamine isomers.[7][8] The phenyl group provides π-π interactions, which can differentiate between the subtle structural differences of the isomers. Methanol in the mobile phase can enhance these interactions, potentially increasing retention and selectivity.[9]
-
Polar-Embedded Columns: Columns with embedded polar groups can also offer alternative selectivity compared to standard C18 phases.
-
-
-
Strategy 3: Consider Advanced Techniques
-
Chiral Chromatography: If the isomers are enantiomers (non-superimposable mirror images), a chiral stationary phase will be necessary for separation. For diastereomers, a chiral column can also sometimes enhance separation.[1][2]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for isomeric compounds and has been successfully used for the separation of nitrosamine isomers and enantiomers.[1]
-
Experimental Protocols
Protocol 1: GC-MS Method Development for Isomer Separation
This protocol provides a starting point for developing a GC-MS method to separate tert-butylmethylnitrosamine from its isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS). A Thermal Energy Analyzer (TEA) detector can also be used for enhanced selectivity and sensitivity for nitrosamines.[10][11][12]
-
Column Selection:
-
Initial Column: Start with a low-polarity column, such as a 5% phenyl 95% methyl polysiloxane phase (e.g., DB-5ms, Rxi-5Sil MS).[6]
-
Alternative Column for Enhanced Selectivity: If co-elution is observed, switch to a mid-to-high polarity column, such as a 50% phenyl polysiloxane phase (e.g., DB-17ms, Rxi-17Sil MS).
-
-
GC Conditions (Starting Point):
-
Inlet Temperature: 200 °C (to minimize potential thermal degradation).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 2 minutes.
-
-
Injection Volume: 1 µL (splitless).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the target nitrosamines.
-
-
Optimization:
-
If peaks are still co-eluting, reduce the temperature ramp rate to 2-3 °C/min to improve resolution.
-
Protocol 2: LC-MS/MS Method Development Using a Phenyl-Hexyl Column
This protocol outlines a strategy for developing an LC-MS/MS method for the separation of butyl-methyl-nitrosamine isomers.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column Selection:
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol. (Methanol is often preferred over acetonitrile with phenyl-hexyl columns to enhance π-π interactions).[9]
-
-
LC Conditions (Starting Point):
-
Column Temperature: 35 °C.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be more sensitive for less polar, more volatile nitrosamines.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each isomer.
-
-
Optimization:
-
Adjust the gradient slope to improve the separation of the isomers. A shallower gradient over a longer time will generally provide better resolution.
-
Data Summary Table
| Parameter | GC-MS | LC-MS/MS |
| Primary Challenge | Thermal degradation, co-elution of volatile isomers. | Co-elution of polar isomers, matrix effects. |
| Key to Resolution | Stationary phase polarity and temperature programming. | Stationary phase selectivity (e.g., phenyl-hexyl) and mobile phase gradient. |
| Recommended Column | Mid-to-high polarity phase (e.g., 50% phenyl polysiloxane). | Phenyl-hexyl or other polar-embedded phase. |
| Detector of Choice | Mass Spectrometer (MS), Thermal Energy Analyzer (TEA). | Tandem Mass Spectrometer (MS/MS). |
Conclusion
Enhancing the chromatographic resolution of tert-butylmethylnitrosamine and its isomers requires a systematic approach that considers both the unique chemistry of nitrosamines (such as rotamer formation) and the principles of chromatographic selectivity. By understanding the causal relationships between analytical parameters and separation, and by selecting the appropriate column chemistry, researchers can develop robust and reliable methods for the accurate quantification of these critical impurities. This guide serves as a starting point for troubleshooting and method development, and further optimization may be required based on specific sample matrices and instrumentation.
References
-
Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. Journal of Chromatography A. ([Link])
-
Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide. Journal of Chromatography A. ([Link])
-
Isomeric Nitrosamines Analysis - ResolveMass Laboratories Inc. ([Link])
-
Avantor® chromatography solutions for the analysis of nitrosamines - MAC-MOD Analytical. ([Link])
-
Gas Chromatography Detection of Nitrosamines in Food and Beverages. LCGC International. ([Link])
-
GC-TEA analysis in laboratory - FILAB. ([Link])
-
Identifying nitrosamines in pharmaceutical products - Manufacturing Chemist. ([Link])
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase | Request PDF - ResearchGate. ([Link])
- This reference is not available.
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. ([Link])
- This reference is not available.
-
Phenyl-Hexyl - HPLC. ([Link])
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Chromatographic separation of conformers of substituted asymmetric nitrosamines. Journal of Chromatography A. ([Link])
- This reference is not available.
- This reference is not available.
Sources
- 1. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. filab.fr [filab.fr]
- 4. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 5. Chromatographic separation of conformers of substituted asymmetric nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. filab.fr [filab.fr]
- 12. Identifying nitrosamines in pharmaceutical products [manufacturingchemist.com]
Technical Support Center: Minimizing Degradation of tert-butylmethylnitrosamine (TBNA)
Introduction
Welcome to the technical support guide for handling tert-butylmethylnitrosamine (TBNA). As a professional in pharmaceutical research and development, you are aware of the critical importance of accurately quantifying nitrosamine impurities. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established strict acceptable intake (AI) limits for these potentially carcinogenic compounds, often requiring detection at nanogram levels.[1][2][3] Achieving this level of sensitivity is challenging, as nitrosamines, including TBNA, are notoriously unstable during sample preparation.[4]
This guide provides in-depth, field-proven insights into the factors that cause TBNA degradation and offers practical, step-by-step solutions to mitigate these effects. Our goal is to empower you with the knowledge to develop robust, reliable, and self-validating analytical methods.
Core Principles of TBNA Stability
Tert-butylmethylnitrosamine, like other N-nitrosamines, is susceptible to degradation from several key environmental factors. Understanding the "why" behind this instability is the first step toward preventing it. The primary vulnerability lies in the N-N=O (nitrosamino) functional group, which can be cleaved by UV light, heat, and certain pH conditions.
Key Degradation Factors:
-
Photodegradation (UV Light): This is the most significant factor. The N-N bond in nitrosamines can readily absorb UV radiation, leading to homolytic cleavage and subsequent degradation. Exposure to direct sunlight or even standard laboratory fluorescent lighting can cause substantial analyte loss in a short period.
-
pH-Mediated Degradation: TBNA is most stable in neutral to slightly alkaline conditions (pH 7-9). In strongly acidic environments (pH < 3), the molecule can undergo acid-catalyzed hydrolysis, leading to the loss of the nitroso group.
-
Thermal Lability: While less reactive than other nitrosamines, TBNA can degrade at elevated temperatures. This is a critical consideration during sample extraction steps that involve heating or in the high-temperature environment of a Gas Chromatography (GC) injection port.[4]
-
Matrix Effects: The sample matrix itself—comprising the active pharmaceutical ingredient (API), excipients, and other additives—can interfere with extraction, leading to poor recovery rates or, in some cases, enhance degradation.[4][5]
Logical Relationship of Degradation Factors
The following diagram illustrates the primary environmental inputs that can lead to the degradation of TBNA during the analytical workflow.
Caption: Key environmental factors leading to TBNA degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during TBNA analysis in a direct question-and-answer format.
Q1: My TBNA recovery is consistently low (<70%). What is the most likely cause?
A: The most common culprit for low recovery is photodegradation .[6] Nitrosamines are extremely sensitive to UV light.
-
Troubleshooting Steps:
-
Switch to Amber Glassware: Immediately replace all clear vials and flasks with amber or UV-protected versions for sample collection, preparation, and analysis.[6]
-
Minimize Light Exposure: Work in an area of the lab with minimal natural light. If possible, turn off overhead fluorescent lights and use a targeted bench lamp. Cover sample racks with aluminum foil if they must be left on the bench for any period.
-
Check Autosampler Conditions: Modern autosamplers can have transparent covers. If your samples will sit in the autosampler for an extended period before injection, ensure the cover is UV-blocking or cover the sample tray.
-
Q2: I'm seeing significant variability between replicate preparations of the same sample. Why?
A: High variability often points to inconsistent sample handling or pH control.
-
Troubleshooting Steps:
-
Standardize Light Conditions: Ensure every replicate is exposed to the same light conditions for the same duration. A sample prepared near a window will show greater degradation than one prepared in a darker corner of the lab.
-
Verify pH: The pH of your sample and extraction solvent must be consistent. Small variations in pH can lead to different degradation rates, especially if the pH is near a critical threshold (e.g., around pH 3-4). Buffer your extraction solvent to maintain a stable pH between 7 and 9.
-
Evaluate Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in LC-MS analysis.[4][5] To diagnose this, prepare a matrix-matched calibration curve and compare it to a solvent-based curve. If the slopes differ significantly, a matrix effect is present. Consider a more rigorous cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering components.[7]
-
Q3: Can I prepare my samples and leave them for overnight analysis?
A: This is strongly discouraged . Even when protected from light and refrigerated, TBNA can degrade over extended periods in solution. For maximum accuracy and reproducibility, samples should be prepared immediately before analysis. If storage is unavoidable, it must be for the shortest possible time, at low temperatures (2-8°C), and in complete darkness. A stability study should be performed to validate your specific storage conditions.
Q4: I suspect false positives due to in-situ formation of TBNA during sample prep. How can I prevent this?
A: In-situ formation is a serious concern, especially in matrices containing precursor amines and residual nitrosating agents.[4][8] This can occur if sample preparation conditions, such as high temperatures or acidic pH, inadvertently promote the nitrosation reaction.
-
Preventative Measures:
-
Control Temperature: Avoid any heating steps during sample preparation. Use vortexing and sonication at room temperature for extraction.[8][9]
-
Maintain Neutral/Alkaline pH: As discussed, acidic conditions can facilitate nitrosamine formation. Keep the sample and solvents at a pH above 7.
-
Use of Scavengers (Advanced): In some validated methods, radical scavengers like ascorbic acid or sulfamic acid are added to the sample diluent to quench any residual nitrosating agents and prevent artificial formation.[8] This should be carefully validated to ensure the scavenger does not interfere with the analysis or degrade the target analyte.
-
Recommended Sample Preparation Protocol (LC-MS/MS)
This protocol provides a robust framework for extracting TBNA from a solid drug product while minimizing degradation. It must be validated for your specific matrix.
Objective: To achieve >85% recovery of TBNA with high precision.
Workflow Diagram
Caption: A robust workflow for TBNA sample preparation.
Step-by-Step Methodology
All steps must be performed under low light conditions using amber glassware.
-
Sample Weighing: Accurately weigh 100 mg of the powdered drug product into a 15 mL amber centrifuge tube.
-
Solvent Addition: Add 5.0 mL of the extraction solvent (e.g., Dichloromethane). To ensure a slightly alkaline environment, the solvent can be modified with a base, such as 0.1% v/v ammonium hydroxide.
-
Internal Standard Spiking: Spike the sample with an appropriate volume of a deuterated internal standard (e.g., TBNA-d6) at a concentration near the center of the calibration range. This is crucial for correcting any analyte loss during the procedure.
-
Extraction: Tightly cap the tube and vortex for 5 minutes, followed by sonication for 15 minutes in a room temperature water bath.[8] Do not allow the bath to heat up.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the excipients.[8]
-
Filtration: Carefully transfer the supernatant into an amber autosampler vial using a syringe fitted with a 0.22 µm PVDF filter.[8] Ensure the filter has been pre-qualified to not leach nitrosamines.
-
Analysis: Immediately place the vial in the autosampler and proceed with the LC-MS/MS analysis.
Data Summary: Impact of Conditions on TBNA Stability
The following table summarizes the expected impact of various experimental conditions on TBNA recovery. These are general guidelines, and the exact effects can be matrix-dependent.
| Parameter | Condition | Expected Impact on Recovery | Mitigation Strategy |
| Light | Ambient Lab Light (8 hrs) | Severe Loss (>50%) | Use amber vials, work in low light.[6] |
| Dark / UV-Protected | Minimal Loss (<5%) | Standard procedure for all nitrosamine work. | |
| pH | pH 2-3 | Significant Loss (>30%) | Buffer sample/solvent to pH 7-9. |
| pH 7-9 | Optimal Stability | Maintain neutral to slightly basic conditions. | |
| Temperature | 60°C for 1 hour | Moderate Loss (10-25%) | Avoid all heating steps in sample prep.[10] |
| 2-8°C for 24 hours | Minor Loss (5-10%) | Analyze samples immediately after prep. | |
| Solvent | Dichloromethane | Good Recovery | A common, effective extraction solvent. |
| Methanol | Good Recovery | Also effective, choice may depend on API. | |
| Acidified Methanol | High Risk of Degradation | Avoid acidic mobile phases and diluents.[11] |
References
-
FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). U.S. Food and Drug Administration. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2023). ACS Publications - Organic Process Research & Development. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Aurigene Pharmaceutical Services. [Link]
-
FDA revises final guidance on nitrosamine impurities. (2024). Regulatory Affairs Professionals Society (RAPS). [Link]
-
Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. (2024). U.S. Food and Drug Administration. [Link]
-
Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (2024). FDAzilla. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. (2023). U.S. Food and Drug Administration. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (2022). National Institutes of Health (NIH). [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals: A Comprehensive Review. (2024). ResearchGate. [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method. (2024). The Medicine Maker. [Link]
-
A sensitive analytical procedure for the detection of N-nitrosamides via their alkylating activity. (1989). PubMed. [Link]
-
Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021). YouTube. [Link]
Sources
- 1. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 2. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
- 3. insider.thefdagroup.com [insider.thefdagroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Troubleshooting Calibration Curve Issues in Tert-butylmethylnitrosamine (TBMN) Analysis
Welcome to the technical support center for tert-butylmethylnitrosamine (TBMN) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of generating reliable calibration curves for the quantification of this and other nitrosamine impurities. Since 2018, the detection of nitrosamine impurities in pharmaceutical products has become a major focus for global regulatory bodies due to their classification as probable human carcinogens.[1][2] Accurate quantification is paramount, and a robust calibration curve is the foundation of any valid analytical method.[3]
This document provides in-depth troubleshooting advice in a direct question-and-answer format, addressing common issues encountered during the analysis of TBMN and related nitrosamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for TBMN analysis?
A1: The most prevalent and regulatory-accepted methods for the trace-level quantification of nitrosamines like TBMN are hyphenated techniques that offer high sensitivity and selectivity. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique. Atmospheric pressure chemical ionization (APCI) is often preferred for simple, low-mass nitrosamines, while electrospray ionization (ESI) can be better for more complex structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another common and accepted technique for nitrosamine analysis.[4]
-
Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This method is highly specific for nitrogen-containing compounds and is a well-established technique for nitrosamine analysis.[5][6]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy, which is particularly useful for differentiating target nitrosamines from isobaric interferences (compounds with the same nominal mass).[4]
Q2: My calibration curve for TBMN is non-linear. What are the primary causes?
A2: Non-linearity in calibration curves is a frequent challenge in nitrosamine analysis and can significantly impact the accuracy of your results.[7] The issue often presents as a plateau at higher concentrations or a deviation from linearity at lower concentrations. The root causes can generally be grouped into three categories: instrumental effects, matrix effects, and issues with data processing.[7] A systematic approach is crucial to pinpoint and resolve the underlying problem.
Q3: What are acceptable performance criteria for a nitrosamine calibration curve?
A3: Regulatory guidelines and pharmacopeias provide specific criteria for the acceptability of a calibration curve. According to the United States Pharmacopeia (USP) General Chapter <1469>, the following are key requirements for methods analyzing nitrosamine impurities:
| Parameter | Acceptance Criteria | Source |
| Correlation Coefficient (r²) | ≥ 0.99 | |
| Y-Intercept | Should not be more than 25% of the response of the medium concentration standard. | |
| Signal-to-Noise Ratio (S/N) at LOQ | ≥ 10 | [8] |
It is essential to validate your analytical method according to the relevant regulatory guidelines to ensure it meets the required standards for specificity, sensitivity, and accuracy.[3][9]
Q4: How important is an internal standard in TBMN analysis?
A4: The use of a stable isotope-labeled (SIL) internal standard (IS) is highly recommended and often considered essential for robust nitrosamine analysis. An IS can compensate for variability during sample preparation and instrumental analysis, including matrix-induced ion suppression or enhancement.[10] While an IS can correct for some sources of non-linearity, it may not fully address issues like detector saturation, where both the analyte and IS signals can be disproportionately affected at very high concentrations.[7]
Troubleshooting Guide: Calibration Curve Issues
This section provides a step-by-step guide to diagnosing and resolving common calibration curve problems.
Issue 1: Non-Linearity at High Concentrations (Plateau Effect)
Question: My calibration curve is linear at the low end but flattens out at higher concentrations. What's happening and how do I fix it?
Answer: This phenomenon is most often caused by detector saturation .[7] At high analyte concentrations, the mass spectrometer detector becomes overwhelmed and can no longer produce a signal that is proportional to the concentration.
Troubleshooting Protocol:
-
Diagnose Detector Saturation:
-
Examine Peak Shape: Inject your highest concentration standard and carefully inspect the peak shape. A flattened or distorted peak top is a strong indicator of detector saturation.[7]
-
Dilution Test: Prepare a dilution of your highest standard. If the peak shape improves and the back-calculated concentration of the diluted standard falls on the linear portion of the curve, detector saturation is the likely culprit.[7]
-
-
Implement Corrective Actions:
-
Reduce Injection Volume: Decrease the amount of sample introduced into the instrument.[7]
-
Dilute High-Concentration Standards and Samples: Adjust your calibration range so that all points fall within the linear dynamic range of the detector.[7]
-
Optimize MS Detector Settings: In some cases, lowering the detector voltage can reduce its sensitivity and extend the linear range.[7]
-
Issue 2: Poor Linearity and High Intercept
Question: My calibration curve has a poor correlation coefficient (r² < 0.99) and a significant y-intercept. What could be the cause?
Answer: This issue often points to contamination in your analytical system or reagents, or suboptimal ionization conditions.
Troubleshooting Protocol:
-
Investigate Contamination Sources:
-
Analyze Blanks: Inject a series of blank samples (e.g., solvent blank, method blank). The presence of a significant peak for TBMN in the blanks confirms contamination.
-
Systematic Elimination: Check potential sources of contamination, including:
-
Solvents and Reagents: Use high-purity solvents and reagents. Recovered or recycled materials can sometimes introduce nitrosamine impurities.[11]
-
Glassware and Vials: Ensure all glassware and vials are scrupulously clean.
-
Sample Preparation Materials: Check items like filter membranes for potential leaching of nitrosamines.[4]
-
LC System: A contaminated injection port, column, or transfer lines can be a source of carryover. Perform thorough system flushing.
-
-
-
Optimize Ion Source Parameters:
-
Review Ionization Settings: Suboptimal ion source parameters (e.g., spray voltage, gas flows, temperature) can lead to inconsistent ionization across your concentration range.[7]
-
Source Cleaning: A dirty ion source can cause erratic signals and non-linearity. Regular cleaning and maintenance are crucial for consistent performance.[7]
-
Issue 3: Inconsistent Results and Poor Reproducibility
Question: My calibration curves are not reproducible between analytical runs. What factors should I investigate?
Answer: Poor reproducibility can stem from a variety of sources, including issues with the sample matrix, chromatographic separation, or the stability of your standards.
Troubleshooting Protocol:
-
Evaluate Matrix Effects:
-
Definition: Matrix effects are caused by co-eluting components from the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[12]
-
Mitigation Strategies:
-
Improve Sample Preparation: Incorporate additional cleanup steps (e.g., solid-phase extraction) to remove interfering matrix components. The complexity of the sample matrix often necessitates optimization for each new drug product.[13]
-
Optimize Chromatography: Adjust your chromatographic method to separate TBMN from co-eluting matrix components. Diverting the large peak from the active pharmaceutical ingredient (API) to waste can help minimize ion source contamination and suppression.
-
Use a Stable Isotope-Labeled Internal Standard: This is one of the most effective ways to compensate for matrix effects.[10]
-
-
-
Assess Chromatographic Performance:
-
Column Health: A degraded or contaminated analytical column can lead to poor peak shapes, shifting retention times, and co-elution with interferences, all of which can impact linearity.[7] Regular column flushing and the use of guard columns are recommended.
-
Mobile Phase Preparation: Ensure mobile phases are prepared fresh and consistently for each run.
-
-
Check Standard Stability:
-
Proper Storage: Nitrosamine standard solutions can degrade over time, especially when exposed to UV light.[14] Store standards in amber vials or protect them from light.
-
Fresh Preparations: Prepare fresh calibration standards regularly from a reliable stock solution.
-
Workflow for Troubleshooting Calibration Curve Non-Linearity
The following diagram outlines a logical workflow for diagnosing and addressing non-linear calibration curves in TBMN analysis.
Caption: Troubleshooting workflow for non-linear calibration curves.
References
- BenchChem. (n.d.). Resolving calibration curve non-linearity for N-nitrosamines.
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- FILAB. (n.d.). Analysis of nitrosamines by GC-TEA.
- BenchChem. (n.d.). Troubleshooting guide for N-nitrosamine analysis errors.
- Scribd. (n.d.). N-Nitrosamines - Method For The Determination of N-Nitrosamines in Workplace Air Using Gas Chromatography With A Thermal Energy Analyzer (GC-TEA) After Elution.
- Agilent Technologies. (2020). Nitrosamine Impurities Application Guide.
- U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs.
- Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
- U.S. Pharmacopeia. (2020). General Chapter <1469> Nitrosamine Impurities.
- Egyptian Drug Authority. (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products.
- New England Biolabs. (n.d.). PCR Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- PubMed. (n.d.). Gas chromatographic procedures for determination of ethanol in postmortem blood using t-butanol and methyl ethyl ketone as internal standards.
- National Institutes of Health. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
- Agilent Technologies. (n.d.). Analysis of the Release of N-Nitrosamines from Rubber Teats and Soothers Using the Agilent 8890 Gas Chromatography System and 82.
- ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs.
- LCGC International. (n.d.). GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products.
- PubMed. (2023). Regulatory Experiences with Root Causes and Risk Factors for Nitrosamine Impurities in Pharmaceuticals.
- PubChem. (n.d.). N,2-Dimethyl-N-nitroso-2-propanamine.
- ResearchGate. (2025). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine.
- U.S. Food and Drug Administration. (2025). Session 4 Nitrosamines: Known Issues and Practical Advice.
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- National Institutes of Health. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
- PubChemLite. (n.d.). Tert-butylmethylnitrosamine (C5H12N2O).
- EvitaChem. (n.d.). tert-Butylmethylnitrosamine.
- ChemicalBook. (n.d.). tert-butylmethylnitrosamine CAS#: 2504-18-9.
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. Regulatory Experiences with Root Causes and Risk Factors for Nitrosamine Impurities in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. filab.fr [filab.fr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. usp.org [usp.org]
- 9. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmda.go.jp [pmda.go.jp]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tert-butylmethylnitrosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the primary analytical techniques for the quantification and validation of tert-butylmethylnitrosamine (TBMN), a potential genotoxic impurity of concern. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, grounding our discussion in the rigorous framework of international regulatory standards. The recent focus by health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on nitrosamine impurities necessitates the use of highly sensitive, specific, and robustly validated analytical methods to ensure patient safety.[1][2][3]
The entire lifecycle of a pharmaceutical product, from development to post-market surveillance, relies on the quality of its analytical data. Therefore, every protocol described herein is designed as a self-validating system, ensuring that the data generated is defensible, reliable, and compliant with global regulatory expectations.
Pillar 1: The Regulatory Framework for Validation
Before comparing instruments and techniques, we must first establish the criteria by which they are judged. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[4][5][6] Our comparison will be structured around these key validation characteristics, which are essential for demonstrating that a method is fit for its intended purpose—in this case, the trace-level quantification of TBMN.
Key Validation Parameters (ICH Q2(R1)) [4][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Pillar 2: The Core Analytical Techniques
The detection of nitrosamines at levels mandated by regulators—often in the parts-per-billion (ppb) range—requires highly sensitive and selective analytical technologies.[8] While various methods exist, two stand out for their performance: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): An exceptionally sensitive and selective technique, particularly for volatile and semi-volatile compounds like many small-molecule nitrosamines.[9][10] Its strength lies in the high efficiency of chromatographic separation in the gas phase and the specificity of tandem mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The workhorse of modern pharmaceutical analysis. LC-MS/MS offers high sensitivity and is applicable to a broader range of compounds, including those that are non-volatile or thermally labile.[11][12] Regulatory agencies like the FDA have published validated LC-MS/MS methods for determining nitrosamines in drug products.[11]
A third technique, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , is common in quality control labs but generally lacks the sensitivity required for trace-level nitrosamine analysis. While some methods show LOQs of 10-20 ng/mL for certain nitrosamines, this is often insufficient to meet the stringent acceptable intake (AI) limits set by regulators. It may, however, serve as an initial screening tool in some contexts.
Pillar 3: Head-to-Head Method Performance Comparison
The choice between GC-MS/MS and LC-MS/MS is not merely one of preference but is dictated by the specific analytical challenge, including the properties of the analyte (TBMN), the complexity of the sample matrix, and the required sensitivity.
| Validation Parameter | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Causality and Field Insights |
| Specificity | Excellent. High-resolution capillary columns provide superior separation. The use of Multiple Reaction Monitoring (MRM) mode in the MS/MS detector ensures that only ions with a specific precursor-product transition are detected, virtually eliminating matrix interference.[10] | Excellent. Modern UHPLC columns offer rapid and efficient separation. The specificity of tandem MS detection (MRM) is extremely high, allowing for confident identification of TBMN even in complex matrices.[13] | Insight: LC-MS/MS is often more susceptible to matrix effects (ion suppression or enhancement) than GC-MS/MS. This must be carefully evaluated during validation by comparing calibration curves in solvent versus matrix. |
| LOD & LOQ | Excellent. Can achieve LOQs in the low-to-sub ppb range.[9] A direct injection GC-MS/MS method can reach LOQs of ~5 ppb for small nitrosamines.[10] | Excellent. Routinely achieves LOQs in the sub-ppb range. Methods have been developed with LOQs below 5 ppb in both neat solutions and drug products.[11] | Insight: The choice of ionization source is critical. For GC-MS, chemical ionization (CI) can offer higher sensitivity for certain compounds by reducing fragmentation. For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) may provide better sensitivity for less polar nitrosamines compared to Electrospray Ionization (ESI).[14] |
| Linearity & Range | Excellent. Typically demonstrates wide linear ranges (e.g., 1-500 ppb) with correlation coefficients (R²) > 0.99.[9] | Excellent. Wide linear ranges are common, with R² values of ≥0.999 being achievable across a range of 0.1 to 200 ppb.[11][13] | Insight: The use of an isotopically labeled internal standard (e.g., TBMN-d9) is crucial for both techniques to compensate for variability in injection, ionization, and extraction, thereby ensuring robust linearity. |
| Accuracy & Precision | Excellent. Accuracy, measured as recovery, is typically within 96-103%.[15] Precision, measured as Relative Standard Deviation (%RSD), is generally <15% at the LOQ and even better at higher concentrations. | Excellent. High accuracy is demonstrated with recovery values typically in the 80-120% range. Precision is outstanding, with %RSD values often below 15% at the LOQ. | Insight: Accuracy is highly dependent on the sample preparation method. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be required to clean up complex samples and concentrate the analyte, improving both accuracy and precision. |
| Robustness | Good. Sensitive to variations in GC parameters like oven temperature ramp rate and carrier gas flow. However, modern electronic pneumatic control makes these highly reproducible. | Very Good. Less sensitive to minor changes in mobile phase composition (e.g., ±2% organic) or column temperature (±5 °C), though these should still be tested. | Insight: Robustness testing should include evaluating different batches of columns and reagents to ensure the method can be reliably transferred between labs. |
| Sample Preparation | Can be more complex. May require derivatization to improve volatility or thermal stability. Headspace sampling can be used to reduce matrix complexity but is only suitable for volatile analytes. | Often simpler. A "dilute-and-shoot" approach is feasible for clean sample matrices. For complex matrices, SPE or LLE is effective.[11] | Insight: The primary challenge for TBMN in GC-MS would be its volatility and thermal stability. LC-MS/MS avoids the high temperatures of the GC inlet, making it inherently more suitable for a wider range of nitrosamines without derivatization. |
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step protocols for the validation of an analytical method for TBMN. These are illustrative and should be adapted based on the specific drug product matrix and available instrumentation.
Workflow for LC-MS/MS Method Validation
This workflow outlines the logical progression from sample handling to final data validation, emphasizing the interconnectedness of each step.
Sources
- 1. netpharmalab.es [netpharmalab.es]
- 2. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. scribd.com [scribd.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. gcms.cz [gcms.cz]
- 10. A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities (NDMA, NDEA, NEIPA, NDIPA, NDPA, and NDBA) in Commercially Used Organic Solvents: Dichloromethane, Ethyl Acetate, Toluene, and O-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. LC-ESI-MS/MS method for the accurate quantification of eight nitrosamines in pharmaceutical products | Semantic Scholar [semanticscholar.org]
- 14. Method development and validation for determination of N-Nitrosamines in pharmaceutical preparations by LC-MS/MS: Application to extractables and leachables studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative analysis of tert-butylmethylnitrosamine and dimethylnitrosamine
An In-Depth Comparative Analysis for Researchers and Drug Development Professionals: Tert-butylmethylnitrosamine (TBAN) vs. Dimethylnitrosamine (NDMA)
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention within the scientific and pharmaceutical communities due to the potent carcinogenic activity of many of its members. The presence of these compounds as impurities in food, water, and even pharmaceutical products has prompted rigorous investigation and regulatory scrutiny. The carcinogenicity of an N-nitrosamine is not inherent to the parent molecule but is critically dependent on its metabolic activation to a reactive species capable of damaging cellular macromolecules like DNA.
This guide provides a detailed comparative analysis of two structurally related nitrosamines: N-nitrosodimethylamine (NDMA) and N-tert-butylmethylnitrosamine (TBAN). While both share the core N-nitrosamine functional group, the seemingly minor difference in one of their alkyl substituents—a methyl group in NDMA versus a bulky tert-butyl group in TBAN—results in a stark and illustrative contrast in their biological activity. NDMA is a well-documented, potent carcinogen, while TBAN is considered non-carcinogenic.[1][2] Understanding the physicochemical and metabolic reasons for this divergence is crucial for researchers in toxicology, drug metabolism, and pharmaceutical development for designing safer chemical entities and establishing robust risk assessments.
Physicochemical Properties: A Foundational Comparison
The initial properties of a molecule dictate its behavior in biological systems. While TBAN and NDMA share similarities as small, semi-volatile organic molecules, their structural differences impart distinct characteristics.
| Property | Dimethylnitrosamine (NDMA) | tert-Butylmethylnitrosamine (TBAN) |
| Molecular Formula | C₂H₆N₂O | C₅H₁₂N₂O |
| Molecular Weight | 74.08 g/mol [1][3] | 116.16 g/mol [4] |
| Appearance | Yellow, oily liquid[1][3] | Yellow-orange liquid[4] |
| Boiling Point | 151-153 °C[3] | 177.3 ± 9.0 °C[4] |
| Water Solubility | Infinitely soluble[3] | Soluble[4] |
| CAS Number | 62-75-9[1] | 2504-18-9[4] |
Metabolism and Bioactivation: The Divergent Paths to Toxicity
The carcinogenic potential of nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[5][6] This process transforms the relatively inert parent compound into a highly reactive electrophile that can alkylate DNA, initiating the cascade of events leading to mutagenesis and cancer. It is in this metabolic pathway that the profound influence of the alkyl substituent's structure becomes evident.
Dimethylnitrosamine (NDMA): The Prototypical Carcinogen Pathway
The bioactivation of NDMA is a well-established pathway predominantly catalyzed by CYP2E1.[7][8]
-
α-Hydroxylation: The process begins with the enzymatic hydroxylation of one of the methyl groups (α-carbon) to form the unstable intermediate, α-hydroxymethylnitrosamine.[7][8]
-
Spontaneous Decomposition: This intermediate is highly unstable and non-enzymatically decomposes, yielding formaldehyde and methyl diazohydroxide.[8]
-
Formation of the Ultimate Carcinogen: The methyl diazohydroxide spontaneously loses water to form the highly electrophilic and reactive methyldiazonium ion .[7][8] This ion is the ultimate carcinogenic species.
-
DNA Alkylation: The methyldiazonium ion readily attacks nucleophilic sites on DNA bases, transferring a methyl group. The formation of O⁶-methylguanine is considered a critical miscoding lesion strongly associated with the carcinogenicity of NDMA.[1]
TBAN Proposed Metabolic Detoxification Pathway
Carcinogenicity and Toxicity Profile
The divergent metabolic fates of NDMA and TBAN lead to dramatically different toxicological profiles.
| Feature | Dimethylnitrosamine (NDMA) | tert-Butylmethylnitrosamine (TBAN) |
| Carcinogenic Potential | Potent Carcinogen . Induces tumors in multiple organ sites across numerous animal species. [1][9]The primary target organ is the liver, but tumors also occur in the lungs and kidneys. [10][11] | Non-carcinogenic . Studies in Syrian golden hamsters showed no tumor formation even at high doses. [2] |
| Regulatory Classification | Classified as Group 2A, "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC). [10] | Not classified as a carcinogen. |
| Mechanism of Carcinogenicity | Genotoxic . Forms DNA adducts (e.g., O⁶-methylguanine) leading to genetic mutations. [1][8] | Non-genotoxic . Does not form significant DNA adducts due to steric hindrance of its ultimate metabolite. [2] |
| Acute Toxicity | Highly toxic, potent hepatotoxin that can cause severe liver damage, internal bleeding, and death at high doses. [11][12] | Low acute toxicity reported. |
Experimental Protocol: Analysis of Nitrosamines by LC-MS/MS
For drug development professionals, the accurate quantification of potential nitrosamine impurities is a regulatory requirement. A common, highly sensitive method involves Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol below is a generalized workflow applicable for the detection of both NDMA and TBAN in a drug substance matrix.
Objective: To quantify trace levels of NDMA and TBAN in a pharmaceutical sample.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of certified NDMA and TBAN reference standards in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a calibration curve covering the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Accurately weigh the drug substance and dissolve it in a pre-determined solvent (e.g., diluent used for the final drug product) to a known concentration.
-
-
Solid-Phase Extraction (SPE) - (If required for matrix cleanup):
-
Condition an appropriate SPE cartridge with methanol followed by water.
-
Load the dissolved sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering matrix components.
-
Elute the target nitrosamines with a stronger solvent (e.g., dichloromethane or methanol).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient from high aqueous to high organic to ensure separation from the drug substance and other impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
NDMA: Precursor ion (Q1) m/z 75.1 → Product ion (Q3) m/z 43.1
-
TBAN: Precursor ion (Q1) m/z 117.1 → Product ion (Q3) m/z 43.1 (or other characteristic fragment)
-
-
Optimize collision energy and other source parameters for maximum sensitivity for each compound.
-
-
-
Data Analysis:
-
Construct a linear regression calibration curve from the reference standards.
-
Quantify the amount of NDMA and/or TBAN in the sample by comparing its peak area to the calibration curve.
-
General Analytical Workflow for Nitrosamines
Conclusion
The comparative analysis of dimethylnitrosamine and tert-butylmethylnitrosamine offers a compelling case study in structure-activity relationships in toxicology. The potent carcinogenicity of NDMA is a direct result of its metabolic conversion into a small, highly reactive methyldiazonium ion that efficiently alkylates DNA. Conversely, the presence of a bulky tert-butyl group on TBAN directs its metabolism towards a detoxification pathway. The resulting sterically hindered tert-butyl carbocation is incapable of significant DNA alkylation and is instead quenched to form tert-butanol. This fundamental difference underscores the critical importance of molecular structure in determining the toxicological outcome of xenobiotics and provides invaluable insight for medicinal chemists and drug development professionals aiming to design safer therapeutic agents.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for N-Nitrosodimethylamine. U.S. Department of Health and Human Services. [Link]
-
Environment Canada and Health Canada. (2001). Priority Substances List Assessment Report: N-Nitrosodimethylamine (NDMA). [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological Profile for N-Nitrosodimethylamine. [Link]
-
Swann, P. F. (1984). Metabolism of N-nitrosodimethylamine. IARC scientific publications, (57), 501–502. [Link]
-
Yu, K. K., & Register, E. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International journal of environmental research and public health, 18(16), 8419. [Link]
-
He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxins, 14(11), 762. [Link]
-
Yoo, J. S., et al. (1988). Metabolism of N-nitrosodialkylamines by human liver microsomes. Cancer research, 48(6), 1499–1504. [Link]
-
U.S. Environmental Protection Agency (EPA). (1989). N-Nitrosodimethylamine; CASRN 62-75-9. Integrated Risk Information System (IRIS). [Link]
-
Toxno. (n.d.). N-Nitrosodimethylamine Profile. [Link]
-
Stiborová, M., et al. (1997). An investigation of the metabolism of N-nitrosodimethylamine and N-nitrosomethylaniline by horseradish peroxidase in vitro. General physiology and biophysics, 16(3), 285–297. [Link]
-
Gold, B., et al. (1981). Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine. Carcinogenesis, 2(6), 529–532. [Link]
-
Hecht, S. S., et al. (1988). Metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in the patas monkey: pharmacokinetics and characterization of glucuronide metabolites. Carcinogenesis, 9(5), 875–884. [Link]
-
Li, Y., et al. (2024). Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. Toxicology letters, 399, 1-11. [Link]
-
Li, Y., et al. (2024). Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. Toxicology letters, 399, 1-11. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
Di, L., et al. (2014). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 5(7), 843–847. [Link]
-
Amberg, A., et al. (2001). Toxicokinetics of methyl tert-butyl ether and its metabolites in humans after oral exposure. Toxicological sciences, 61(1), 62–67. [Link]
-
Wikipedia. (n.d.). N-Nitrosodimethylamine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2017). Toxicological Review of tert-Butyl Alcohol (tert-Butanol). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6124, N-Nitrosodimethylamine. [Link]
Sources
- 1. canada.ca [canada.ca]
- 2. Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy tert-Butylmethylnitrosamine (EVT-400854) | 2504-18-9 [evitachem.com]
- 5. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. toxno.com.au [toxno.com.au]
A Guide to Inter-Laboratory Cross-Validation for the Quantification of tert-Butylmethylnitrosamine (TBMN)
Introduction: The Imperative for Rigorous TBMN Quantification
The landscape of pharmaceutical quality control has been significantly shaped by the detection of nitrosamine impurities in various drug products.[1][2][3] These compounds are classified as probable human carcinogens, necessitating stringent control to ensure patient safety.[1][2] Tert-butylmethylnitrosamine (TBMN), a specific nitrosamine, falls under this "cohort of concern," demanding highly sensitive and reliable analytical methods for its detection and quantification.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for the assessment and mitigation of nitrosamine risks in medicinal products.[4][5][6][7]
This guide provides a comprehensive framework for conducting a cross-validation study of TBMN quantification between different laboratories. It is designed for researchers, scientists, and drug development professionals to establish the reproducibility and reliability of their analytical methods, a critical step for regulatory submissions and ensuring product quality across different manufacturing and testing sites. We will delve into the primary analytical techniques, the design of a robust cross-validation protocol, and the interpretation of comparative data.
Core Analytical Methodologies: A Comparative Overview
The two most prevalent and powerful techniques for the trace-level analysis of nitrosamines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[8] The choice between these methods is often dictated by the specific properties of the analyte and the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely considered the gold standard for nitrosamine analysis due to its high sensitivity and applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[8][9] Its high selectivity, especially when using tandem mass spectrometry, minimizes interference from the sample matrix.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and reliable technique, particularly well-suited for volatile and thermally stable nitrosamines.[8] For compounds that are amenable to gas chromatography, it can offer excellent sensitivity and is generally less prone to matrix effects compared to LC-MS.[8]
The following table provides a comparative overview of these two techniques for the analysis of TBMN:
| Feature | LC-MS/MS | GC-MS/MS |
| Applicability | Broad, including non-volatile and thermally labile compounds.[8] | Best for volatile and thermally stable compounds.[8] |
| Sensitivity | Generally higher, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[8][9] | High sensitivity for volatile analytes, typically in the low ppb range.[8] |
| Selectivity | High, especially with Multiple Reaction Monitoring (MRM) mode in tandem MS.[8] | Excellent selectivity, particularly with MRM.[8] |
| Sample Preparation | Often simpler, typically involving dissolution and filtration.[8] | May require derivatization for less volatile compounds and can be more complex.[8] |
| Matrix Effects | Can be susceptible to ion suppression or enhancement.[10] | Generally less prone to matrix effects.[8] |
The Critical Role of Inter-Laboratory Cross-Validation
While a single laboratory may develop and validate a robust analytical method, ensuring that this method yields comparable results when performed in different laboratories is paramount.[10] This is the core purpose of a cross-validation study. Such studies are essential for:
-
Regulatory Confidence: Providing regulatory agencies with the assurance that the analytical data is reproducible and reliable, regardless of the testing site.
-
Method Transfer: Ensuring a smooth and effective transfer of analytical methods between research and development, quality control, and contract manufacturing organizations.
-
Data Integrity: Guaranteeing the consistency of data throughout the lifecycle of a drug product.
A successful cross-validation study demonstrates the interchangeability of analytical results from different laboratories, a key component of a robust quality system.[11]
Designing a Comprehensive Cross-Validation Study for TBMN
A well-designed inter-laboratory study is crucial for a meaningful comparison of analytical performance. The following protocol outlines the key steps for a cross-validation of TBMN quantification. This protocol is based on the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[1][12]
Experimental Protocol: TBMN Cross-Validation
-
Establishment of a Lead Laboratory: Designate one laboratory to prepare and distribute a standardized set of samples to all participating laboratories. This ensures that all labs are working with identical materials.
-
Sample Preparation:
-
The lead laboratory should prepare a series of validation samples by spiking a representative placebo matrix with known concentrations of a certified TBMN reference standard.
-
Spiking levels should cover the expected range of TBMN concentrations, including the limit of quantification (LOQ), 50%, 100%, and 150% of the target specification limit.
-
A blank (unspiked) placebo sample should also be included.
-
-
Sample Distribution: The prepared samples should be shipped to the participating laboratories under controlled conditions to ensure their stability.
-
Independent Analysis: Each laboratory should analyze the received samples using their own validated analytical method (e.g., LC-MS/MS or GC-MS). It is crucial that the analysis is performed independently and that the analysts are blinded to the expected concentrations.
-
Data Reporting: Each laboratory must report their raw data, including calibration curves, chromatograms, and calculated concentrations for each sample.
-
Data Analysis and Comparison: The lead laboratory will collect and analyze the data from all participating labs. The key performance parameters to be compared are:
-
Accuracy: The closeness of the measured values to the true (spiked) concentrations. This is typically expressed as percent recovery.
-
Precision: The degree of agreement between individual test results. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision obtained by the same analyst in the same laboratory over a short period.
-
Intermediate Precision (Inter-assay, inter-day, or inter-analyst precision): The precision obtained within the same laboratory under different conditions.
-
Reproducibility (Inter-laboratory precision): The precision obtained between different laboratories.
-
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Quantification (LOQ): The lowest concentration of TBMN that can be reliably quantified with acceptable precision and accuracy.
-
Limit of Detection (LOD): The lowest concentration of TBMN that can be detected but not necessarily quantified with acceptable precision and accuracy.
-
Illustrative Comparative Data
The following table presents hypothetical but realistic data from a simulated cross-validation study for TBMN, based on the expected performance of LC-MS/MS and GC-MS. This data is for illustrative purposes to demonstrate how results from a cross-validation study can be presented and interpreted.
| Parameter | Laboratory A (LC-MS/MS) | Laboratory B (LC-MS/MS) | Laboratory C (GC-MS) | Acceptance Criteria |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.04 | 0.10 | ≤ 0.1 ng/mL |
| Limit of Quantification (LOQ) (ng/mL) | 0.15 | 0.12 | 0.30 | ≤ 0.3 ng/mL |
| Accuracy (% Recovery) | 98.2% | 99.5% | 101.8% | 80-120% |
| Precision (RSD%) | 1.9% | 2.3% | 3.1% | ≤ 15% |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9989 | ≥ 0.99 |
Interpretation of Illustrative Data:
In this hypothetical scenario, all three laboratories meet the pre-defined acceptance criteria, indicating that their methods are suitable for the quantification of TBMN. The LC-MS/MS methods in Laboratories A and B demonstrate slightly better sensitivity (lower LOD and LOQ) compared to the GC-MS method in Laboratory C. However, all methods exhibit excellent accuracy, precision, and linearity. The successful outcome of this illustrative study would provide strong evidence that the analytical results for TBMN are comparable and reproducible across these three laboratories.
Logical Framework for Data Analysis
The analysis of data from a cross-validation study follows a logical progression to ensure a comprehensive evaluation of method performance across laboratories.
Conclusion
The cross-validation of analytical methods for the quantification of tert-butylmethylnitrosamine is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the quality and safety of pharmaceutical products. By demonstrating the reproducibility and reliability of analytical data across different laboratories, pharmaceutical manufacturers can ensure the consistency of their products and build confidence with regulatory authorities. The adoption of a systematic approach to cross-validation, as outlined in this guide, is essential for navigating the complex landscape of nitrosamine impurity analysis and ultimately, for safeguarding patient health.
References
-
European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved from [Link]
-
European Pharmaceutical Review. (2023, July 24). EMA revises guidance on nitrosamine impurities. Retrieved from [Link]
- FDA. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.
-
Netpharmalab. (2025, July 2). EMA guidelines for the detection of nitrosamines in medicines. Retrieved from [Link]
-
FDA. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
Nitrosamines Exchange. (2023, October 13). Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. Retrieved from [Link]
-
European Medicines Agency. (2025, July 29). Nitrosamine impurities. Retrieved from [Link]
-
ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. Retrieved from [Link]
-
FDA. (2020, November 3). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
FDA. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from [Link]
-
RAPS. (2025, June 24). FDA extends deadline for nitrosamine testing submissions. Retrieved from [Link]
-
LCGC International. (2025, April 9). Experts Discuss the Complexities of Nitrosamine Analysis. Retrieved from [Link]
-
Heads of Medicines Agencies. (n.d.). Nitrosamine impurities. Retrieved from [Link]
-
ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved from [Link]
-
EDQM. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Retrieved from [Link]
-
ResearchGate. (2025, December 9). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from [Link]
- PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
-
ResolveMass Laboratories Inc. (n.d.). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solid-phase extraction and high-performance liquid chromatography mass spectrometry analysis of nitrosamines in treated drinking water and wastewater. Retrieved from [Link]
-
OUCI. (n.d.). Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. netpharmalab.es [netpharmalab.es]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 7. fda.gov [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Carcinogenic Potency of Different Nitrosamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the carcinogenic potency of various nitrosamines, offering a synthesis of technical data and field-proven insights. As Senior Application Scientists, our goal is to equip researchers and drug development professionals with the critical information needed to assess the risks associated with these compounds. This document delves into the mechanisms of action, comparative potency, and the experimental methodologies used to evaluate the carcinogenicity of nitrosamines.
The Foundation of Nitrosamine Carcinogenicity: Metabolic Activation
The carcinogenic potential of most nitrosamines is not intrinsic to the parent compound but is a consequence of their metabolic activation.[1][2] This bioactivation is predominantly mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6, located primarily in the liver but also in other tissues.[1][2] The critical initial step is the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group.[2][3] This reaction generates an unstable α-hydroxy nitrosamine, which then undergoes spontaneous decomposition to form a highly reactive alkyldiazonium ion.[2][4][5] This electrophilic intermediate is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[1][6] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.[6]
The following diagram illustrates the generalized metabolic activation pathway of N-nitrosamines.
Caption: Generalized metabolic activation pathway of N-nitrosamines leading to DNA adduct formation and cancer initiation.
Comparative Carcinogenic Potency: A Quantitative Overview
The carcinogenic potency of nitrosamines can vary by several orders of magnitude.[7] A key metric used to quantify this potency is the TD50 value, which represents the chronic dose rate in mg/kg body weight/day that would cause tumors in 50% of the test animals that would have otherwise remained tumor-free.[8][9] The Carcinogenic Potency Database (CPDB) and the Lhasa Carcinogenicity Database (LCDB) are critical resources for these values.[9][10][11]
The following table provides a comparative summary of the carcinogenic potency for several common nitrosamines, alongside their classification by the International Agency for Research on Cancer (IARC).
| Nitrosamine | Abbreviation | IARC Classification | TD50 (mg/kg/day) in Rats (unless specified) | Target Organs |
| N-Nitrosodimethylamine | NDMA | Group 2A (Probably carcinogenic to humans) | 0.096 - 0.177[11] | Liver, Kidney, Lung[12] |
| N-Nitrosodiethylamine | NDEA | Group 2A (Probably carcinogenic to humans) | 0.025 | Liver, Esophagus[12] |
| N-Nitrosodi-n-butylamine | NDBA | Group 2B (Possibly carcinogenic to humans) | 0.49 | Bladder, Liver, Esophagus |
| N-Nitrosopiperidine | NPIP | Group 2B (Possibly carcinogenic to humans) | 0.22 | Esophagus, Liver, Nasal cavity |
| N-Nitrosopyrrolidine | NPYR | Group 2B (Possibly carcinogenic to humans) | 1.8 | Liver |
| N-Nitrosomorpholine | NMOR | Group 2B (Possibly carcinogenic to humans) | 0.58 | Liver, Kidney |
| N-Nitrosodiethanolamine | NDELA | Group 2B (Possibly carcinogenic to humans) | 7.5 | Liver, Kidney |
| N-Nitrososarcosine | NSAR | Group 2B (Possibly carcinogenic to humans) | 2.4 | Esophagus |
Note: TD50 values can vary depending on the study design, animal species, and strain. The values presented here are for comparative purposes. The IARC classifications are based on the overall weight of evidence.[13]
Structure-Activity Relationships (SARs) in Nitrosamine Carcinogenesis
The considerable variation in carcinogenic potency among different nitrosamines can be partially explained by their chemical structure.[14][15] Structure-activity relationship (SAR) studies have identified several molecular features that influence carcinogenic activity.[14][15][16] For instance, the nature of the alkyl groups attached to the nitrogen atom plays a significant role. Statistically significant correlations have been demonstrated between carcinogenic activity, toxicity, and the number of carbon atoms per molecule for a range of nitrosamines.[14][15] The degree of α-carbon branching and the presence or absence of electron-withdrawing groups at the β-carbon position can also affect carcinogenic potency.[16] These SARs are valuable for predicting the potential carcinogenicity of novel or less-studied nitrosamines.[16]
Experimental Protocols for Assessing Nitrosamine Carcinogenicity
The evaluation of nitrosamine carcinogenicity relies on a combination of in vitro and in vivo assays.
In Vitro Genotoxicity Assays
These assays are designed to detect the DNA-damaging potential of a substance and are often used as an initial screening tool. A critical component for testing nitrosamines in vitro is the inclusion of an exogenous metabolic activation system, typically a liver S9 fraction, to mimic the in vivo metabolic conversion of nitrosamines to their reactive forms.[17]
Ames Test (Bacterial Reverse Mutation Assay): This widely used test employs various strains of Salmonella typhimurium with mutations in the histidine operon. A positive result is indicated by an increase in the number of revertant colonies in the presence of the test compound, suggesting that it is mutagenic. For nitrosamines, the Ames test is performed with and without a metabolic activation system (S9 mix).[7]
Mammalian Cell-Based Assays:
-
ToxTracker® Assay: This is a mammalian stem cell-based reporter assay that can provide mechanistic insight into the genotoxic properties of a compound.[17]
-
HepaRG™ Cell Model: The human hepatoma HepaRG cell line is metabolically competent, expressing a range of Phase I and Phase II enzymes, making it a suitable model for studying the genotoxicity of compounds that require metabolic activation, such as nitrosamines.[18][19] Studies have shown that 3D spheroid cultures of HepaRG cells can be more sensitive than 2D cultures for detecting the genotoxicity of some nitrosamines.[18][19]
The following diagram outlines a typical workflow for in vitro genotoxicity testing of nitrosamines.
Caption: A generalized workflow for the in vitro genotoxicity assessment of nitrosamines.
In Vivo Carcinogenicity Bioassays
The definitive assessment of a substance's carcinogenic potential is conducted through long-term carcinogenicity studies in animals, typically rodents.[7] These studies involve the chronic administration of the test compound to animals over a significant portion of their lifespan, followed by a thorough histopathological examination of tissues to identify any increase in tumor incidence.
Rodent Carcinogenicity Bioassay Protocol (Generalized):
-
Animal Selection: Choose a suitable rodent species and strain (e.g., Sprague-Dawley rats, B6C3F1 mice).
-
Dose Selection: Determine appropriate dose levels based on preliminary toxicity studies. Typically, a high dose, a low dose, and a control group are included.
-
Administration: The nitrosamine is administered to the animals via a relevant route of exposure (e.g., in drinking water, by gavage, or in the diet).
-
Duration: The study duration is typically 2 years for rodents.
-
Observation: Animals are monitored regularly for clinical signs of toxicity and tumor development.
-
Necropsy and Histopathology: At the end of the study, a complete necropsy is performed on all animals. Tissues and organs are collected, preserved, and examined microscopically by a pathologist to identify and characterize any neoplastic and non-neoplastic lesions.
-
Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.
Regulatory Landscape and Risk Assessment
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceutical products.[20][21][22] These guidelines recommend acceptable intake (AI) limits for several nitrosamines, which are derived from their carcinogenic potency data.[16][23] For nitrosamines without sufficient carcinogenicity data, a class-specific limit may be applied, or a structure-activity relationship (SAR) analysis can be used to estimate a safe level of exposure.[16] The FDA has also introduced a Carcinogenic Potency Categorization Approach (CPCA) to assign AI limits to nitrosamine drug substance-related impurities (NDSRIs) that lack robust carcinogenicity data.[24]
Conclusion
The carcinogenic potency of nitrosamines is a complex issue influenced by their chemical structure, metabolic activation, and the intricate interplay with cellular DNA. A thorough understanding of these factors is paramount for researchers, scientists, and drug development professionals. This guide has provided a comparative overview of the carcinogenic potency of different nitrosamines, the underlying mechanisms, and the experimental approaches for their evaluation. By leveraging this knowledge, the scientific community can better assess and mitigate the risks associated with nitrosamine exposure.
References
- Wishnok, J. S., & Tannenbaum, S. R. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British journal of cancer, 33(3), 307–311.
-
Semantic Scholar. (n.d.). Structure-activity relationships in nitrosamine carcinogenesis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]
-
Lhasa Limited. (2021). Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). Retrieved from [Link]
- Argus, M. F., & Hoch-Ligeti, C. (1961). Comparative Study of the Carcinogenic Activity of Nitrosamines. JNCI: Journal of the National Cancer Institute, 27(3), 695–709.
-
U.S. Food and Drug Administration. (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. Retrieved from [Link]
- Karati, D., Saha, A., Mukherjee, S., & Das, S. (2023). Unraveling nitrosamine-induced carcinogenesis: toxicological aspects and molecular insights. Journal of Biomolecular Structure and Dynamics, 1-15.
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic activation pathways for NDMA and NDEA. Retrieved from [Link]
- Seo, J. E., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis.
-
Arentz & Associates. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
RAPS. (2024). FDA revises final guidance on nitrosamine impurities. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). The Risk of Cancer Correlated with Nitrosamine Exposure. Retrieved from [Link]
- Li, F., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(19), 11603.
-
U.S. Food and Drug Administration. (n.d.). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. Retrieved from [Link]
- Alshammari, A. (2020). Tobacco nitrosamines as culprits in disease: mechanisms reviewed. Journal of addiction, 2020.
-
ResearchGate. (n.d.). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. Retrieved from [Link]
-
Health and Environmental Sciences Institute. (n.d.). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Retrieved from [Link]
-
Toxys. (2025). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Retrieved from [Link]
-
ResearchGate. (2025). Structure activity relationships in nitrosamine carcinogenesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. Retrieved from [Link]
-
Lhasa Limited. (n.d.). Quantifying the nitrosamine potency distribution. Retrieved from [Link]
-
National Center for Biotechnology Information. (1961). Comparative study of the carcinogenic activity of nitrosamines. PubMed. Retrieved from [Link]
-
Veeprho. (n.d.). Determining TD50 values for Nitrosamine to establish higher Acceptable Intake. Retrieved from [Link]
-
ResearchGate. (n.d.). Classification of Nitrate/Nitrite and N-Nitroso compounds from IARC. Retrieved from [Link]
-
Lhasa Limited. (n.d.). Nitrosamine Impurity Risk Assessment. Retrieved from [Link]
-
New Scientific Knowledge & Development. (2025). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D in vitro human HepaRG models. Retrieved from [Link]
-
Nitrosamines Exchange. (2022). Carcinogenic Potency Database - Access free. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparative study of the carcinogenic activity of nitrosamines. Retrieved from [Link]
-
Frontiers. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Generation of TD 50 values for carcinogenicity study data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Nitrosamine Impurity Risk Assessment in Pharmaceuticals: Utilizing In Vivo Mutation Relative Potency Comparison to Establish an Acceptable Intake for NTTP. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-nitrosamine impurity risk assessment in pharmaceuticals: Utilizing In vivo mutation relative potency comparison to establish an acceptable intake for NTTP. PubMed. Retrieved from [Link]
-
Spanish Journal of Environmental Mutagenesis and Genomics. (2023). In vivo genetic toxicity assessments for nitrosamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Cancer classifications of some nitrosamines found in pharmaceutical drugs and structurally related N- nitrosomethylalkylamines (NMAs). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. Retrieved from [Link]
-
European Medicines Agency. (2025). Nitrosamine impurities. Retrieved from [Link]
-
Lhasa Limited. (2020). Comparing CPDB And Lhasa TD50 Values In The Lhasa Carcinogenicity Database. Retrieved from [Link]
Sources
- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hesiglobal.org [hesiglobal.org]
- 6. jchr.org [jchr.org]
- 7. fda.gov [fda.gov]
- 8. veeprho.com [veeprho.com]
- 9. Carcinogenic Potency Database - Access free - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. Nitrosamine Impurity Risk Assessment | Lhasa Limited [lhasalimited.org]
- 11. Comparing CPDB And Lhasa TD50 Values In The Lhasa Carcinogenicity Database | Lhasa Limited [lhasalimited.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships in nitrosamine carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships in nitrosamine carcinogenesis. | Semantic Scholar [semanticscholar.org]
- 16. Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs) | Lhasa Limited [lhasalimited.org]
- 17. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cells -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 23. fda.gov [fda.gov]
- 24. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
A Comparative Analysis of Tert-butylmethylnitrosamine's Biological Effects: In Vivo vs. In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological effects of tert-butylmethylnitrosamine (t-BMN) as observed in whole-animal (in vivo) studies versus controlled laboratory (in vitro) experiments. Understanding the discrepancies and correlations between these two models is crucial for accurate toxicological assessment and risk characterization of nitrosamine compounds.
Introduction to Tert-butylmethylnitrosamine and the Importance of Comparative Toxicology
Tert-butylmethylnitrosamine (t-BMN) is a member of the N-nitrosamine class of compounds, many of which are potent carcinogens.[1][2] The carcinogenic activity of nitrosamines is intrinsically linked to their metabolic activation into reactive electrophiles that can form DNA adducts, leading to mutations if not repaired.[2][3] The evaluation of such compounds relies heavily on a combination of in vivo animal bioassays and a battery of in vitro genotoxicity tests.
However, results from these two approaches can sometimes diverge. In vitro systems, while offering high-throughput screening and mechanistic insights, may lack the complex metabolic and physiological context of a whole organism.[4] Conversely, in vivo studies provide a more holistic view of a compound's effects but are often resource-intensive and may present challenges in extrapolating findings to humans. This guide will dissect the observed effects of t-BMN in both settings, exploring the underlying scientific principles that govern its biological activity.
The In Vivo Profile of Tert-butylmethylnitrosamine: A Surprising Lack of Carcinogenicity
Contrary to what might be expected from a nitrosamine, studies on tert-butylmethylnitrosamine (referred to as MtBN in some literature) have shown it to be non-carcinogenic in animal models.[5]
Carcinogenicity Bioassays
Long-term studies involving subcutaneous injection of t-BMN in Syrian golden hamsters at various doses did not result in tumor formation.[5] This finding is consistent with earlier reports on its homolog, ethyl-t-butylnitrosamine (EtBN), which also proved to be non-carcinogenic in rats.[5] Even an "activated" form of t-BMN, acetoxymethyl-t-butylnitrosamine, failed to induce tumors in chronic studies.[5]
Metabolic Fate In Vivo: The Role of the Tert-butyl Group
The lack of carcinogenicity is attributed to the unique metabolic fate of t-BMN, specifically the influence of the bulky tert-butyl group.[5][6] The primary route of metabolism for many drugs and xenobiotics containing a tert-butyl group is oxidation to an alcohol.[6][7]
For nitrosamines, metabolic activation to a carcinogenic species typically involves cytochrome P450 (CYP)-mediated α-hydroxylation.[1][8] This process leads to the formation of unstable intermediates that ultimately generate highly reactive diazonium ions capable of alkylating DNA.[8] In the case of t-BMN, the proposed "ultimate" reactive metabolite is 2-methylpropane diazotic acid.[5] However, this metabolite readily yields the carbenium ion product, t-butyl alcohol, a relatively stable and less reactive species.[5][9] It is hypothesized that steric hindrance from the bulky tert-butyl group prevents the ultimate metabolite from effectively interacting with critical cellular targets like DNA.[5]
In Vitro Assessment of Tert-butylmethylnitrosamine: Genotoxicity Profile
In vitro genotoxicity assays are standard tools for screening the mutagenic potential of chemical compounds. The most common of these is the bacterial reverse mutation assay, or Ames test.
Ames Test Results and the Challenge of Metabolic Activation
The Ames test utilizes various strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine synthesis. A positive result is indicated by the reversion of this mutation, allowing the bacteria to grow in a histidine-deficient medium.[10]
For compounds like nitrosamines that require metabolic activation to become mutagenic, the standard Ames test protocol includes the addition of a liver S9 fraction.[8] This is a post-mitochondrial supernatant from liver homogenates containing CYP enzymes and other metabolic machinery.[8][11]
While specific Ames test results for t-BMN are not extensively detailed in the readily available literature, the general principles of nitrosamine testing are highly relevant. The effectiveness of the S9 mix is a critical parameter. For many nitrosamines, liver S9 from hamsters is more effective at bioactivation than rat liver S9.[10][11] Furthermore, enhanced testing conditions, such as using a higher concentration of S9 (e.g., 30%) and a pre-incubation method, are often necessary to detect the mutagenicity of certain nitrosamines.[12][13]
Given the in vivo findings, it is plausible that standard in vitro metabolic activation systems may not efficiently convert t-BMN to a mutagenic species, or that the resulting metabolites are, as hypothesized in vivo, not sufficiently reactive to cause DNA mutations in the bacterial strains.
Bridging the Gap: Why In Vivo and In Vitro Results May Differ
The case of t-BMN highlights several key reasons for potential discrepancies between in vivo and in vitro toxicological data:
-
Metabolic Complexity: The intact liver in vivo possesses a full complement of phase I and phase II metabolic enzymes, as well as complex regulatory networks that are not fully replicated in an S9 fraction.[4] The balance between metabolic activation and detoxification pathways can be significantly different.
-
Toxicokinetics: In vivo, the absorption, distribution, metabolism, and excretion (ADME) of a compound determine its concentration and residence time at target tissues.[4] These pharmacokinetic factors are absent in a standard in vitro assay.
-
Steric Hindrance: As proposed for t-BMN, the three-dimensional structure of a molecule can critically influence its ability to interact with biological macromolecules.[5] This steric hindrance may prevent the formation of DNA adducts, a key step in chemical carcinogenesis.[2][14]
Experimental Protocols
In Vivo Carcinogenicity Bioassay (Adapted from NTP Protocols)
This protocol outlines a general approach for a long-term carcinogenicity study in rodents.[15]
Objective: To assess the carcinogenic potential of a test substance after chronic exposure.
Materials:
-
Test substance (tert-butylmethylnitrosamine)
-
Vehicle (e.g., saline, corn oil)
-
Fischer 344 rats or Syrian golden hamsters (equal numbers of males and females)
-
Standard laboratory animal diet and water
-
Animal housing facilities meeting regulatory standards
-
Histopathology equipment
Procedure:
-
Dose Range Finding: Conduct preliminary studies (e.g., 13-week studies) to determine the maximum tolerated dose (MTD) and select appropriate dose levels for the chronic study.
-
Animal Randomization: Randomly assign animals to control and treatment groups (typically 50 animals per sex per group).
-
Dosing: Administer the test substance via a relevant route of exposure (e.g., gavage, subcutaneous injection) daily for up to two years. The control group receives the vehicle only.
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity. Record body weights and food consumption weekly for the first 13 weeks and monthly thereafter.
-
Necropsy: At the end of the study, perform a complete necropsy on all animals.
-
Histopathology: Collect all major organs and any gross lesions. Process tissues for histopathological examination by a qualified pathologist.
-
Data Analysis: Statistically analyze tumor incidence and other relevant data to determine the carcinogenic potential of the substance.
In Vitro Bacterial Reverse Mutation Assay (Ames Test) - Enhanced Protocol for Nitrosamines
This protocol is based on recommendations for testing nitrosamines.[12][13]
Objective: To evaluate the mutagenic potential of a test substance by its ability to induce reverse mutations in indicator strains of bacteria.
Materials:
-
Test substance (tert-butylmethylnitrosamine)
-
Solvent (e.g., water, DMSO)[11]
-
Salmonella typhimurium strains (TA100, TA1535) and Escherichia coli strain WP2uvrA(pKM101)[10]
-
Liver S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced hamsters[11][13]
-
Cofactor mix (e.g., NADP, G6P)
-
Molten top agar
-
Minimal glucose agar plates
Procedure:
-
Strain Preparation: Grow bacterial cultures overnight to the late exponential phase of growth.
-
Metabolic Activation Mix: Prepare the S9 mix by combining the S9 fraction with the cofactor mix. A 30% S9 concentration is recommended.[12][13]
-
Pre-incubation: In a test tube, add the test substance at various concentrations, the S9 mix (or buffer for non-activation conditions), and the bacterial culture.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.[13]
-
Plating: Add molten top agar to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.
Data Summary
| Endpoint | In Vivo (Animal Bioassay) | In Vitro (Ames Test) | Key Considerations |
| Carcinogenicity | Non-carcinogenic in hamsters and rats.[5] | Not applicable. | The whole-organism context is essential for assessing carcinogenicity. |
| Genotoxicity | Not directly assessed via genotoxicity endpoints in the provided sources. | Likely negative or weakly positive under specific enhanced conditions. | The choice of metabolic activation system (S9 source and concentration) is critical for in vitro testing of nitrosamines.[11][12] |
| Metabolism | Leads to the formation of t-butyl alcohol.[5] | Dependent on the S9 system used. | Steric hindrance of the tert-butyl group is hypothesized to prevent interaction with DNA.[5] |
Visualizing the Concepts
Metabolic Pathway of t-BMN
Caption: Proposed metabolic pathway of t-BMN in vivo.
Comparative Workflow: In Vivo vs. In Vitro
Caption: High-level workflow comparison of in vivo and in vitro testing.
Conclusion
The case of tert-butylmethylnitrosamine serves as an excellent example of the critical need to integrate both in vivo and in vitro data for a comprehensive toxicological evaluation. While the nitrosamine class is generally associated with carcinogenicity, the unique chemical structure of t-BMN, specifically its bulky tert-butyl group, appears to confer metabolic stability and prevent the formation of DNA-reactive species in vivo. This leads to a non-carcinogenic profile in animal studies.
In vitro assays, while indispensable for screening, must be carefully designed, particularly concerning the metabolic activation system, to accurately reflect the potential genotoxicity of compounds like nitrosamines. The likely negative results for t-BMN in these assays would align with the in vivo data, but this correlation is not always guaranteed for other compounds. Therefore, a weight-of-evidence approach, considering the strengths and limitations of each model system, remains the cornerstone of modern toxicology and drug safety assessment.
References
-
U.S. Food and Drug Administration. Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. 4
-
Bartsch, H., & Montesano, R. (1987). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. Mutation Research/Reviews in Genetic Toxicology, 186(2), 81-134. 16
-
Wang, Y., et al. (2018). Impact of tobacco-specific nitrosamine–derived DNA adducts on the efficiency and fidelity of DNA replication in human cells. Proceedings of the National Academy of Sciences, 115(20), E4586-E4595. 14
-
Pool, B. L., et al. (1986). In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. Carcinogenesis, 7(4), 627-632. 17
-
Dieckhoff, J., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. 8
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. 1
-
Fahrer, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4684. 2
-
Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Molecules, 27(9), 2993. 18
-
Thakrar, T. M., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 38(5-6), 215-231.
-
Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Semantic Scholar. 19
-
Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. 3
-
Gold, B., et al. (1981). Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine. Carcinogenesis, 2(6), 529-532. 5
-
Sharma, S., et al. (2025). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 908, 503901. 11
-
Lijinsky, W., & Reuber, M. D. (1984). Carcinogenesis in rats by cyclic N-nitrosamines containing sulphur. Carcinogenesis, 5(12), 1599-1601. 20
-
Sharma, S., et al. (2025). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 908, 503901. 10
-
Li, C., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. ResearchGate. 21
-
Toxys. (2025). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Toxys. 22
-
Heflich, R. H., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology, 144, 105479. 12
-
Sharma, R., & Eng, H. (2014). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 5(8), 882-886. 6
-
Hecht, S. S., et al. (1990). Metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in the patas monkey: pharmacokinetics and characterization of glucuronide metabolites. Carcinogenesis, 11(5), 875-882. 23
-
Preussmann, R., et al. (1982). Fluoro-substituted N-nitrosamines. 5. Carcinogenicity of n-nitroso-bis-(4,4,4-trifluoro-n-butyl)amine in Rats. Carcinogenesis, 3(10), 1219-1222. 24
-
European Medicines Agency. (2024). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. 13
-
Mansour, D. F., et al. (2018). The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract. Asian Pacific Journal of Cancer Prevention, 19(1), 221-229. 25
-
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. 7
-
Dertinger, S. D., et al. (2024). Assessment of the genotoxicity of tert-butyl alcohol in an in vivo thyroid comet assay. Environmental and Molecular Mutagenesis. 26
-
Ohnishi, T., et al. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer Letters, 145(1-2), 143-149. 27
-
Amberg, A., Rosner, E., & Dekant, W. (2001). Toxicokinetics of methyl tert-butyl ether and its metabolites in humans after oral exposure. Toxicological Sciences, 61(1), 62-67. 9
-
National Toxicology Program. (1995). NTP Technical Report on the Toxicology and Carcinogenesis Studies of t-Butyl Alcohol (CAS No. 75-65-0) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies). National Toxicology Program Technical Report Series, 436, 1-336. 15
-
EvitaChem. tert-Butylmethylnitrosamine. 28
Sources
- 1. mdpi.com [mdpi.com]
- 2. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicokinetics of methyl tert-butyl ether and its metabolites in humans after oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Impact of tobacco-specific nitrosamine–derived DNA adducts on the efficiency and fidelity of DNA replication in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. N-nitrosamines: bacterial mutagenesis and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Carcinogenesis in rats by cyclic N-nitrosamines containing sulphur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. toxys.com [toxys.com]
- 23. Metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in the patas monkey: pharmacokinetics and characterization of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. The Carcinogenic Agent Diethylnitrosamine Induces Early Oxidative Stress, Inflammation and Proliferation in Rat Liver, Stomach and Colon: Protective Effect of Ginger Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of the genotoxicity of tert-butyl alcohol in an in vivo thyroid comet assay [pubmed.ncbi.nlm.nih.gov]
- 27. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Buy tert-Butylmethylnitrosamine (EVT-400854) | 2504-18-9 [evitachem.com]
A Guide to Inter-laboratory Comparison of Tert-butylmethylnitrosamine (TBMN) Measurements
For Researchers, Scientists, and Drug Development Professionals
The emergence of nitrosamine impurities, such as tert-butylmethylnitrosamine (TBMN), as potential human carcinogens in pharmaceutical products has necessitated the development of highly sensitive and reliable analytical methods for their detection and quantification.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now mandate rigorous control strategies to mitigate the risks associated with these impurities.[4][5][6] A critical component of a robust control strategy is the ability to achieve consistent and reproducible results across different laboratories. This guide provides a framework for designing and executing an inter-laboratory comparison of TBMN measurements, offering insights into analytical methodologies, study design, and data interpretation.
The Analytical Challenge of Nitrosamines
The accurate measurement of nitrosamines at trace levels presents several analytical challenges. These compounds can be volatile and thermally labile, requiring careful optimization of analytical conditions to prevent their degradation.[7][8] Furthermore, the need to achieve low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) range, demands highly sensitive instrumentation.[2][9] The complexity of pharmaceutical matrices can also introduce interferences, necessitating effective sample preparation techniques to isolate the target analytes.[2][10]
Core Analytical Methodologies for TBMN
The two primary analytical techniques employed for the determination of TBMN and other nitrosamines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like TBMN.[11] When coupled with a triple quadrupole mass spectrometer (GC-MS/MS), it offers excellent sensitivity and selectivity.[9][12] Headspace sampling is a particularly advantageous technique for volatile nitrosamines as it minimizes sample preparation and potential contamination.[7][13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally sensitive.[14][15][16] The choice between atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) sources can be tailored to the specific properties of the nitrosamine being analyzed.[16]
| Parameter | GC-MS/MS | LC-MS/MS |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Analytes | Volatile and semi-volatile nitrosamines. | Wide range of nitrosamines, including non-volatile and thermally labile compounds.[16] |
| Ionization | Electron Impact (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[16] |
| Advantages | Excellent for volatile compounds, headspace techniques simplify sample preparation.[7] | Broad applicability, suitable for thermolabile compounds, high sensitivity.[17] |
| Considerations | Potential for thermal degradation of labile nitrosamines.[8] | Matrix effects can be more pronounced, requiring robust sample cleanup. |
Designing an Inter-laboratory Comparison Study
A well-designed inter-laboratory comparison is crucial for assessing the proficiency of different laboratories and the ruggedness of analytical methods.
The study should begin with a clearly defined protocol that outlines the objectives, scope, and methodology. This includes the selection of participating laboratories, the preparation and distribution of homogenous test samples, and a detailed timeline for analysis and reporting.
To ensure comparability of results, the sample preparation method should be standardized as much as possible. Techniques like Solid-Phase Extraction (SPE) are effective for cleaning up complex samples and concentrating the analytes.[18] For volatile nitrosamines, headspace solid-phase microextraction (HS-SPME) can also be a valuable tool.[18]
Experimental Workflow: Inter-laboratory Comparison
Caption: Workflow for a typical inter-laboratory comparison study.
Data Analysis and Interpretation
The results from the participating laboratories should be statistically analyzed to assess performance. The use of Z-scores is a common and effective method for comparing results from different laboratories and identifying potential outliers. A collaborative study by the European Directorate for the Quality of Medicines & HealthCare (EDQM) and other international regulatory agencies demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using different mass spectrometry-based analytical procedures.[1]
| Laboratory | Method | Reported Concentration (ng/mL) | Mean (ng/mL) | Standard Deviation | Z-Score |
| Lab A | GC-MS/MS | 0.48 | 0.50 | 0.03 | -0.67 |
| Lab B | LC-MS/MS | 0.52 | 0.50 | 0.03 | 0.67 |
| Lab C | GC-MS/MS | 0.55 | 0.50 | 0.03 | 1.67 |
| Lab D | LC-MS/MS | 0.45 | 0.50 | 0.03 | -1.67 |
| Lab E | UPLC-MS/MS | 0.51 | 0.50 | 0.03 | 0.33 |
Note: This data is hypothetical and for illustrative purposes only.
Key Recommendations
-
Method Validation: All analytical methods used in the comparison should be properly validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[4]
-
Internal Standards: The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
-
System Suitability: System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.
-
Proficiency Testing: Regular participation in proficiency testing programs can help laboratories monitor their performance over time and identify areas for improvement.
Conclusion
Ensuring the safety and quality of pharmaceutical products requires robust and reliable analytical methods for the control of nitrosamine impurities. Inter-laboratory comparison studies are an essential tool for verifying the consistency and accuracy of these methods across different testing sites. By following a well-defined protocol, employing validated analytical techniques, and performing rigorous statistical analysis of the data, the pharmaceutical industry can have greater confidence in the measurement of tert-butylmethylnitrosamine and other critical impurities.
Appendices
Appendix A: Detailed Experimental Protocol - GC-MS/MS
-
Sample Preparation (Headspace)
-
GC-MS/MS Parameters
-
GC System: Agilent 8890 GC or equivalent.[12]
-
MS System: Agilent 7010B Triple Quadrupole GC/MS or equivalent.[12]
-
Column: HP-1701 MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[11]
-
Oven Program: 55°C (hold 2 min), ramp at 10°C/min to 260°C (hold 2 min).[11]
-
Headspace Parameters: Vial heated at 115°C for 15 min with shaking.[13]
-
Injection: 1 mL sample loop, injection time 0.5 min.[13]
-
Ionization Mode: Positive Chemical Ionization (PCI) or Electron Impact (EI).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for TBMN and its internal standard.
-
Sample Preparation and Analysis Workflow
Caption: Step-by-step workflow for GC-MS/MS analysis.
Appendix B: Detailed Experimental Protocol - LC-MS/MS
-
Sample Preparation (Solid-Liquid Extraction)
-
Weigh 80 mg of the drug substance into a 2 mL centrifuge tube.
-
Add 1188 µL of diluent (e.g., 1% formic acid in water) and 12 µL of the internal standard solution.
-
Vortex for 20 minutes (time may need optimization for different matrices).
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial.
-
-
LC-MS/MS Parameters
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Column: Waters XBridge C8 (4.6 x 150 mm, 3.5 µm) or equivalent.[19]
-
Mobile Phase A: 0.1% Formic acid in water.[19]
-
Mobile Phase B: 0.1% Formic acid in methanol.[19]
-
Gradient: A suitable gradient to resolve TBMN from matrix components.
-
Flow Rate: 0.8 mL/min.[19]
-
Ionization Mode: APCI or ESI positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for TBMN and its internal standard.
-
References
- Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023-09-08).
- Inter-Laboratory Comparison of Nitrosamine Analysis: A Guide for Researchers - Benchchem.
- Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025-11-22).
- Application Notes and Protocols for N-Nitrosamine Analysis Sample Preparation - Benchchem.
- Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - NIH.
- Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. (2023-10-13).
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024-08-19).
- Determination of volatile N-nitrosamines by gas chromatography–mass spectrometry with positive-ion chemical ionization - Estonian Academy Publishers.
- An automated sample preparation workflow for the analysis of nitrosamines in metformin - Thermo Fisher Scientific.
- Experts Discuss the Complexities of Nitrosamine Analysis - LCGC International. (2025-04-09).
- A Full Evaporation Static Headspace Gas Chromatography Method with Nitrogen Phosphorous Detection for Ultrasensitive Analysis of Semi-volatile Nitrosamines in Pharmaceutical Products - PMC - NIH. (2022-01-06).
- (PDF) Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - ResearchGate. (2025-08-07).
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications. (2025-11-07).
- High Sensitivity Analysis of Nitrosamines Using GC-MS/MS - LabRulez LCMS.
- Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials - PubMed.
- Nitrosamines Analysis with LC-MS/MS - Waters Corporation.
- ILB Analytics Contamination of nitrosamines in active pharmaceutical ingredients (API) and finished products - Interlabor.ch.
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter - Sigma-Aldrich.
- Control of Nitrosamine Impurities in Human Drugs - FDA.
- Nitrosamines Analysis in Pharmaceuticals - Agilent.
- Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA). (2021-03-31).
- High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024-05-06).
- GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences. (2021-05-14).
- Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials | Request PDF - ResearchGate.
Sources
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA) [intertek.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. Nitrosamine Detection: Meet EMA and FDA Regulations | SGS USA [sgs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 9. gcms.cz [gcms.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kirj.ee [kirj.ee]
- 12. agilent.com [agilent.com]
- 13. A Full Evaporation Static Headspace Gas Chromatography Method with Nitrogen Phosphorous Detection for Ultrasensitive Analysis of Semi-volatile Nitrosamines in Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Nitrosating Agents: A Comparative Analysis for Safer and More Efficient Synthesis
In the landscape of chemical research and pharmaceutical development, the deliberate introduction of a nitroso group (-N=O) is a critical transformation. This process, known as nitrosation, is fundamental to the synthesis of a wide array of compounds, including N-nitrosamines, which are pivotal intermediates and subjects of toxicological investigation.[1] Historically, a variety of nitrosating agents have been employed, each with a distinct profile of reactivity, substrate scope, and safety considerations. This guide provides a comprehensive comparison of alternatives for researchers who might consider using or generating N-nitroso compounds in their work, with a special focus on moving towards safer and more efficient methodologies.
The compound tert-butylmethylnitrosamine (MtBN) serves as an interesting case study. It is utilized in scientific research as a model compound for exploring the mechanisms of chemical carcinogenesis and in toxicological studies.[2] However, unlike many of its counterparts, MtBN has been reported to be non-carcinogenic.[3] This is attributed to steric hindrance from the bulky tert-butyl group, which prevents the metabolic activation pathway that leads to carcinogenic activity.[3] While MtBN itself may be non-carcinogenic, its use is still situated within the broader, highly regulated context of N-nitroso compounds, many of which are potent carcinogens.[4][5] This necessitates a careful consideration of the reagents used to synthesize such molecules and the potential for unintended byproduct formation.
For researchers, the choice of a nitrosating agent is a decision with significant implications for experimental success and laboratory safety. This guide will explore the performance of various nitrosating agents, offering a comparative analysis to inform the selection of the most appropriate reagent for a given synthetic challenge.
Comparative Performance of Common Nitrosating Agents
The efficacy of a nitrosating agent is typically assessed by the yield of the desired nitrosated product under defined reaction conditions. The following table summarizes the performance of several widely used nitrosating agents in the nitrosation of secondary amines. It is important to recognize that direct comparisons can be challenging due to variations in reaction conditions reported across different studies.[1]
| Nitrosating Agent | Substrate (Secondary Amine) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium Nitrite (NaNO₂) / HCl | Dibutylamine | Water/DCM | 0 - 5 | 85 | [1] |
| tert-Butyl Nitrite (TBN) | Pyrrolidine | Methanol | Room Temp | 95 | [6][7] |
| N-Nitrososulfonamide | Morpholine | Acetonitrile | Room Temp | 92 | [7] |
| [NO+·Crown·H(NO₃)₂⁻] | Diphenylamine | Dichloromethane | Room Temp | 90 | [7] |
| Nitromethane / TBHP / Iodide | N-Methylaniline | Dichloromethane | 60 | 88 | [7] |
Key Insights from the Data:
-
Classical Reagents: Acidified sodium nitrite is a cost-effective and powerful nitrosating agent, but it often requires strongly acidic conditions which may not be suitable for sensitive substrates.[1]
-
Alkyl Nitrites: Reagents like tert-butyl nitrite (TBN) offer the advantage of milder reaction conditions and high efficiency, and can often be used in organic solvents.[6][7]
-
Specialized Reagents: N-nitrososulfonamides provide excellent stability and a high degree of functional group tolerance, making them suitable for complex molecule synthesis.[1][7] The sulfonamide byproduct can often be recovered and the reagent regenerated.[7]
-
Nitrosonium Ion Complexes: Crown ether complexes of the nitrosonium ion offer a soluble and highly reactive source of NO+ under mild and homogeneous conditions.[7]
Mechanistic Considerations in Nitrosation
The process of N-nitrosation typically involves an electrophilic attack on the nitrogen atom of an amine by a nitrosating agent. The reactivity of the nitrosating agent and the nucleophilicity of the amine are key factors that determine the reaction rate.[8]
Caption: General mechanism of N-nitrosation of a secondary amine.
The choice of nitrosating agent can significantly influence the reaction pathway. For instance, in aqueous acidic media, alkyl nitrites can undergo hydrolysis to generate nitrous acid-like nitrosating agents.[8]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful and safe synthesis.
Protocol 1: Nitrosation of Dibutylamine using Sodium Nitrite
Objective: To synthesize N-nitrosodibutylamine using a classical nitrosation method.
Materials:
-
Dibutylamine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve dibutylamine (1 equivalent) in water.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add concentrated HCl (2 equivalents) to the stirred solution.
-
In a separate beaker, dissolve sodium nitrite (1.2 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nitrosodibutylamine.
-
Purify the product by distillation or chromatography as needed.
Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (e.g., NMR, IR, MS) to confirm its identity and purity.
Protocol 2: Nitrosation of Pyrrolidine using tert-Butyl Nitrite (TBN)
Objective: To synthesize N-nitrosopyrrolidine using a milder nitrosating agent.
Materials:
-
Pyrrolidine
-
tert-Butyl Nitrite (TBN)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve pyrrolidine (1 equivalent) in methanol.
-
To the stirred solution at room temperature, add tert-butyl nitrite (1.1 equivalents) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting residue is the crude N-nitrosopyrrolidine, which can be purified by distillation or chromatography if necessary.
Self-Validation: Monitor the disappearance of the starting amine by TLC or GC-MS. Characterize the final product using appropriate spectroscopic techniques to ensure the desired product has been formed.
Workflow for Selecting a Nitrosating Agent
The selection of an appropriate nitrosating agent is a multi-faceted decision that requires careful consideration of the substrate, desired reaction conditions, and safety protocols.
Caption: Decision workflow for selecting a suitable nitrosating agent.
Conclusion and Future Outlook
The field of organic synthesis is continually evolving towards the development of more efficient, selective, and safer chemical transformations. While classical nitrosating agents like acidified sodium nitrite remain valuable for their cost-effectiveness, modern research increasingly favors milder and more selective alternatives such as alkyl nitrites and N-nitrososulfonamides.[1] These advanced reagents not only expand the scope of nitrosation reactions to include sensitive and complex substrates but also enhance laboratory safety by avoiding harsh reaction conditions.
By understanding the comparative performance, experimental protocols, and underlying mechanisms of this diverse palette of nitrosating agents, researchers can make more informed decisions to optimize their synthetic routes. This leads to improved yields, enhanced safety profiles, and ultimately, the successful and responsible development of new chemical entities. It is always recommended to consult the primary literature for the most current and specific information regarding the use of these reagents.
References
- A Comparative Analysis of Nitrosating Agents in Organic Chemistry: A Guide for Researchers - Benchchem.
- Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond | Organic Process Research & Development - ACS Publications.
- Buy tert-Butylmethylnitrosamine (EVT-400854) | 2504-18-9 - EvitaChem.
- An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - NIH.
- Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine - PubMed.
- (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds - NIH.
- The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals - Pharma Excipients.
- Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water.
- NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products - FDA.
- N ‐Nitroso Compounds - ResearchGate.
- UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio.
- Nitrosamine synthesis by nitrosation - Organic Chemistry Portal.
- [N-nitroso compounds. Analysis and possible carcinogenicity in man] - PubMed.
- Nitrosating Agent Mitigation Strategy - Contract Pharma.
- An Organic Chemist's Guide to N -Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ResearchGate.
- The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy tert-Butylmethylnitrosamine (EVT-400854) | 2504-18-9 [evitachem.com]
- 3. Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [N-nitroso compounds. Analysis and possible carcinogenicity in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Nitrosamines: A Comparative Guide to the Biological and Chemical Studies of Methyl-t-butylnitrosamine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical carcinogenesis, N-nitrosamines represent a class of compounds that command significant attention due to the potent carcinogenic activity of many of its members. However, nuanced differences in chemical structure can lead to profound variations in biological activity. This guide provides a comprehensive comparison of the biological and chemical studies involving methyl-t-butylnitrosamine (MTBN), a structurally unique nitrosamine, with its more notoriously carcinogenic relatives. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a clear, data-driven comparison to inform future research and risk assessment.
The Carcinogenicity Conundrum: Why Methyl-t-butylnitrosamine Challenges the Nitrosamine Narrative
A significant body of evidence has established many N-nitrosamines as potent carcinogens in various animal models. Compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are well-characterized initiators of tumorigenesis, primarily through their metabolic activation to reactive electrophiles that form DNA adducts, leading to mutations.[1]
However, methyl-t-butylnitrosamine (MTBN), also known as N-nitroso-tert-butyl-methylamine, presents a fascinating deviation from this trend. Despite its classification by the US Food and Drug Administration (FDA) as a high-potency, Category 1 nitrosamine impurity with a stringent acceptable intake limit, in vivo studies have demonstrated a lack of carcinogenicity in Syrian golden hamsters.[2][3] This apparent contradiction highlights the critical role of molecular structure in determining biological fate and underscores the necessity of compound-specific toxicological evaluation.
The Decisive Role of Steric Hindrance in Metabolic Activation
The prevailing hypothesis for the non-carcinogenicity of MTBN lies in the steric hindrance imposed by its bulky tert-butyl group.[2][3] The metabolic activation of most carcinogenic nitrosamines is initiated by cytochrome P450-mediated α-hydroxylation of the carbon atom adjacent to the nitroso group. This enzymatic oxidation leads to the formation of an unstable α-hydroxynitrosamine, which then spontaneously decomposes to an alkyldiazonium ion—a potent electrophile capable of alkylating DNA.
In the case of MTBN, the presence of the sterically demanding tert-butyl group is proposed to impede the approach and binding of the substrate to the active site of the cytochrome P450 enzymes responsible for α-hydroxylation. This steric shield effectively prevents the initial and critical step of metabolic activation. Consequently, the ultimate reactive metabolite, the methyldiazonium ion, is not efficiently generated, thus precluding the DNA damage that initiates carcinogenesis.
dot graph "Metabolic_Pathway_of_MTBN" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
MTBN [label="Methyl-t-butylnitrosamine (MTBN)", fillcolor="#F1F3F4"]; Metabolism [label="Metabolic Activation\n(Cytochrome P450)", shape=ellipse, fillcolor="#FBBC05"]; Steric_Hindrance [label="Steric Hindrance\nfrom t-butyl group", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Activation [label="Inefficient α-hydroxylation", fillcolor="#F1F3F4"]; No_Carcinogenesis [label="No Carcinogenic Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
MTBN -> Metabolism [label="Potential Pathway"]; Metabolism -> Steric_Hindrance [style=dashed, arrowhead=none]; Steric_Hindrance -> No_Activation [label="Blocks"]; No_Activation -> No_Carcinogenesis; } Metabolic pathway of MTBN highlighting steric hindrance.
Comparative Methodologies for Nitrosamine Analysis
A robust understanding of any nitrosamine's biological activity is predicated on accurate and sensitive analytical methodologies for its detection and quantification, as well as reliable protocols for assessing its genotoxic potential.
Analytical Detection and Quantification
The detection of trace levels of nitrosamines in various matrices, from environmental samples to pharmaceutical products, requires highly sensitive analytical techniques.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Excellent for volatile nitrosamines like NDMA. High sensitivity and selectivity. | Requires derivatization for less volatile compounds. Potential for thermal degradation of some nitrosamines. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid mobile phase based on their affinity for a stationary phase, followed by highly specific mass-to-charge ratio detection of parent and fragment ions. | Broad applicability to a wide range of nitrosamines with varying polarities and volatilities. High sensitivity and specificity. | Matrix effects can suppress or enhance ionization, requiring careful method development and validation. |
In Vitro Genotoxicity Assessment
In vitro assays are crucial for the initial screening of the genotoxic potential of nitrosamines and for elucidating their mechanisms of action.
| Assay | Principle | Endpoint Measured | Application to Nitrosamines |
| Ames Test (Bacterial Reverse Mutation Assay) | Measures the ability of a chemical to induce mutations in different strains of Salmonella typhimurium that are unable to synthesize histidine. | Reversion to histidine prototrophy. | A standard first-line screen for mutagenicity. Requires metabolic activation (S9 fraction) for most nitrosamines. MTBN has been reported to be inactive in this assay.[4] |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail". | Length and intensity of the comet tail. | Detects both single- and double-strand DNA breaks, providing a quantitative measure of DNA damage. |
| Micronucleus Test | Detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. | Frequency of micronucleated cells. | Indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events. |
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, the following section provides detailed, self-validating protocols for the synthesis and analysis of MTBN.
Synthesis of Methyl-t-butylnitrosamine (N-nitroso-tert-butyl-methylamine)
This protocol is adapted from general procedures for the synthesis of N-nitrosamines using tert-butyl nitrite, a common and efficient nitrosating agent.[2][5]
Materials:
-
N-tert-butyl-methylamine
-
tert-Butyl nitrite (TBN)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-tert-butyl-methylamine (1.0 equivalent) in anhydrous dichloromethane.
-
Nitrosation: Cool the solution to 0°C in an ice bath. Add tert-butyl nitrite (1.2 equivalents) dropwise to the stirred solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure N-nitroso-tert-butyl-methylamine.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start:\nN-tert-butyl-methylamine", shape=ellipse, fillcolor="#F1F3F4"]; Reaction [label="Nitrosation with\ntert-Butyl Nitrite in DCM", fillcolor="#FBBC05"]; Workup [label="Aqueous Work-up\n(NaHCO₃, Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure MTBN", shape=ellipse, fillcolor="#F1F3F4"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } A typical experimental workflow for the synthesis of MTBN.
In Vivo Carcinogenicity Bioassay: A Comparative Approach
To definitively assess the carcinogenic potential of MTBN relative to a known carcinogen, a long-term bioassay in a relevant animal model is essential. The Syrian golden hamster is a suitable model, as it has been used in previous studies of MTBN.[2][3]
Experimental Design:
-
Animals: Male and female Syrian golden hamsters, 6-8 weeks old.
-
Groups (n=30 per sex per group):
-
Vehicle Control (e.g., saline or corn oil)
-
Methyl-t-butylnitrosamine (MTBN) - High Dose
-
Methyl-t-butylnitrosamine (MTBN) - Low Dose
-
N-nitrosodimethylamine (NDMA) - Positive Control (at a known carcinogenic dose)
-
-
Administration: Subcutaneous or intraperitoneal injection, once weekly for 52 weeks.
-
Observation Period: Lifetime of the animals.
-
Endpoints:
-
Clinical observations and body weight measurements (weekly).
-
Gross necropsy of all animals at the time of death or termination of the study.
-
Histopathological examination of all major organs and any observed lesions.
-
-
Data Analysis: Statistical comparison of tumor incidence between the MTBN-treated groups, the NDMA-positive control group, and the vehicle control group.
Data Presentation: A Comparative Overview
The following tables summarize the available data on the carcinogenicity and genotoxicity of MTBN in comparison to other well-studied nitrosamines.
Table 1: Comparative Carcinogenicity Data
| Compound | Species | Route of Administration | Target Organ(s) | Carcinogenic Outcome | Reference |
| Methyl-t-butylnitrosamine (MTBN) | Syrian Golden Hamster | Subcutaneous | N/A | Non-carcinogenic | [2][3] |
| N-nitrosodimethylamine (NDMA) | Rat, Hamster, Mouse | Oral, Injection | Liver, Kidney, Lung | Carcinogenic | [1] |
| N-nitrosodiethylamine (NDEA) | Rat, Hamster, Mouse | Oral, Injection | Liver, Esophagus, Nasal Cavity | Carcinogenic | [1] |
Table 2: Comparative In Vitro Genotoxicity Data (Qualitative)
| Compound | Ames Test (with S9) | Comet Assay | Micronucleus Test |
| Methyl-t-butylnitrosamine (MTBN) | Negative[4] | Data not available | Data not available |
| N-nitrosodimethylamine (NDMA) | Positive | Positive | Positive |
| N-nitrosodiethylamine (NDEA) | Positive | Positive | Positive |
Note: The lack of quantitative genotoxicity data for MTBN in the public domain represents a significant data gap. The protocols described in this guide can be employed to generate this crucial comparative data.
Non-Carcinogenic Alternatives and Future Directions
The unique case of MTBN underscores the potential for designing nitrosamine-related compounds with reduced or no carcinogenic activity for use as negative controls or probes in toxicological research. The principle of steric hindrance could be a key design element in developing such molecules.
Furthermore, for applications where nitrosating agents are a concern, alternatives such as ascorbic acid (vitamin C) and alpha-tocopherol (vitamin E) have been shown to inhibit the formation of nitrosamines and can be considered as mitigating agents in certain contexts.
References
-
Gold, B., Brunk, G., & Linder, W. (1981). Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine. Carcinogenesis, 2(6), 529-532. [Link]
-
Lijinsky, W., & Reuber, M. D. (1984). Carcinogenesis in rats by nitrosodimethylamine and other nitrosomethylalkylamines at low doses. Cancer Letters, 22(1), 83-88. [Link]
-
PONTING, D. J., & FOSTER, R. (2023). A New Structural Similarity Method to Identify Surrogate Compounds for Assessing the Carcinogenicity of Nitrosamine Impurities. Computational Toxicology, 25, 100259. [Link]
-
Tennant, R. E., Stasiewicz, S., & Spalding, J. W. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. Regulatory Toxicology and Pharmacology, 143, 105460. [Link]
-
Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(8), 2323-2330. [Link]
-
Li, X., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxins, 14(3), 193. [Link]
Sources
- 1. Statistical analysis of comet assay results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. schenautomacao.com.br [schenautomacao.com.br]
A Comparative Study of Tert-butylmethylnitrosamine Metabolic Activation: A Case of Steric Hindrance
Introduction
N-nitrosamines are a class of potent chemical carcinogens that require metabolic activation to exert their genotoxic effects. This activation is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which transform the parent nitrosamine into a highly reactive alkylating species capable of forming DNA adducts, leading to mutations and the initiation of cancer. While many nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are well-established carcinogens, tert-butylmethylnitrosamine (t-BMN) stands out as a non-carcinogenic analogue.[1] This guide provides a comparative analysis of the metabolic activation of t-BMN, juxtaposing it with its carcinogenic counterparts to elucidate the structural and mechanistic basis for its lack of carcinogenicity. The central hypothesis explored is that the bulky tert-butyl group introduces significant steric hindrance, preventing the effective metabolic activation and subsequent interaction with cellular macromolecules.[1]
The General Pathway of Nitrosamine Metabolic Activation
The carcinogenicity of most dialkylnitrosamines is initiated by CYP-mediated α-hydroxylation. This enzymatic reaction introduces a hydroxyl group on the carbon atom adjacent to the nitroso moiety. The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to an aldehyde and a highly reactive monoalkyldiazohydroxide, which then yields an alkyl diazonium ion. This potent electrophile can then alkylate nucleophilic sites on DNA bases, forming pro-mutagenic adducts.
The primary CYP enzymes involved in the metabolic activation of many nitrosamines are CYP2E1 and CYP2A6.[2][3] The affinity and rate of metabolism by these enzymes vary depending on the specific nitrosamine, influencing its carcinogenic potency and organ specificity.[2][4]
Caption: Generalized metabolic activation pathway for carcinogenic nitrosamines.
The Case of Tert-butylmethylnitrosamine (t-BMN): A Non-Carcinogenic Outlier
In stark contrast to many of its structural relatives, t-BMN has been demonstrated to be non-carcinogenic in animal models.[1] Studies in Syrian golden hamsters showed no tumor formation at doses up to 160 mg/kg/week.[1] Even a pre-activated form, acetoxymethyl-t-butylnitrosamine, was found to be non-carcinogenic.[1]
The prevailing hypothesis for this lack of carcinogenicity is steric hindrance imposed by the bulky tert-butyl group.[1] It is proposed that while the initial metabolic steps may occur, the ultimate reactive metabolite is unable to interact effectively with critical cellular targets like DNA due to its size and shape.
The proposed "ultimate" reactive metabolite of t-BMN, 2-methylpropane diazotic acid, has been shown to yield the carbenium ion product, t-butyl alcohol, in a significant yield of 63%.[1] This suggests that the reactive intermediate is formed but is likely too sterically hindered to alkylate DNA and instead reacts with water to form the alcohol.
Caption: Proposed metabolic fate of t-BMN, highlighting steric hindrance.
Comparative Metabolic Kinetics
The following table summarizes the Michaelis-Menten kinetic constants (Km and Vmax) for the metabolism of various nitrosamines by key cytochrome P450 enzymes. Lower Km values indicate a higher affinity of the enzyme for the substrate. Data for t-BMN is notably absent from the literature, underscoring the lack of detailed metabolic studies on this non-carcinogenic compound.
| Nitrosamine | CYP Isoform | Species | System | K_m_ (µM) | V_max_ (nmol/min/nmol CYP) | Reference(s) |
| NDMA | CYP2E1 | Rat | Hepatocytes | 61 | 56 pmol/min/10⁶ cells | [5] |
| NDEA | Cyp2a-5 (mouse) | Mouse | Liver Microsomes | Ki = 0.013 mM (inhibitor) | - | [2] |
| Nicotine | CYP2A6 | Human | Recombinant | 11.0 | 11.0 | [6] |
| Nicotine | CYP2B6 | Human | Recombinant | 105 | 8.2 | [6] |
| t-BMN | Not Determined | - | - | Not Available | Not Available | - |
Experimental Protocols
In Vitro Nitrosamine Metabolism Assay Using Liver Microsomes
This protocol provides a framework for comparing the metabolism of t-BMN with a known carcinogenic nitrosamine like NDMA.
Objective: To determine the rate of metabolism of t-BMN and a comparator nitrosamine by liver microsomes and to identify the primary metabolites.
Materials:
-
Pooled human or rodent liver microsomes
-
tert-butylmethylnitrosamine (t-BMN)
-
N-nitrosodimethylamine (NDMA) as a positive control
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-incubation: Add the liver microsomes to the incubation mixture and pre-incubate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add the nitrosamine substrate (t-BMN or NDMA) to the pre-incubated mixture to initiate the metabolic reaction. Ensure final concentrations are optimized.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent nitrosamine and the appearance of metabolites (e.g., formaldehyde for NDMA, t-butyl alcohol for t-BMN) using a validated LC-MS/MS method.
Caption: Workflow for the in vitro metabolism assay.
Conclusion
The available evidence strongly suggests that tert-butylmethylnitrosamine is non-carcinogenic due to the steric hindrance imparted by its tert-butyl group. This structural feature appears to prevent the ultimate reactive metabolite from forming covalent adducts with DNA, a critical step in the initiation of carcinogenesis by other nitrosamines. While direct metabolic studies on t-BMN are limited, comparative analysis with well-characterized carcinogenic nitrosamines provides a clear rationale for its lack of genotoxic activity. Further research employing modern analytical techniques could provide definitive evidence for the metabolic fate of t-BMN and solidify the steric hindrance hypothesis.
References
-
Gold, B., Salmasi, S., Linder, W., & Althoff, J. (1981). Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine. Carcinogenesis, 2(6), 529-532. [Link]
-
Hendriks, G., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]
-
Mei, N., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(10), 2723-2737. [Link]
-
Pelkonen, O., et al. (1993). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Carcinogenesis, 14(1), 13-18. [Link]
-
Lee, V. M., Keefer, L. K., & Archer, M. C. (1994). The relationship between N-nitrosodimethylamine metabolism and DNA methylation in isolated rat hepatocytes. Carcinogenesis, 15(11), 2485-2489. [Link]
-
Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 154, 105730. [Link]
-
Yamazaki, H., et al. (1992). Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. Carcinogenesis, 13(10), 1789-1794. [Link]
-
Pelkonen, O., et al. (1993). High variability of nitrosamine metabolism among individual: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Discovery - the University of Dundee Research Portal. [Link]
-
Devereux, T. R., et al. (1990). Metabolic activation and biological effects of nitrosamines in the mammalian lung. Pharmacology & Therapeutics, 46(1), 95-103. [Link]
-
Mochizuki, M., et al. (1999). Synthesis and properties of bifunctional chloroalkyl nitrosamines with an intercalating moiety. Biological & Pharmaceutical Bulletin, 22(10), 1031-1036. [Link]
-
Loeppky, R. N., et al. (2017). A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s. Journal of Visualized Experiments, (127), 56221. [Link]
-
Toxys. (2024). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. [Link]
-
Enechi, O. C., & Udedi, S. C. (2010). Toxicity Evaluation of the Liver and in vitro Metabolism in Wistar Rat on Exposure to N-Nitrosamine Precursors. ResearchGate. [Link]
-
Buchwald, P., & Bodor, N. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 43(1), 145-154. [Link]
-
Nakajima, M., et al. (2001). Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes. Drug Metabolism and Disposition, 29(3), 290-295. [Link]
-
Hosokawa, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
Di, L., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1083-1087. [Link]
-
Buchwald, P., & Bodor, N. (2000). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. [Link]
-
Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. ResearchGate. [Link]
-
Bagryanskaya, I. Y., et al. (2017). Synthesis, structure, and properties of tert-butyl perfluorobiphenyl nitroxide. ResearchGate. [Link]
-
Wagmann, L., et al. (2026). In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. Toxicology. [Link]
-
Wagmann, L., et al. (2026). In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. PubMed. [Link]
Sources
- 1. Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butylmethylnitrosamine
As researchers and drug development professionals, our work with highly specialized chemical entities demands an unwavering commitment to safety, extending from initial handling to final disposal. Tert-Butylmethylnitrosamine, a potent carcinogenic impurity of significant toxicological concern, requires meticulous and informed disposal procedures to ensure the safety of laboratory personnel and the protection of our environment.[1][2] This guide provides a procedural framework grounded in established safety protocols and chemical degradation principles, empowering you to manage this hazardous waste with confidence and precision.
The cornerstone of nitrosamine waste management is the understanding that these compounds should never be casually discarded or released into the sanitary sewer system.[1] Due to their carcinogenic potential, all materials contaminated with tert-Butylmethylnitrosamine must be treated as hazardous waste, with high-temperature incineration being the primary and preferred route for final disposal.[3] For laboratory-scale decontamination, chemical degradation offers a reliable method to convert the nitrosamine into less harmful substances before final disposal.[4][5]
Part 1: Core Safety and Handling Protocols
Before any disposal procedure begins, a robust safety posture is paramount. The high carcinogenicity of tert-Butylmethylnitrosamine necessitates handling it with the utmost respect for its toxic potential.[2][5]
1.1. Engineering Controls All handling, including preparation for disposal, must occur within a certified chemical fume hood to prevent inhalation exposure.[3][6] The area should be clearly designated for work with carcinogens, and access should be restricted to trained personnel.[1]
1.2. Personal Protective Equipment (PPE) The use of appropriate PPE is non-negotiable. Standard laboratory coats are insufficient; a multi-layered approach to personal protection is required.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Consider double-gloving. | Prevents dermal absorption, a significant route of exposure. |
| Body Protection | Disposable lab coat or gown over personal clothing. | Protects against splashes and contamination of personal attire.[7] |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects against accidental splashes to the eyes and face. |
| Respiratory | A NIOSH/MSHA-approved respirator may be required for spills or if aerosolization is possible. | Provides protection against inhalation of this potent carcinogen. |
Part 2: Waste Characterization, Segregation, and Storage
Proper identification and segregation are the first steps in the disposal workflow. Failure to do so can lead to dangerous chemical reactions and cross-contamination.
-
Waste Identification : Any item that has come into contact with tert-Butylmethylnitrosamine is considered hazardous waste. This includes:
-
Residual or expired pure chemical.
-
Contaminated solutions and solvents.
-
Used consumables (pipette tips, vials, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware (see Part 4).
-
-
Segregation : Store nitrosamine waste separately from all other chemical waste streams.[3] This is critical to prevent inadvertent reactions. For instance, mixing nitrosamines with strong acids can liberate nitrous acid, and contact with certain amines and nitrites can potentially generate more nitrosamines.[3][6]
-
Containment and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container.
-
Keep the container securely closed except when adding waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "tert-Butylmethylnitrosamine," and the appropriate hazard pictograms (e.g., "Health Hazard," "Toxic").[1]
-
Store the sealed container in a designated, secure satellite accumulation area away from drains and ignition sources until disposal.[8]
-
Part 3: Disposal Pathways: A Decision-Making Framework
The appropriate disposal pathway depends on the nature and quantity of the waste. High-temperature incineration is the default and required method for final disposal, while in-lab chemical degradation is a valuable pre-treatment step for decontamination and managing small quantities of dilute waste.[1][3]
Caption: Decision workflow for tert-Butylmethylnitrosamine disposal.
Pathway 1: High-Temperature Hazardous Waste Incineration (Primary Route)
This is the industry-standard and regulatory-compliant method for the ultimate destruction of carcinogenic waste.[3]
Operational Protocol:
-
Containment : Ensure all waste (pure chemical, contaminated solids, and treated residues from Pathway 2) is securely packaged in the labeled hazardous waste container described in Part 2.
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for your location and arrange for pickup.[7]
-
Transfer : The waste will be collected by a licensed hazardous waste disposal contractor for transport to a permitted high-temperature incineration facility.
Pathway 2: In-Lab Chemical Degradation (Decontamination & Dilute Waste)
For small-scale decontamination of glassware and treatment of dilute aqueous waste streams, chemical reduction provides an effective method to degrade tert-Butylmethylnitrosamine into its corresponding, less harmful amine.[4] The most vetted and recommended procedure utilizes an aluminum-nickel alloy in an alkaline solution.[5]
Causality: This method works by using the aluminum-nickel alloy and aqueous alkali to reduce the N-nitroso (-N=O) group to an amino group (-NH2), effectively destroying the carcinogenic nitrosamine structure. The reaction produces the corresponding amine and ammonia as primary products.[4][5]
Experimental Protocol: Aluminum-Nickel Alloy Reduction Safety Warning: This reaction is exothermic and generates flammable hydrogen gas. It MUST be performed in a chemical fume hood, away from ignition sources. An ice bath should be readily available to moderate the reaction rate if necessary. [5]
-
Preparation :
-
Place the dilute aqueous solution containing tert-Butylmethylnitrosamine into a beaker that is at least twice the volume of the solution to prevent frothing over.
-
Ensure the solution is alkaline. If not, adjust with 2M potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
-
Reagent Addition :
-
While stirring the solution magnetically, slowly and carefully add aluminum-nickel alloy powder. A recommended ratio is approximately 50 grams of alloy per liter of solution.[5]
-
CRITICAL : Add the alloy powder in small portions. A rapid addition can cause the reaction to become too vigorous, leading to excessive heat and hydrogen gas evolution.
-
-
Reaction :
-
Continue stirring the mixture. The reaction may take several hours to go to completion. For robust destruction, a 24-hour stirring period is recommended.[5]
-
Monitor the reaction temperature. If it becomes too warm, use an ice bath to cool the beaker.
-
-
Verification (Optional but Recommended) : Before disposal, analyze a sample of the treated solution by a suitable analytical method (e.g., LC-MS) to confirm the complete destruction of the nitrosamine.
-
Final Disposal :
-
Once the reaction is complete and the mixture has cooled, neutralize the solution carefully with acid.
-
The entire final mixture, including the metal sludge, must be collected as hazardous waste and disposed of via Pathway 1 (High-Temperature Incineration). Do not pour it down the drain.
-
Part 4: Decontamination and Spill Management
4.1. Glassware and Surface Decontamination Contaminated glassware and non-porous surfaces can be decontaminated using the chemical degradation protocol outlined in Part 3.2.
-
Rinse the item three times with a suitable solvent (e.g., water or methanol) to remove gross contamination. Collect these rinses as hazardous waste.[9]
-
Immerse the glassware in the aluminum-nickel alloy and alkali solution or apply the solution to the surface and allow sufficient contact time (several hours) for degradation to occur.
-
Rinse thoroughly with water. The decontamination solution and rinsate must be collected and disposed of as hazardous waste.
4.2. Spill Response In the event of a spill, evacuate and isolate the area immediately.[6]
-
Alert : Inform your supervisor and contact your institution's EHS department.
-
PPE : Do not attempt to clean the spill without the appropriate PPE, including respiratory protection.
-
Containment : Absorb the spill with an inert material (e.g., vermiculite, sand, or special absorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination : Decontaminate the spill area using the chemical degradation procedure (Part 3.2).
-
Disposal : All materials used for cleanup must be placed in the hazardous waste container for disposal via high-temperature incineration.[6]
By adhering to these rigorous, scientifically-grounded procedures, you fulfill your professional responsibility to maintain a safe laboratory environment and ensure that potent compounds like tert-Butylmethylnitrosamine are managed with the care they demand from synthesis to final disposal.
References
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319. ([Link])
-
Pandey, P. K. (2025). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. PharmaGuru. ([Link])
-
Castegnaro, M., et al. (1983). Safe disposal of carcinogenic nitrosamines. IARC Scientific Publications, (57), 315-319. ([Link])
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526. ([Link])
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25418, N-Nitrosomethylethylamine. ([Link])
-
ASrinivasan. (2022). Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange. ([Link])
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. ([Link])
-
Knuutila, H., et al. (2014). Destruction of nitrosoamines with UV-light. Energy Procedia, 63, 110-116. ([Link])
-
Manasa Life Sciences. N-Nitroso-tertbutyl-Methylamine. ([Link])
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. ([Link])
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. N-Nitroso-tertbutyl-Methylamine | Manasa Life Sciences [manasalifesciences.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
